Epacadostat
Description
Properties
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKMWOJEPMPVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318248 | |
| Record name | Epacadostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204669-58-8, 1204669-37-3 | |
| Record name | Epacadostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epacadostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epacadostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11717 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epacadostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1204669-37-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPACADOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epacadostat: A Deep Dive into its Discovery and Medicinal Chemistry
Introduction
Epacadostat (formerly INCB24360) is an investigational, orally available, and highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the tryptophan catabolism pathway, and its overexpression in the tumor microenvironment is a critical mechanism of immune evasion by cancer cells.[3][4] By inhibiting IDO1, this compound was developed to restore anti-tumor immune responses, positioning it as a significant agent in the field of immuno-oncology.[5] This technical guide provides a comprehensive overview of the discovery, medicinal chemistry, and key experimental protocols involved in the development of this compound.
The Discovery Journey: From High-Throughput Screening to a Clinical Candidate
The discovery of this compound was driven by a data-centric medicinal chemistry approach, originating from a high-throughput screen of over 300,000 compounds.[6][7] This initial effort identified a hit with micromolar potency, which was rapidly optimized to a proof-of-concept (PoC) lead compound. This lead demonstrated nanomolar potency in biochemical and cellular assays and excellent selectivity over the related enzyme tryptophan 2,3-dioxygenase (TDO). However, it suffered from poor oral bioavailability and a short in vivo half-life.[6][7]
The subsequent medicinal chemistry program focused on optimizing this lead to improve its pharmacokinetic profile while maintaining high potency.[8] A key challenge was addressing the primary metabolic liability: phase two glucuronidation of the hydroxyamidine functional group.[6][7] Through systematic structure-activity relationship (SAR) studies, researchers successfully identified this compound (compound 4f in the discovery series) as a clinical candidate with high potency, selectivity, and good oral bioavailability across multiple species.[6][7]
Mechanism of Action: Reversing Tumor-Induced Immunosuppression
IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[9][10] In the tumor microenvironment, IDO1 overexpression leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[11][12]
-
Kynurenine Accumulation: The accumulation of kynurenine and other downstream metabolites actively promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and induces apoptosis in effector T cells, further dampening the anti-tumor immune response.[4][11]
This compound is a competitive inhibitor that binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[1][11] This action is intended to restore local tryptophan levels and reduce kynurenine concentrations, thereby reversing the immunosuppressive effects and enhancing the ability of the immune system, particularly T cells, to recognize and attack tumor cells.[2][11]
Caption: IDO1 pathway and this compound's mechanism of action.
Medicinal Chemistry and Structure-Activity Relationship (SAR)
The molecular architecture of this compound is notable for containing several functional groups that are uncommon in drug candidates, including a hydroxyamidine, a furazan, a bromide, and a sulfamide.[5][6] The medicinal chemistry effort systematically explored modifications to the lead compound to overcome its pharmacokinetic limitations.
-
Furazan Ring: Replacement of the furazan with other heterocycles demonstrated that this moiety was essential for potent IDO1 inhibition.[6][7]
-
Phenyl Ring Substitution: A meta-bromo substitution on the phenyl ring (compound 3a) was found to be slightly more potent in a HeLa cellular assay compared to the original meta-chloro analog and was incorporated into subsequent compounds.[6][7]
-
Amino-Furazan Side Chain: Initial SAR at the 3-amino position of the furazan showed that various secondary amino substituents were tolerated but did not improve the metabolic stability against glucuronidation.[6][7] A significant breakthrough came from the addition of polar capping groups to an amino-ethyl substituent at this position. This strategy aimed to reduce protein binding and, consequently, restore cellular potency.[6]
-
Polar Moieties: The introduction of polar groups like the sulfonamide (in compound 4e) and the sulfamide (in this compound, 4f) dramatically improved cellular potencies by up to 40-fold.[7] This improvement was attributed to better free fractions from protein binding. Furthermore, these polar additions significantly reduced in vitro metabolic clearance, including glucuronidation.[7]
Caption: this compound drug discovery workflow.
Table 1: Structure-Activity Relationship of Key this compound Analogs
| Compound | R Group Modification | IDO1 IC₅₀ (nM) | HeLa Cell IC₅₀ (nM) | Rat in vitro P2 Clearance (L/h/kg) |
| 2 | -H (meta-Cl) | 6 | 75 | 1.8 |
| 3a | -H (meta-Br) | 5 | 51 | 1.9 |
| 3e | -CH₂CH₃ | 10 | 400 | >3.3 |
| 4e | -SO₂CH₃ (Sulfonamide) | 12 | 10 | 0.4 |
| 4f (this compound) | -SO₂(NH₂) (Sulfamide) | 12 | 10 | 0.2 |
Data sourced from ACS Medicinal Chemistry Letters.[6][7] P2 Clearance refers to Phase II metabolic clearance (glucuronidation).
Synthesis Overview
The synthesis of the secondary 3-amino-furazan derivatives, a key structural component of this compound, proved challenging via direct alkylation or reductive amination due to the electron-deficient nature of the furazan ring.[6][7] A more robust and general route was developed utilizing a Boulton–Katritzky rearrangement of an amidooxime furazan intermediate.[6][13] This rearrangement provided a reliable method to access the necessary secondary amino-furazan core structure for the SAR studies.[13]
Pharmacokinetics and Metabolism
This compound exhibits good oral bioavailability in rats, dogs, and monkeys.[5][6] The extensive intramolecular hydrogen bonding observed in its crystal structure is believed to contribute significantly to its favorable permeability and pharmacokinetic properties.[6][7]
Pharmacokinetic studies in humans showed that this compound plasma exposures increased in an approximately dose-proportional manner, with a time to maximum concentration of about 2 hours.[14] The in vivo IC₅₀ for IDO1 inhibition was estimated to be approximately 70 nM.[15] The major metabolites identified in human plasma are M9 (a glucuronide-conjugate), M11 (a gut microbiota metabolite), and M12 (a secondary metabolite from M11).[16] The biliary excretion of the abundant M9 metabolite is proposed to lead to the enterohepatic circulation of this compound.[16] In vitro studies indicate that this compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[16]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I)
| Dose | Cmax (ng/mL) | AUC₀₋₁₂ (ng·h/mL) | Tmax (h) |
| 25 mg BID | 208 | 1110 | 2.0 |
| 50 mg BID | 468 | 2400 | 2.0 |
| 100 mg BID | 1040 | 6090 | 2.0 |
| 300 mg BID | 2850 | 18500 | 2.1 |
Data from a Phase I trial (ECHO-202/KEYNOTE-037).[14] Parameters are from Day 8 of Cycle 1. Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to Cmax.
Experimental Protocols
IDO1 Enzyme Inhibition Assay (Biochemical Assay)
This protocol measures the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity.
-
Enzyme and Reagents:
-
Procedure:
-
The assay is performed at room temperature in a 96-well plate format.
-
Prepare a reaction mixture containing 20 nM IDO1 enzyme, 2 mM D-Trp, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase in the phosphate buffer.[17][18]
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction and immediately monitor the increase in absorbance at 321 nm. This wavelength corresponds to the formation of the product, N'-formylkynurenine.[17][18]
-
Record the initial reaction rates.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 Cells)
This protocol assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Line and Reagents:
-
Procedure:
-
Plate cells (e.g., SKOV-3) in 96-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for approximately 48 hours.[12]
-
Remove the induction medium and add fresh medium containing the test compound at various concentrations.
-
Incubate for a defined period (e.g., 24-48 hours) to allow for IDO1 activity and inhibition.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This is typically done using a colorimetric assay (e.g., after derivatization with p-dimethylaminobenzaldehyde) or by LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production at each compound concentration relative to a vehicle-treated, IFN-γ-stimulated control.
-
Determine the cellular IC₅₀ value from the resulting dose-response curve.
-
Pharmacokinetic (PK) Study in Mice
This protocol provides a general workflow for evaluating the pharmacokinetic properties of a compound after oral administration.
-
Animals and Dosing:
-
Procedure:
-
Collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus) at predefined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to isolate plasma (e.g., by centrifugation using EDTA-coated tubes).
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Perform protein precipitation on the plasma samples to remove proteins.[20]
-
Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[20] An internal standard (e.g., tolbutamide) is used for accurate quantification.[20]
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use noncompartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂).[21]
-
Conclusion and Clinical Perspective
The discovery of this compound is a prime example of a successful data-driven medicinal chemistry campaign that transformed a lead compound with poor pharmacokinetic properties into a potent, selective, and orally bioavailable clinical candidate.[6] The compound's unique structure, featuring several underutilized functional groups, highlights an innovative approach to inhibitor design.[5]
This compound entered extensive clinical evaluation, primarily in combination with immune checkpoint inhibitors such as pembrolizumab.[14] While early phase trials showed encouraging antitumor activity, the pivotal Phase III ECHO-301/KEYNOTE-252 study in patients with unresectable or metastatic melanoma did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[3][4] This outcome was a significant setback and led to the discontinuation of many other this compound trials.[3] Despite this, the development of this compound has provided invaluable insights into the complexities of targeting the IDO1 pathway and has informed the ongoing discovery of next-generation immunomodulatory agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 11. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Interactions of this compound and its Major Metabolites with Human Efflux and Uptake Transporters: Implications for Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 19. oncotarget.com [oncotarget.com]
- 20. Determination of this compound, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Epacadostat: A Deep Dive into its Chemical Structure and Structure-Activity Relationship (SAR) for IDO1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of oncology, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic environment that allows cancer cells to evade immune surveillance. By inhibiting IDO1, this compound aims to restore anti-tumor immunity, making it a compelling target for cancer immunotherapy. This technical guide provides a detailed examination of the chemical structure of this compound and a comprehensive analysis of its structure-activity relationship (SAR) for the inhibition of IDO1.
Chemical Structure of this compound
This compound is an orally bioavailable small molecule with a complex and unique chemical architecture. Its systematic IUPAC name is (Z)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide[1].
Key Structural Features:
-
Hydroxyamidine Core: This functional group is crucial for the inhibitory activity of this compound. The hydroxyamidine moiety directly coordinates with the heme iron at the active site of the IDO1 enzyme.
-
1,2,5-Oxadiazole (Furazan) Ring: This heterocyclic ring serves as a central scaffold, properly orienting the other functional groups for optimal interaction with the enzyme. The furazan ring is essential for potent IDO1 inhibition.
-
3-Bromo-4-fluorophenyl Group: This substituted aromatic ring occupies a key binding pocket within the IDO1 active site. The nature and position of the substituents on this ring significantly influence the compound's potency and pharmacokinetic properties.
-
Sulfamoylaminoethyl Side Chain: This polar side chain extends into a solvent-exposed region of the enzyme and contributes to the overall binding affinity and favorable pharmacokinetic profile of the molecule.
Chemical Properties:
| Property | Value |
| Molecular Formula | C11H13BrFN7O4S[1][2] |
| Molecular Weight | 438.23 g/mol [1][2] |
| CAS Number | 1204669-58-8[1][2] |
| SMILES | O=S(=O)(N)NCCNC1=NON=C1C(=NO)NC2=CC=C(F)C(Br)=C2[3] |
| IUPAC Name | (Z)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide[1] |
IDO1 Signaling Pathway and Inhibition by this compound
The IDO1 enzyme plays a critical role in immune regulation. Its activity is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). The following diagram illustrates the IDO1 signaling pathway and the mechanism of its inhibition by this compound.
Caption: IDO1 pathway and this compound inhibition.
Structure-Activity Relationship (SAR) of this compound and Analogs
The development of this compound involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The following table summarizes the key findings from these studies, highlighting the impact of structural modifications on IDO1 inhibitory activity.
| Compound | R | X | IDO1 IC50 (nM) | HeLa Cell IC50 (nM) |
| 1 | H | Cl | 130 | 730 |
| 2 | H | Br | 63 | 120 |
| 3 (this compound) | -CH2CH2NHSO2NH2 | Br | 72 | 10 |
| 4 | -CH2CH2NHSO2Me | Br | 100 | 25 |
| 5 | -CH2CH2NHC(O)Me | Br | 540 | >1000 |
| 6 | H | F | 250 | >1000 |
Key SAR Insights:
-
Halogen Substitution on the Phenyl Ring: The nature and position of the halogen substituent on the phenyl ring are critical for potency. A bromine atom at the meta-position (as in this compound) was found to be optimal, providing a good balance of potency and metabolic stability. Replacing bromine with chlorine resulted in a slight decrease in potency, while a fluorine substitution led to a significant loss of activity.
-
The Furazan Ring: The 1,2,5-oxadiazole (furazan) ring is essential for potent IDO1 inhibition. Attempts to replace this heterocycle with other ring systems resulted in a significant reduction or complete loss of activity.
-
The Hydroxyamidine Group: The hydroxyamidine moiety is a key pharmacophore that directly interacts with the heme iron in the active site of IDO1. Modifications to this group are generally not well-tolerated.
-
The Side Chain at the 4-position of the Furazan Ring: The nature of the side chain at this position significantly influences both potency and pharmacokinetic properties. The sulfamoylaminoethyl side chain in this compound was identified as being optimal for achieving high cellular potency and good oral bioavailability. Modifications such as replacing the sulfamide with a sulfonamide or an amide resulted in decreased cellular activity.
Experimental Protocols
The evaluation of this compound and its analogs relies on a series of well-defined in vitro and cell-based assays. Below are detailed protocols for key experiments.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
Add the recombinant IDO1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. HeLa cells are used as they can be induced to express high levels of IDO1 upon stimulation with IFN-γ.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Trichloroacetic acid
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Spectrophotometer
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Add the test compounds at various concentrations to the cells.
-
Add L-Tryptophan to the cell culture medium.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of novel IDO1 inhibitors.
Caption: Workflow for IDO1 inhibitor discovery.
Conclusion
This compound is a structurally unique and highly potent inhibitor of the IDO1 enzyme. Its development was guided by a thorough understanding of the structure-activity relationships governing the interaction of small molecules with the IDO1 active site. The hydroxyamidine core, the furazan ring, the substituted phenyl group, and the polar side chain all play critical roles in its inhibitory activity and pharmacokinetic profile. The experimental protocols and workflow described herein provide a framework for the continued discovery and development of novel IDO1 inhibitors for cancer immunotherapy. While the clinical development of this compound has faced challenges, the knowledge gained from its study remains invaluable to the field of medicinal chemistry and drug discovery.
References
mechanism of action of Epacadostat on IDO1
An In-depth Technical Guide to the Mechanism of Action of Epacadostat on IDO1
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3] By converting the essential amino acid L-tryptophan to N-formylkynurenine, IDO1 plays a critical role in mediating immune tolerance.[1][4] In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This metabolic reprogramming suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction.[2][5]
This compound (formerly INCB024360) is a potent, selective, and orally bioavailable small-molecule inhibitor of the IDO1 enzyme.[6][7] Developed as an immunomodulatory agent for cancer therapy, it aims to reverse tumor-associated immune suppression by blocking the metabolic activity of IDO1, thereby restoring anti-tumor immune responses.[5][6] This guide provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data and experimental methodologies for its characterization.
Biochemical and Structural Mechanism of Action
This compound acts as a highly selective inhibitor of the IDO1 enzyme.[1] Structural and kinetic studies have elucidated its precise mechanism.
Binding Mode and Kinetics: this compound is a reversible inhibitor that interacts directly with the heme cofactor within the active site of the IDO1 enzyme.[8] Crystallographic data from the co-crystal structure of this compound with human IDO1 (PDB ID: 5WN8, 6e40) reveals the specific interactions that underpin its inhibitory activity.[9][10][11] Kinetic analyses have characterized its mode of inhibition as competitive with respect to the substrate, L-tryptophan.[1][8] This competitive binding effectively blocks the access of tryptophan to the active site, thereby preventing its catabolism.[1]
While primarily known as a catalytic inhibitor, recent studies suggest this compound can also stabilize the apo-form of IDO1 (the enzyme without its heme cofactor).[4] This stabilization may influence the non-enzymatic signaling functions of IDO1, which can involve interactions with other proteins like the phosphatase SHP-2, potentially adding another layer to its biological effects.[4]
Cellular Mechanism and Downstream Effects
Within a cellular context, this compound reverses the immunosuppressive effects of IDO1 activity. By inhibiting the conversion of tryptophan to kynurenine, this compound leads to two primary outcomes:
-
Restoration of Tryptophan Levels: It prevents the depletion of tryptophan in the local microenvironment. T cells are highly sensitive to tryptophan levels, and their starvation can lead to cell cycle arrest and anergy.[8]
-
Reduction of Kynurenine Metabolites: It decreases the accumulation of kynurenine and its derivatives.[1] These metabolites are known to induce the differentiation of naïve CD4+ T cells into Tregs and suppress effector T cell function, partly through activation of the aryl hydrocarbon receptor (AhR).[1][2]
By blocking this pathway, this compound enhances the immunogenicity of dendritic cells (DCs), boosts the lytic ability of tumor antigen-specific T cells, and decreases the proliferation of regulatory T cells.[1][12] This ultimately restores the immune system's capacity to recognize and eliminate cancer cells.[5]
Quantitative Data Summary
The potency of this compound has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters demonstrating its efficacy.
Table 1: Inhibitory Potency (IC50) of this compound against IDO1
| Assay Type | System | IC50 Value (nM) | Reference |
| Enzymatic Assay | Recombinant Human IDO1 | ~10 - 73 | [3][6][7] |
| Cell-Based Assay | HeLa Cells (IFNγ-stimulated) | ~7.1 - 10 | [3][7] |
| Cell-Based Assay | SKOV-3 Cells (IFNγ-stimulated) | ~15.3 - 17.6 | [8][13] |
| Cell-Based Assay | Mouse IDO1-transfected HEK293/MSR | ~52.4 | [7] |
| In Vivo (Population PD Model) | Cancer Patients | ~70 | [14] |
Table 2: Binding and Kinetic Parameters of this compound
| Parameter | Description | Value | Reference |
| Ki | Inhibition Constant | Competitive Ki determined via Michaelis-Menten kinetics | [6] |
| Selectivity | IDO2 and TDO Inhibition | >1000-fold selective for IDO1 over IDO2 and TDO | [3] |
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on standardized in vitro and cell-based experimental protocols.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
-
Principle: The assay quantifies the production of kynurenine from the substrate L-tryptophan.
-
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[15][16]
-
Enzyme and Inhibitor Incubation: Recombinant human IDO1 enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.[15]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-tryptophan (e.g., to a final concentration of 400 µM).[15][16]
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[15][16]
-
Reaction Termination: The reaction is stopped by adding 30% (w/v) trichloroacetic acid (TCA).[15][16]
-
Kynurenine Detection: The mixture is incubated at 50-65°C to hydrolyze N-formylkynurenine to kynurenine.[16][17] Kynurenine concentration is then measured. This can be done via two common methods:
-
Absorbance: After adding a colorimetric reagent like p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid, the absorbance is read at 480 nm.[16]
-
Fluorescence: A fluorogenic developer that selectively reacts with N-formylkynurenine can be used, with fluorescence read at λex = 402 nm / λem = 488 nm.[18]
-
-
Data Analysis: The concentration of inhibitor that causes 50% inhibition of IDO1 activity (IC50) is calculated from the dose-response curve.[15]
-
Cell-Based IDO1 Functional Assay
This assay measures the inhibitory effect of a compound on IDO1 activity within a cellular environment, which accounts for factors like cell permeability.
-
Principle: IDO1 expression is induced in a human cancer cell line using interferon-gamma (IFN-γ). The amount of kynurenine secreted into the culture medium is then measured to determine IDO1 activity.[8][17]
-
Protocol Outline:
-
Cell Seeding: Human cells known to express IDO1, such as HeLa or SKOV-3, are seeded into 96-well plates and allowed to adhere overnight.[16][17]
-
IDO1 Induction and Inhibition: The culture medium is replaced with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[17] Simultaneously, varying concentrations of this compound are added.
-
Incubation: Cells are incubated for 24-48 hours to allow for IDO1 expression and enzymatic activity.[16][17]
-
Supernatant Collection: A portion of the cell culture supernatant is collected.[16]
-
Kynurenine Measurement: The kynurenine in the supernatant is measured using the same TCA and p-DMAB method described for the enzymatic assay.[16][17]
-
Data Analysis: The effective concentration of the inhibitor that causes 50% inhibition of kynurenine production (IC50 or EC50) is determined.[15]
-
Visualizations: Pathways and Workflows
IDO1's Role in the Kynurenine Pathway
The following diagram illustrates the metabolic pathway catalyzed by IDO1 and the point of inhibition by this compound.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on the IDO1 enzyme.
Mechanism of Competitive Inhibition
This diagram illustrates the competitive binding mechanism of this compound against the natural substrate, Tryptophan.
Caption: Competitive inhibition of IDO1 by this compound, preventing Tryptophan binding.
Experimental Workflow for Cell-Based IDO1 Assay
References
- 1. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 3. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Epacadostat as a competitive inhibitor of indoleamine 2,3-dioxygenase
An In-Depth Technical Guide to Epacadostat as a Competitive Inhibitor of Indoleamine 2,3-Dioxygenase
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as a critical immune checkpoint.[1][2] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine (Kyn) pathway.[3][4] In the tumor microenvironment (TME), the expression and activity of IDO1 are frequently upregulated, creating a potent immunosuppressive shield that facilitates tumor escape from immune surveillance.[1][5] This is achieved through two primary mechanisms: the depletion of local tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[4][6]
Given its central role in mediating immune tolerance, IDO1 has emerged as a high-priority target for cancer immunotherapy.[1][7] this compound (formerly INCB024360) is a potent, selective, and orally bioavailable small molecule developed as a competitive inhibitor of the IDO1 enzyme.[1][4] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative potency, and the key experimental protocols used for its characterization.
The IDO1 Signaling Pathway
IDO1 is typically expressed at low levels but is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is often present in the TME as a result of an anti-tumor immune response.[8] This induction is primarily mediated through the JAK/STAT signaling pathway.[9] Once active, IDO1 exerts its immunosuppressive effects through both enzymatic and non-enzymatic functions.
Enzymatic Function: The canonical function of IDO1 is the oxidative cleavage of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. This process has two major downstream consequences:
-
Tryptophan Depletion: The local scarcity of tryptophan is sensed by T cells, leading to the activation of the General Control Nonderepressible 2 (GCN2) stress-response kinase.[3][10] GCN2 activation results in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), causing cell cycle arrest and anergy (a state of functional unresponsiveness) in effector T cells.[10]
-
Kynurenine Accumulation: Kynurenine and its derivatives act as signaling molecules, primarily by serving as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in various immune cells.[8][9] AhR activation promotes the differentiation of naïve CD4+ T cells into immunosuppressive Tregs and directly inhibits the activity of effector T cells and Natural Killer (NK) cells.[4][9]
Non-Enzymatic Signaling Function: Recent evidence indicates that IDO1 possesses a "moonlighting" function as a signaling scaffold, independent of its catalytic activity.[1][2] This function is mediated through Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the IDO1 protein. This signaling role can promote a tolerogenic phenotype in dendritic cells.[11] Critically, some studies suggest that while this compound effectively blocks the enzyme's catalytic site, it may paradoxically stabilize the apo-form of the IDO1 protein, potentially enhancing its non-enzymatic signaling function.[2][11][12]
This compound: A Competitive Inhibitor
This compound is a hydroxyamidine-based small molecule that acts as a potent and selective reversible, competitive inhibitor of IDO1.[4][13] Its mechanism involves directly competing with the natural substrate, tryptophan, for binding to the heme cofactor within the catalytic site of the IDO1 enzyme.[4][5] By occupying the active site, this compound prevents the conversion of tryptophan to N-formylkynurenine, thereby aiming to reverse the immunosuppressive effects of the pathway.
Data Presentation: Potency and Selectivity
This compound's potency has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is consistently in the low nanomolar range for human IDO1.
| Parameter | Value (nM) | Assay Type | Species/System | Reference(s) |
| IC50 | ~10 | Cellular | Human IDO1 | [14] |
| IC50 | 71.8 | Enzymatic | Recombinant Human IDO1 | [15] |
| IC50 | 7.4 | Cellular | HeLa Cells (Human) | [16] |
| IC50 | 15.3 | Cellular | SKOV-3 Cells (Human) | [5] |
| IC50 | 17.63 | Cellular | SKOV-3 Cells (Human) | [11] |
| IC50 | 52.4 - 66 | Cellular | Mouse IDO1 | [14] |
| IC50 (in vivo est.) | ~70 | Population PD Model | Cancer Patients | [17] |
| Selectivity | >1000-fold vs. IDO2/TDO | - | Human | [1][16] |
| Inhibition Mode | Competitive, Reversible | Enzymatic Kinetics | Human IDO1 | [4][13] |
Experimental Protocols
Characterizing the activity of an IDO1 inhibitor like this compound requires robust enzymatic and cell-based assays. Below are detailed methodologies for two key experiments.
IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified, recombinant IDO1 enzyme.
Methodology:
-
Reagents & Buffers:
-
Procedure:
-
The assay is performed at room temperature in a 96-well plate format.
-
IDO1 enzyme, assay buffer, cofactors, and varying concentrations of this compound (or vehicle control) are pre-incubated.
-
The reaction is initiated by adding the D-Trp substrate.
-
The formation of N-formylkynurenine is monitored continuously by measuring the increase in absorbance at 321 nm using a spectrophotometer.[14][18]
-
-
Data Analysis:
-
Initial reaction rates (V) are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
To confirm competitive inhibition, Michaelis-Menten kinetics are performed at multiple fixed inhibitor concentrations. A plot of Km vs. inhibitor concentration should be linear, and the inhibition constant (Ki) can be determined from this plot.[14]
-
Cell-Based Kynurenine Assay
This assay measures the functional inhibition of IDO1 activity within a cellular context, which accounts for factors like cell permeability and metabolism.
Methodology:
-
Cell Line & Culture:
-
Procedure:
-
Day 1: Seed cells (e.g., 3 x 10⁴ SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight.[13]
-
Day 2: Induce IDO1 expression by adding IFN-γ (e.g., 100 ng/mL final concentration) to the culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]
-
Day 3: Replace the medium with fresh assay medium containing serially diluted this compound or vehicle control. The medium should contain a known concentration of L-tryptophan. Incubate for another 24 hours.[13]
-
Day 4 (Kynurenine Detection):
-
Collect 140 µL of conditioned medium from each well.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to hydrolyze N-formylkynurenine to kynurenine. Incubate at 50°C for 30 minutes.[13]
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[13]
-
After a 10-minute incubation at room temperature, measure the absorbance of the resulting yellow product at 480 nm.[13]
-
-
-
Data Analysis:
-
A kynurenine standard curve is used to quantify the concentration in each sample.
-
The percentage of IDO1 activity inhibition is calculated relative to the IFN-γ-stimulated, vehicle-treated control wells.
-
Cellular IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion and Future Directions
This compound is a well-characterized, potent, and highly selective competitive inhibitor of the IDO1 enzyme. Preclinical studies robustly demonstrated its ability to block tryptophan catabolism and restore anti-tumor T-cell activity, providing a strong rationale for clinical development.[1][7] However, the pivotal phase III ECHO-301 trial, which combined this compound with the PD-1 inhibitor pembrolizumab in metastatic melanoma, failed to show a benefit over pembrolizumab alone.[1][2]
This outcome has prompted a re-evaluation of IDO1 inhibition. One leading hypothesis for the clinical failure centers on the non-enzymatic signaling function of IDO1.[2] Studies suggest that this compound, while blocking catalysis, may enhance this separate immunosuppressive signaling pathway, thereby negating the benefits of enzymatic inhibition.[1][12] This highlights the complexity of the IDO1 target and underscores the need for future inhibitors to be characterized for their effects on both the catalytic and signaling functions of the protein. Understanding this dual functionality is paramount for the continued development of therapeutics targeting the tryptophan catabolism pathway in oncology.
References
- 1. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 2. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. d-nb.info [d-nb.info]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 15. This compound | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 16. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunomodulatory Role of Epacadostat in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: The IDO1 Pathway in Cancer Immuno-evasion
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses. As the first and rate-limiting enzyme in the kynurenine pathway, IDO1 catabolizes the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine and other downstream metabolites.[1][2][3] In the tumor microenvironment (TME), the overexpression of IDO1 by tumor cells, stromal cells, and immune cells like dendritic cells (DCs) creates a highly immunosuppressive state.[4][5] This is achieved through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan arrests effector T-cell proliferation and induces their anergy or apoptosis, as T-cells are highly sensitive to tryptophan availability.[5][6]
-
Kynurenine Accumulation: The accumulation of kynurenine and its metabolites actively suppresses the immune system by promoting the differentiation and activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the function of effector T-cells and Natural Killer (NK) cells.[5][7]
This dual mechanism allows tumors to evade immune surveillance and destruction, making the IDO1 pathway an attractive target for cancer immunotherapy.[3][8]
Epacadostat (INCB024360): A Potent and Selective IDO1 Inhibitor
This compound (formerly INCB024360) is an orally bioavailable, potent, and highly selective, competitive inhibitor of the IDO1 enzyme.[9][10] It was designed to reverse tumor-associated immune suppression by restoring tryptophan levels and reducing immunosuppressive kynurenine metabolites within the TME, thereby enhancing anti-tumor immune responses.[11]
Mechanism of Action
This compound is a hydroxyamidine-based small molecule that competitively blocks the binding of tryptophan to the active site of the IDO1 enzyme.[10][12] It exhibits high selectivity for IDO1 over other tryptophan-catabolizing enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).[9][12] By inhibiting IDO1's enzymatic activity, this compound is intended to prevent tryptophan depletion and kynurenine production, thereby mitigating the immunosuppressive effects and reactivating anti-tumor immunity.[4][13] This mechanism provides a strong rationale for its use in combination with other immunotherapies, such as immune checkpoint inhibitors.[8]
Recent studies also suggest that IDO1 possesses non-enzymatic signaling functions. There is emerging evidence that this compound may inadvertently enhance this signaling activity, which could contribute to its lack of efficacy in certain clinical settings.[7][14]
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is There a Clinical Future for IDO1 Inhibitors After the Failure of this compound in Melanoma? | Annual Reviews [annualreviews.org]
- 9. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
Epacadostat and the Reversal of T-Cell Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment presents a significant barrier to effective anti-cancer immunity, largely through the establishment of immune tolerance. A key orchestrator of this immunosuppression is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). By catabolizing the essential amino acid tryptophan, IDO1 initiates a cascade of events that leads to the suppression of effector T-cells and the promotion of regulatory T-cells, thereby enabling tumor escape from immune surveillance. Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the IDO1 enzyme. This technical guide provides an in-depth overview of the mechanism by which this compound reverses T-cell suppression, methodologies for its evaluation, and quantitative data from key preclinical studies.
The IDO1 Pathway: A Central Mediator of Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 expression is often upregulated, frequently in response to pro-inflammatory cytokines like interferon-γ (IFN-γ) released by activated T-cells. This upregulation creates a localized depletion of tryptophan and an accumulation of its catabolites, primarily kynurenine.[3][4]
This metabolic shift has profound consequences for anti-tumor immunity:
-
Tryptophan Depletion: T-cells are highly sensitive to tryptophan levels. Depletion of this essential amino acid leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn results in T-cell anergy and apoptosis.[5] This effectively halts the proliferation and effector function of tumor-infiltrating T-lymphocytes.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that actively suppress the immune response.[6] They can induce the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs) and promote the apoptosis of effector T-cells.[4][6] Furthermore, kynurenine can act on the aryl hydrocarbon receptor (AhR) present on various immune cells, driving them towards a tolerogenic phenotype.[4][6]
The net effect of IDO1 activity is the creation of an immunosuppressive shield that protects the tumor from immune-mediated destruction.
This compound: Mechanism of Action
This compound is an orally bioavailable, potent, and highly selective inhibitor of the IDO1 enzyme.[7] It functions as a competitive inhibitor, binding to the active site of IDO1 and preventing the binding of its substrate, tryptophan.[4] This inhibition leads to a restoration of local tryptophan levels and a significant reduction in the production of immunosuppressive kynurenine.[8][4] By blocking the central mechanism of IDO1-mediated immune suppression, this compound helps to restore the function of effector T-cells and reduce the prevalence of regulatory T-cells within the tumor microenvironment.[9][10]
Figure 1. This compound's mechanism in reversing IDO1-mediated T-cell suppression.
Quantitative Data on this compound's Activity
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key data on its enzymatic inhibition, cellular activity, and impact on T-cell function.
Table 1: this compound Enzymatic and Cellular Potency
| Parameter | Value | Cell Line/System | Reference |
| IDO1 Ki | ~34 µM (for 1-MT, a reference inhibitor) | Recombinant Human IDO1 | [7] |
| Cellular IC50 | 54.46 nM ± 11.18 nM | P1.HTR mastocytoma cells expressing mouse IDO1 | [6][11] |
| Cellular IC50 | ~88 nM | B16F10 melanoma cells | [6] |
| Maximal IDO1 Inhibition in Humans | >80-90% | Patients with advanced solid malignancies (doses ≥100 mg BID) | [8] |
Table 2: Effects of this compound on T-Cell Responses in vitro
| Cell Type | Treatment | Outcome Measure | Result | Reference |
| CEA-specific T-cell line | Stimulated with CEA peptide-pulsed DCs treated with this compound (0.25 or 1.0 µM) | IFN-γ production | Significantly higher levels compared to no this compound treatment | [4] |
| MUC1-C-specific T-cell line | Stimulated with peptide-pulsed DCs treated with this compound (1.0 µM) | Cytokine production (IFN-γ, GM-CSF, IL-8, TNFα) | Increased levels of all measured cytokines | [4] |
| Regulatory T-cells (Tregs) | Co-cultured with IFN-γ and LPS-matured DCs treated with this compound | Treg proliferation | Significantly decreased | [4] |
| Peptide-specific T-cells | Stimulated with peptide-pulsed DCs exposed to this compound | Lysis of human tumor cells | Increased lysis of tumor cells | [4][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of IDO1 inhibitors. The following sections outline key experimental protocols.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.
Materials:
-
Purified recombinant IDO1 protein
-
Assay buffer: 50mM potassium phosphate buffer (pH 6.5)
-
L-tryptophan solution (400 µM)
-
Cofactors: 20mM ascorbate, 10µM methylene blue
-
100 µg/mL catalase
-
This compound or other test inhibitors
-
30% (w/v) trichloroacetic acid (TCA)
-
2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing assay buffer, ascorbate, methylene blue, and catalase.
-
Add the purified recombinant IDO1 enzyme to each well.
-
Add various concentrations of this compound or test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[13]
-
Incubate the plate at 37°C for 30-60 minutes.[13]
-
Terminate the reaction by adding 30% TCA.[14]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of 2% p-DMAB solution.
-
Measure the absorbance at 480 nm.[14] The absorbance is proportional to the amount of kynurenine produced.
Figure 2. Workflow for in vitro IDO1 enzymatic assay.
Cell-Based IDO1 Activity Assay
This assay measures IDO1 activity in a more physiologically relevant context using cells that endogenously or recombinantly express IDO1.
Materials:
-
HeLa cells or other suitable cell line
-
96-well cell culture plate
-
Cell culture medium
-
Human IFN-γ
-
This compound or other test inhibitors
-
L-tryptophan
-
TCA and p-DMAB as in the enzymatic assay
-
Spectrophotometer
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and culture overnight.[14]
-
Treat the cells with human IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.[14]
-
Concurrently, add various concentrations of this compound or test compounds to the wells.
-
Add L-tryptophan to the culture medium (e.g., 15 µg/mL).[14]
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Add p-DMAB and measure the absorbance at 480 nm to quantify kynurenine.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T-cells in response to stimulation, and how this is affected by IDO1 activity and its inhibition.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
IDO1-expressing cells (e.g., IFN-γ-treated dendritic cells)
-
This compound
-
Flow cytometer
Procedure:
-
Label T-cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed among daughter cells upon cell division.[15][16]
-
Co-culture the CFSE-labeled T-cells with IDO1-expressing cells.
-
Add T-cell activation reagents to the co-culture.
-
Treat the co-cultures with various concentrations of this compound or a vehicle control.
-
Culture for 3-5 days to allow for T-cell proliferation.[15]
-
Harvest the cells and analyze by flow cytometry.
-
Measure the dilution of CFSE fluorescence in the T-cell population. Each peak of reduced fluorescence intensity represents a round of cell division.
T-Cell Cytokine Production Assay (ELISPOT or Intracellular Staining)
This assay quantifies the production of effector cytokines (e.g., IFN-γ, TNF-α) by T-cells.
ELISPOT (Enzyme-Linked Immunospot) Assay:
-
Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Add T-cells, stimulator cells (e.g., peptide-pulsed DCs), and this compound to the wells.
-
Incubate for a specified period to allow for cytokine secretion.
-
Wash the plate and add a biotinylated detection antibody for the cytokine.
-
Add a streptavidin-enzyme conjugate.
-
Add a substrate that produces a colored spot upon enzymatic reaction.
-
Count the spots, where each spot represents a cytokine-secreting cell.[17][18]
Intracellular Cytokine Staining (ICS):
-
Set up T-cell stimulation cultures as described above.
-
In the final hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate within the cells.
-
Harvest the cells and stain for surface markers to identify the T-cell population of interest.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently-labeled antibody against the intracellular cytokine of interest.
-
Analyze by flow cytometry to determine the percentage of cytokine-producing T-cells.[18]
Conclusion
This compound effectively reverses a key mechanism of tumor-induced immune suppression by targeting the IDO1 enzyme. By preventing the depletion of tryptophan and the accumulation of kynurenine, this compound restores the proliferative capacity and effector function of anti-tumor T-cells. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of IDO1 inhibitors and their role in cancer immunotherapy. While clinical trial results for this compound in combination with checkpoint inhibitors have been mixed, the rationale for targeting the IDO1 pathway remains strong, and further research into optimal combination strategies and patient selection is warranted.[9][19]
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 4. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 12. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Is There a Clinical Future for IDO1 Inhibitors After the Failure of this compound in Melanoma? | Annual Reviews [annualreviews.org]
Epacadostat: A Deep Dive into its Selectivity for IDO1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Epacadostat's selectivity for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO). This compound (formerly INCB024360) is a potent and selective inhibitor of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism that plays a crucial role in immune evasion by tumors.[1][2] This document details the quantitative measures of this selectivity, the experimental methodologies used for its determination, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for IDO1, a critical feature for a therapeutic agent designed to modulate the immune system with precision. The inhibitory activity of this compound is significantly higher for IDO1 compared to IDO2 and TDO, often by a factor of over 1000.[3][4][5][6] This high degree of selectivity minimizes off-target effects and potential toxicities. The following tables summarize the quantitative data on this compound's inhibitory potency from various biochemical and cell-based assays.
Table 1: Biochemical Assay Data for this compound Inhibition
| Enzyme | Species | Assay Type | IC50 (nM) | Reference(s) |
| IDO1 | Human | Enzymatic | 10 | [7][8] |
| Human | Enzymatic | 71.8 ± 17.5 | [9] | |
| Mouse | Enzymatic | 52.4 ± 15.7 | [9][10] | |
| IDO2 | Human | Enzymatic | >1000-fold less potent than IDO1 | [3][4][5][6] |
| TDO | Human | Enzymatic | >1000-fold less potent than IDO1 | [3][4][5][6] |
Table 2: Cell-Based Assay Data for this compound Inhibition
| Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| HeLa (human) | Kynurenine Production | 7.4 | [3][11] |
| Kynurenine Production | ~10 | [7][9][10] | |
| SKOV-3 (human) | Kynurenine Production | 17.63 ± 2.26 | [12][13] |
| OCI-AML2 (human) | Kynurenine Production | 3.4 | [7] |
| IFN-γ induced whole blood | Kynurenine Production | 125 | [3][11] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the biochemical pathway it targets and the experimental procedures used to characterize its activity.
The diagram above illustrates the initial steps of the kynurenine pathway, where tryptophan is converted to N-formylkynurenine by IDO1, IDO2, and TDO. This ultimately leads to the production of kynurenine, a metabolite implicated in immune suppression within the tumor microenvironment. This compound specifically and potently inhibits IDO1, thereby blocking this immunosuppressive pathway.
The workflow diagram outlines the key steps in a cell-based assay to determine the IC50 of an IDO1 inhibitor like this compound. This process involves stimulating cancer cell lines to express IDO1, treating them with the inhibitor, and then measuring the resulting change in kynurenine production.
Detailed Experimental Protocols
The selectivity of this compound for IDO1 has been established through rigorous biochemical and cell-based assays. Below are detailed methodologies representative of those used in the preclinical characterization of this compound.
Recombinant Human IDO1 Enzymatic Assay (Biochemical)
This assay directly measures the enzymatic activity of purified IDO1 and the inhibitory effect of this compound.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant human IDO1 enzyme to the reaction mixture in the wells of the microplate.
-
Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Immediately begin monitoring the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine, the product of the IDO1-catalyzed reaction.
-
Record the initial reaction rates (Vmax) at each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of its potency.
-
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)[12][13][14]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent for colorimetric detection or HPLC-MS for quantification)
-
-
Protocol:
-
Seed the chosen human cancer cell line in a 96-well plate and allow the cells to adhere overnight.
-
Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ for 24-48 hours.
-
Following induction, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.
-
Incubate the cells for a defined period (e.g., 24-72 hours) to allow for tryptophan metabolism.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done through various methods:
-
Colorimetric Assay: Mix the supernatant with trichloroacetic acid (TCA) to precipitate proteins. After centrifugation, mix the resulting supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at approximately 480 nm.[14]
-
High-Performance Liquid Chromatography (HPLC) or LC-MS/MS: These methods provide more sensitive and specific quantification of kynurenine.
-
-
Generate a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the experimental samples.
-
Calculate the percentage of inhibition of kynurenine production at each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
The extensive preclinical data robustly demonstrates that this compound is a highly potent and selective inhibitor of IDO1. Its minimal activity against the related enzymes IDO2 and TDO underscores its targeted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of IDO1 inhibitors and their role in cancer immunotherapy. The high selectivity of this compound is a key attribute that supported its advancement into clinical trials, aiming to reverse tumor-induced immune suppression and enhance anti-tumor immunity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. This compound (INCB24360, INCB024360) | IDO1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 13. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Non-Enzymatic Functions of IDO1 and the Dual-Action of Epacadostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme renowned for its canonical role as the rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] This enzymatic function is a critical immune checkpoint; by depleting local tryptophan and producing immunomodulatory kynurenines, IDO1 suppresses effector T-cell function and promotes an immunotolerant microenvironment, which can be exploited by tumors to evade immune destruction.[2][3] Consequently, IDO1 has been a prime target for cancer immunotherapy. However, the clinical failure of potent enzymatic inhibitors, most notably Epacadostat, has prompted a deeper investigation into the complexities of IDO1 biology.[4][5]
Emerging evidence has illuminated a non-enzymatic, or "moonlighting," function of IDO1, where it acts as an intracellular signaling scaffold.[6][7] This function is independent of tryptophan metabolism and has profound implications for immune regulation and tumorigenesis. This technical guide provides an in-depth exploration of the non-enzymatic signaling pathways of IDO1 and elucidates the paradoxical mechanism of this compound, which, while inhibiting enzymatic activity, inadvertently enhances these non-canonical signaling functions.
The Non-Enzymatic Signaling Function of IDO1
Beyond its metabolic role, IDO1 can transduce intracellular signals that promote a long-term immunoregulatory phenotype.[1] This activity is mediated by a distinct protein conformation, the heme-free or "apo-form," and is governed by specific structural motifs and signaling cascades.
Structural Basis: Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs)
The signaling capacity of IDO1 is dependent on the presence of two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) located within the non-catalytic domain of the protein.[1][6] These motifs act as molecular switches.[8] Upon phosphorylation of their tyrosine residues, the ITIMs become docking sites for various signaling partners containing Src homology 2 (SH2) domains, initiating downstream events.[1][6] The selective phosphorylation of either ITIM1 or ITIM2 can dictate the signaling outcome; ITIM1 preferentially binds SHP phosphatases to promote tolerogenic signaling, whereas ITIM2 can bind SOCS3, leading to proteasomal degradation and signal termination.[7][9]
The TGF-β-IDO1 Signaling Axis
In immunoregulatory microenvironments, particularly those rich in Transforming Growth Factor-beta (TGF-β), the IDO1 signaling pathway is robustly activated.[1][10] The cascade proceeds as follows:
-
Activation and Phosphorylation : TGF-β, through a PI3K-dependent pathway, activates Src family kinases (e.g., Fyn), which then phosphorylate the tyrosine residues within the IDO1 ITIMs.[10]
-
Scaffold Formation and Partner Recruitment : Phosphorylated IDO1 acts as a scaffold, recruiting SH2-containing phosphatases SHP-1 and SHP-2.[9][11] This interaction is critical for signal transduction.
-
Activation of Non-Canonical NF-κB : The IDO1-SHP complex activates the non-canonical NF-κB pathway.[1][11][12] This leads to the activation of IKKα and the subsequent nuclear translocation of the p52/RelB heterodimer.[10][13]
-
Positive Feedback Loop : Once in the nucleus, p52/RelB drives the transcription of target genes, including IDO1 itself and TGFB1.[10][14] This establishes a potent, self-amplifying feedback loop that sustains a long-term, stable immunoregulatory phenotype in cells like dendritic cells (DCs).[9]
Subcellular Localization Dictates Function
The dual functions of IDO1 are spatially segregated within the cell. The enzymatic (holo-IDO1) activity primarily occurs in the cytosol. In contrast, the non-enzymatic signaling (apo-IDO1) function is localized to early endosomes.[1] The cytokine milieu influences this localization; stimuli like TGF-β favor the endosomal anchoring of IDO1, thereby promoting its signaling role over its catalytic one.[1]
Caption: The IDO1 non-enzymatic signaling pathway initiated by TGF-β.
This compound: An Enzymatic Inhibitor with Signaling Consequences
This compound was developed as a potent and selective competitive inhibitor of the enzymatic activity of IDO1.[15] However, its failure to demonstrate clinical benefit in a pivotal Phase III trial suggested that its mechanism of action was more complex than simple catalytic inhibition.[4][16] Research has now revealed that this compound has a dual, paradoxical effect on IDO1.
Intended Mechanism: Catalytic Inhibition
This compound effectively blocks the conversion of tryptophan to kynurenine by competing for the active site of the holo-enzyme form of IDO1.[15][17] This action is intended to reverse the immunosuppressive effects of tryptophan depletion in the tumor microenvironment.
Unintended Mechanism: Stabilization and Enhancement of Signaling
Contrary to its intended purpose, this compound inadvertently promotes the non-enzymatic, pro-tumorigenic functions of IDO1.[2][4][5]
-
Stabilization of Apo-IDO1 : this compound binds to and persistently stabilizes the heme-free, apo-conformation of the IDO1 protein.[2][16][18] This conformation is catalytically inactive but primed for signaling.[18]
-
Increased Protein Half-Life : By stabilizing the protein, this compound significantly prolongs the cellular half-life of IDO1.[18]
-
Enhanced Signaling Cascade : The stabilized apo-IDO1 is more readily phosphorylated on its ITIMs and shows an increased association with its signaling partner, the phosphatase SHP-2.[2][16][18] This enhanced interaction potentiates the downstream non-canonical NF-κB signaling pathway.
-
Pro-Tumorigenic Outcome : In cancer cells, this this compound-induced signaling contributes to a more tumorigenic phenotype.[2][18] In immune cells, it can induce a tolerogenic state, thereby counteracting the potential benefits of enzymatic inhibition.[5][16] This dual action provides a compelling hypothesis for the clinical trial failures of this compound.[16]
Caption: The dual and paradoxical mechanism of action of this compound on IDO1.
Quantitative Data Summary
The following table summarizes key quantitative data related to the effects of this compound on IDO1 function, primarily derived from studies using the SKOV-3 human ovarian cancer cell line.
| Parameter | Condition / Cell Line | Value | Reference |
| This compound IC₅₀ | Inhibition of Kynurenine Production (SKOV-3 cells) | 17.63 ± 2.26 nM | [18] |
| This compound IC₅₀ | Inhibition of Kynurenine Production (P1.IDO1 cells) | 54.46 ± 11.18 nM | [15] |
| This compound EC₅₀ | Increased IDO1 Protein Expression (SKOV-3 cells) | 23.83 ± 13.59 nM | [18][19] |
| IDO1 Protein Half-life | Vehicle-Treated (SKOV-3 cells) | ~4.79 hours | [18] |
| IDO1 Protein Half-life | This compound-Treated (SKOV-3 cells) | >29.42 hours | [18] |
Key Experimental Protocols
Investigating the non-enzymatic functions of IDO1 and the effects of inhibitors requires a combination of cellular and biochemical assays. Detailed below are methodologies for three essential experiments.
Cell-Based IDO1 Enzymatic Activity Assay
This assay measures the enzymatic conversion of tryptophan to kynurenine in a cellular context, allowing for the determination of an inhibitor's IC₅₀.
Methodology:
-
Cell Culture: Plate SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[20]
-
IDO1 Induction: To upregulate endogenous IDO1 expression, treat the cells with human interferon-gamma (IFNγ) at a final concentration of 100 ng/mL for 24 hours.[20]
-
Inhibitor Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in fresh assay medium. Replace the culture medium with the medium containing the test compounds or a vehicle control (e.g., DMSO).[15][20]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[20]
-
Kynurenine Measurement:
-
Harvest the cell culture supernatant.
-
Kynurenine concentration can be measured via HPLC.[15]
-
Alternatively, a colorimetric method can be used: Mix supernatant with 30% Trichloroacetic Acid (TCA), incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine, centrifuge to remove protein, and mix the resulting supernatant with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).[21]
-
Measure the absorbance at ~490 nm and calculate the concentration against a kynurenine standard curve.[21]
-
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.[18]
Caption: Experimental workflow for the cell-based IDO1 enzymatic activity assay.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
Co-IP is used to demonstrate the physical interaction between IDO1 and its signaling partners (e.g., SHP-2) in vivo.
Methodology:
-
Cell Lysis: Harvest and lyse cells (e.g., SKOV-3 treated with or without this compound) in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[22][23]
-
Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Collect the pre-cleared lysate and add a primary antibody specific to the "bait" protein (e.g., anti-IDO1).
-
Incubate overnight at 4°C with gentle rotation.
-
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-antigen complexes.[23]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected interacting "prey" protein (e.g., anti-SHP-2).
-
A successful Co-IP is indicated by the detection of the prey protein in the sample immunoprecipitated with the bait antibody.
-
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AhR-Mediated, Non-Genomic Modulation of IDO1 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of ITIM motifs drives the structural transition of indoleamine 2,3‐dioxygenase 1 between enzymatic and non‐enzymatic states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iris.unife.it [iris.unife.it]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 16. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 17. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. assaygenie.com [assaygenie.com]
Epacadostat's Dual Impact on Dendritic Cell Maturation and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of epacadostat, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), on the maturation and function of dendritic cells (DCs). By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as a critical resource for understanding the multifaceted immunomodulatory role of this compound.
Core Concepts: this compound and IDO1 in Dendritic Cells
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to the production of kynurenine and other metabolites.[1][2] In dendritic cells, IDO1 expression is a critical mechanism for inducing immune tolerance. By depleting the essential amino acid tryptophan and producing bioactive kynurenines, IDO1-expressing DCs can suppress T-cell proliferation and promote the differentiation of regulatory T cells (Tregs).[1][2]
This compound is a potent and selective inhibitor of the enzymatic activity of IDO1.[1][3] While it was initially developed to counteract the immunosuppressive effects of IDO1 in the tumor microenvironment, research has revealed a more complex interaction with dendritic cells, involving both enzymatic and non-enzymatic pathways.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on dendritic cell functions.
Table 1: Effect of this compound on Dendritic Cell Maturation Markers
| Marker | Cell Type | Treatment Conditions | This compound Concentration | % Change in Expression (Compared to Control) | Reference |
| CD83 | Human conventional DCs (cDCs) in PBMCs | 48-hour incubation | 1.0 µM | Significant increase (from 0.009% to 0.011% of PBMCs) | [1] |
| CD80 | Human monocyte-derived DCs | Matured with IFN-γ + LPS | Not specified | No significant change | [1] |
| CD86 | Human monocyte-derived DCs | Matured with IFN-γ + LPS | Not specified | No significant change | [7] |
| HLA-DR | Human monocyte-derived DCs | Matured with IFN-γ + LPS | Not specified | No significant change | [7][8] |
Table 2: Effect of this compound on Tryptophan Catabolism in Dendritic Cells
| Metabolite | Cell Culture Conditions | This compound Concentration | % Change (Compared to Control) | Reference |
| Kynurenine | Human DCs matured with IFN-γ + LPS (48h) | 0.25 µM | Decreased | [1] |
| Kynurenine | Human DCs matured with IFN-γ + LPS (48h) | 1.0 µM | Decreased | [1] |
| Tryptophan | Human DCs matured with IFN-γ + LPS (48h) | 0.25 µM | Increased | [1] |
| Tryptophan | Human DCs matured with IFN-γ + LPS (48h) | 1.0 µM | Increased | [1] |
| Kyn/Trp Ratio | Human DCs matured with IFN-γ + LPS (48h) | 0.25 µM | Decreased | [1] |
| Kyn/Trp Ratio | Human DCs matured with IFN-γ + LPS (48h) | 1.0 µM | Decreased | [1] |
Table 3: Functional Consequences of this compound Treatment on DC-Mediated T-Cell Responses
| Functional Outcome | T-Cell Type | Experimental Setup | This compound Concentration (on DCs) | Observed Effect | Reference |
| IFN-γ Production | CEA-specific T-cell line | Co-culture with peptide-pulsed DCs | 0.25 µM | Significantly higher | [1] |
| IFN-γ Production | CEA-specific T-cell line | Co-culture with peptide-pulsed DCs | 1.0 µM | Significantly higher | [1] |
| TNF-α Production | MUC1-C-specific T-cell line | Co-culture with peptide-pulsed DCs | Not specified | Significantly higher | [3] |
| GM-CSF Production | MUC1-C-specific T-cell line | Co-culture with peptide-pulsed DCs | Not specified | Significantly higher | [3] |
| IL-8 Production | MUC1-C-specific T-cell line | Co-culture with peptide-pulsed DCs | Not specified | Significantly higher | [3] |
| Tumor Cell Lysis | Peptide-specific T-cell lines | T-cells stimulated with peptide-pulsed DCs | Not specified | Higher levels of tumor cell lysis | [1][3] |
| Treg Proliferation | Autologous CD4+ T cells | Co-culture with DCs matured with IFN-γ + LPS | 1.0 µM | Significantly decreased | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Generation and Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol is a synthesis of methodologies described in the literature for generating immature DCs from peripheral blood mononuclear cells (PBMCs) and subsequently maturing them.[9][10][11]
Materials:
-
Ficoll-Paque density gradient medium
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Recombinant human Interferon-gamma (IFN-γ)
-
Lipopolysaccharide (LPS)
-
This compound
Procedure:
-
Isolation of Monocytes:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Assess monocyte purity by flow cytometry using anti-CD14 antibodies.
-
-
Differentiation of Immature DCs:
-
Culture purified monocytes at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Supplement the medium with 800 U/mL of human GM-CSF and 500 U/mL of human IL-4.
-
Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
-
Maturation of DCs:
-
On day 7, harvest the immature DCs and resuspend them in fresh complete medium.
-
Induce maturation by adding a cocktail of 50 ng/mL IFN-γ and 1 µg/mL LPS.[1]
-
Simultaneously, treat the cells with the desired concentrations of this compound (e.g., 0.25 µM, 1.0 µM) or vehicle control.
-
Incubate for 48 hours to allow for maturation.
-
-
Analysis:
-
Harvest the matured DCs for downstream applications such as flow cytometry analysis of surface markers, co-culture with T-cells, or analysis of tryptophan catabolism.
-
Protocol 2: Dendritic Cell and T-Cell Co-Culture for Cytokine Production Analysis
This protocol outlines the steps for assessing the ability of this compound-treated DCs to stimulate cytokine production from antigen-specific T-cells.[1][12]
Materials:
-
Matured, peptide-pulsed dendritic cells (from Protocol 1)
-
Antigen-specific T-cell line (e.g., CEA-specific, MUC1-specific)
-
Complete RPMI 1640 medium
-
Antigenic peptide (e.g., CEA peptide, MUC1 peptide)
-
ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, TNF-α)
Procedure:
-
Peptide Pulsing of Dendritic Cells:
-
Harvest matured DCs (treated with this compound or vehicle).
-
Wash the cells and resuspend them in serum-free medium.
-
Add the specific antigenic peptide at an appropriate concentration (e.g., 1 µg/mL) and incubate for 2 hours at 37°C.
-
Wash the peptide-pulsed DCs to remove excess peptide.
-
-
Co-culture:
-
Plate the peptide-pulsed DCs in a 96-well plate at a suitable density (e.g., 2 x 10^4 cells/well).
-
Add the antigen-specific T-cells at a specific DC:T-cell ratio (e.g., 1:10).
-
Incubate the co-culture for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
-
Protocol 3: Tryptophan and Kynurenine Measurement by HPLC
This protocol describes the methodology for quantifying tryptophan and its metabolite kynurenine in cell culture supernatants.[1]
Materials:
-
Cell culture supernatants from DC cultures
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile and potassium phosphate buffer)
-
Tryptophan and kynurenine standards
-
Trichloroacetic acid (TCA)
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants and centrifuge to remove any cellular debris.
-
Deproteinize the samples by adding an equal volume of 10% TCA.
-
Incubate on ice for 10 minutes and then centrifuge at high speed to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the analytes using an isocratic or gradient mobile phase.
-
Detect tryptophan and kynurenine using a UV detector at appropriate wavelengths (e.g., 280 nm for tryptophan, 360 nm for kynurenine).
-
-
Quantification:
-
Generate a standard curve using known concentrations of tryptophan and kynurenine standards.
-
Determine the concentration of tryptophan and kynurenine in the samples by comparing their peak areas to the standard curve.
-
Calculate the Kyn/Trp ratio to assess IDO1 activity.
-
Signaling Pathways and Mechanisms of Action
This compound's interaction with dendritic cells is governed by both its well-established enzymatic inhibition of IDO1 and its more recently discovered effects on the non-enzymatic signaling functions of the IDO1 protein.
Enzymatic Inhibition of IDO1
The canonical mechanism of action of this compound is the competitive inhibition of the IDO1 enzyme. This leads to a reduction in the conversion of tryptophan to kynurenine.
By blocking this pathway, this compound is thought to reverse the immunosuppressive effects of IDO1, thereby enhancing the ability of dendritic cells to prime anti-tumor T-cell responses. This is supported by the observed increase in pro-inflammatory cytokines and enhanced T-cell-mediated tumor cell lysis.[1][3]
Non-Enzymatic Signaling of IDO1
Recent studies have unveiled a non-enzymatic signaling role for the IDO1 protein, particularly in plasmacytoid dendritic cells (pDCs).[4][5][6] In this context, IDO1 can act as a signaling scaffold, independent of its catalytic activity. This compound has been shown to potentially enhance this signaling function, leading to a tolerogenic phenotype in pDCs.[4][13]
This dual functionality of this compound—inhibiting the enzymatic activity while potentially promoting a tolerogenic signaling pathway in certain DC subsets—highlights the complexity of its immunomodulatory effects and may explain some of the unexpected outcomes in clinical trials.[5]
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on dendritic cell function.
Conclusion
This compound exerts a complex and multifaceted influence on dendritic cell biology. While its primary role as an IDO1 enzyme inhibitor can enhance the immunogenicity of conventional dendritic cells, leading to improved T-cell responses, its potential to promote a tolerogenic phenotype in plasmacytoid dendritic cells through non-enzymatic IDO1 signaling pathways presents a more nuanced picture. This dual mechanism of action underscores the importance of considering the specific dendritic cell subset and the broader immune context when evaluating the therapeutic potential of IDO1 inhibitors. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and understand the intricate immunomodulatory properties of this compound.
References
- 1. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 3. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic Cells: The Long and Evolving Road towards Successful Targetability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Population of HLA-DR+ Immature Cells Accumulates in the Blood Dendritic Cell Compartment of Patients with Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Foundational Research on Hydroxyamidine-Based IDO1 Inhibitors: A Technical Guide
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant therapeutic target in oncology due to its critical role in mediating tumor immune escape.[][2][3][4] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine.[5][6] This process has profound immunosuppressive effects within the tumor microenvironment.[7] Consequently, the development of small-molecule inhibitors targeting IDO1 has been a major focus of cancer immunotherapy research.[][2] Among the various chemical scaffolds investigated, hydroxyamidine-based inhibitors have shown particular promise, with several compounds advancing to clinical trials.[2][8] This guide provides an in-depth overview of the foundational research on these inhibitors, tailored for researchers, scientists, and drug development professionals.
The IDO1 Signaling Pathway and Immune Evasion
IDO1 is not typically expressed in normal tissues but is upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ) in various cancers.[7] Its overexpression in tumor cells and antigen-presenting cells leads to two primary immunosuppressive mechanisms:
-
Tryptophan Depletion: The enzymatic degradation of tryptophan by IDO1 depletes this essential amino acid in the local tumor microenvironment.[6][7] This "starvation" state arrests the proliferation of effector T-cells, which are critical for anti-tumor immunity.[6]
-
Kynurenine Metabolite Accumulation: The downstream products of tryptophan catabolism, collectively known as kynurenines, are not inert.[2][7] Kynurenine and its derivatives act as signaling molecules that promote the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.[9] These metabolites can also activate the aryl hydrocarbon receptor (AhR), a transcription factor that further contributes to an immune-tolerant state.[4][7]
Together, these effects allow tumor cells to evade immune surveillance and destruction.[2][4][6]
Mechanism of Action of Hydroxyamidine-Based Inhibitors
The discovery of the hydroxyamidine chemotype was a significant breakthrough in the development of potent and selective IDO1 inhibitors.[4] Structure-activity relationship (SAR) studies revealed that the hydroxyamidine moiety is essential for inhibitory activity.[10] The mechanism of action is based on the direct coordination of the hydroxyamidine group with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom within the heme prosthetic group at the active site of the IDO1 enzyme.[][2][10]
This interaction is a high-affinity dative bond formed between the oxygen atom of the N-hydroxyamidine and the heme iron.[6][11] By occupying the active site and binding directly to the catalytic iron, the inhibitor competitively blocks the binding of the natural substrate, L-tryptophan, thereby preventing its degradation.[10] The specificity and high potency of inhibitors like Epacadostat are further enhanced by additional interactions, such as π–π stacking with Tyr126 and hydrogen bonding with Arg231, which anchor the molecule within the enzyme's active pocket.[11]
Quantitative Data of Key Hydroxyamidine IDO1 Inhibitors
Structure-based drug design and lead optimization have produced several potent hydroxyamidine-based IDO1 inhibitors.[6][11] The tables below summarize key quantitative data for prominent compounds from the literature, including enzymatic and cellular potency, as well as pharmacokinetic (PK) parameters.
Table 1: In Vitro Potency of Selected Hydroxyamidine IDO1 Inhibitors
| Compound | hIDO1 IC₅₀ (nM) | HeLa Cell IC₅₀ (nM) | TDO IC₅₀ or Kᵢ | Selectivity (IDO1 vs. TDO) | Reference |
| This compound (INCB024360) | 73 | 7.4 | >1000-fold vs. IDO1 | High | [2] |
| Compound 1 | 51 | >1000 | - | - | [6][11] |
| Compound 13 | 190 | 330 | - | - | [] |
| Compound 14 | - | - | - | - | [6][11] |
| Compound 18 | - | - | - | - | [6][11] |
| Compound 24 | Low nM range | Low nM range | - | - | [7][8] |
| INCB14943 | 210 | - | - | - | [7] |
| BMS-986205 | - | - | - | - | [6] |
Note: IC₅₀ values represent the concentration required for 50% inhibition in an enzymatic or cell-based assay.[5] Data for some compounds were described qualitatively ("low nanomolar range") in the sources.
Table 2: Pharmacokinetic Properties of Selected Hydroxyamidine IDO1 Inhibitors
| Compound | Species | Oral Bioavailability (F%) | Key PK Characteristics | Reference |
| Compound 18 | Mouse | 44% | Increased oral exposure and bioavailability from mouse to dog. | [6][11] |
| Rat | 58.8% | [6][11] | ||
| Dog | 102.1% | Superior PK profile in dog compared to this compound. | [11] | |
| Compound 24 | Rat | 28% (at 5 mg/kg) | High exposure (AUC = 26.0 μM·h). | [7] |
| PXB Mice (humanized liver) | - | Significantly reduced glucuronidation compared to this compound. | [7][8] |
Experimental Protocols
Robust and reproducible assays are crucial for the discovery and characterization of IDO1 inhibitors.[5] The following are detailed methodologies for standard in vitro enzymatic and cell-based assays.
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the production of kynurenine.[5][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified human IDO1 enzyme.
Materials:
-
Purified recombinant human IDO1 protein[5]
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)[9]
-
Cofactor Solution: 20 mM Ascorbate, 10 µM Methylene Blue[9]
-
Substrate: L-tryptophan (stock solution prepared in assay buffer)[5]
-
Test compounds (dissolved in DMSO)
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid[9]
-
96-well microplate (UV-transparent recommended)[12]
Procedure:
-
Prepare Reagents: Prepare fresh assay buffer and cofactor solution.
-
Compound Plating: Serially dilute test compounds in DMSO and add to the wells of the 96-well plate. Include vehicle controls (DMSO only).[5]
-
Enzyme Addition: Add purified recombinant IDO1 protein to each well.[5]
-
Pre-incubation: Add the cofactor solution and catalase to each well. Incubate for 10-15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate Reaction: Add L-tryptophan to a final concentration of 400 µM to start the reaction.[5][9]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[5][9]
-
Stop Reaction: Terminate the reaction by adding 30% TCA to each well.[5][9]
-
Hydrolysis: Incubate the plate at 50-60°C for 30 minutes to hydrolyze the N-formylkynurenine product into kynurenine.[9]
-
Color Development: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add the p-DMAB reagent.[9]
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[9] The absorbance is proportional to the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
This assay measures the ability of a compound to inhibit IDO1 activity in a more physiologically relevant cellular context.[5] Human cell lines, such as the HeLa cervical cancer line or SKOV3 ovarian cancer line, are commonly used as they can be induced to express high levels of IDO1.[6][7][13]
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound in inhibiting kynurenine production in IFN-γ-stimulated cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell Culture Medium (e.g., α-MEM) supplemented with 10% FBS[13]
-
Test compounds (dissolved in DMSO)
-
Reagents for kynurenine detection (TCA and p-DMAB as in the enzymatic assay)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[9]
-
IDO1 Induction and Treatment: The next day, replace the medium with fresh medium containing human IFN-γ (e.g., 10-100 ng/mL) to induce IDO1 expression.[9][13] Simultaneously, add the serially diluted test compounds to the wells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.[9][13]
-
Sample Collection: After incubation, carefully collect 140 µL of the culture supernatant from each well.[9]
-
Kynurenine Detection:
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample. Determine the EC₅₀ value by plotting the percent inhibition of kynurenine production against the compound concentration.[5]
In Vivo Efficacy and Combination Therapy
Preclinical studies have demonstrated the anti-tumor efficacy of hydroxyamidine-based IDO1 inhibitors.[3] For instance, repeated administration of compounds like INCB023843 and INCB024360 was shown to impede tumor growth in a dose-dependent manner in murine cancer models.[3][14] This anti-tumor activity is lymphocyte-dependent and is associated with increased immunoreactivity of lymphocytes in tumors and draining lymph nodes, as well as a reduction in tumor-associated Tregs.[3][14]
A key finding from foundational research is the synergistic effect observed when IDO1 inhibitors are combined with immune checkpoint inhibitors, such as PD-1 or CTLA-4 monoclonal antibodies.[6][7] For example, in a transgenic MC38 xenograft mouse model, the combination of compound 18 with a PD-1 antibody showed a synergistic, dose-dependent tumor growth inhibition.[6][11] Similarly, compound 24 showed reduced tumor growth when combined with a CTLA-4 monoclonal antibody in a syngeneic CT26 model.[7] While the phase III ECHO-301 trial of this compound plus pembrolizumab did not meet its primary endpoint, the underlying principle of combining metabolic and checkpoint inhibition remains an active and promising area of investigation.[6][7]
Conclusion
Hydroxyamidine-based compounds represent a well-established and highly potent class of IDO1 inhibitors. Foundational research has elucidated their direct, high-affinity binding mechanism to the heme iron in the enzyme's active site. Extensive in vitro and in vivo studies have quantified their potent enzymatic and cellular activities and demonstrated their ability to suppress tumor growth by reversing IDO1-mediated immune suppression. While clinical outcomes have been mixed, the robust preclinical data, detailed understanding of the mechanism of action, and potential for synergistic combinations continue to make hydroxyamidine-based IDO1 inhibitors a compelling area of research for cancer immunotherapy.[6][7] The methodologies and data presented in this guide provide a core foundation for professionals engaged in the ongoing effort to develop novel and effective cancer therapies targeting the tryptophan catabolism pathway.
References
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro IDO1 Inhibition Assays Using Epacadostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites known as kynurenines.[3][4] These events suppress the activity of effector T cells and natural killer (NK) cells and promote the differentiation of regulatory T cells (Tregs), thereby facilitating tumor immune evasion.[3][5] Consequently, the pharmacological inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[1]
Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the IDO1 enzyme.[6][7] It is an orally active, small-molecule hydroxyamidine that competitively blocks the binding of tryptophan to IDO1, thereby restoring anti-tumor immune responses.[2][5] These application notes provide detailed protocols for both cell-free enzymatic and cell-based in vitro assays to characterize the inhibitory activity of this compound on IDO1.
IDO1 Signaling and Mechanism of Inhibition
IDO1's role in immune suppression is primarily attributed to its enzymatic function. By converting tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine, IDO1 initiates a cascade that leads to an immunosuppressive tumor microenvironment.[3][4] this compound directly inhibits this catalytic activity.[5] However, emerging evidence suggests that IDO1 may also possess non-enzymatic signaling functions that can be influenced by inhibitors like this compound.[3][4] Recent studies indicate that this compound can stabilize the apo-form of IDO1, which may lead to the activation of pro-tumorigenic signaling pathways independent of its catalytic activity.[3][4]
Caption: IDO1 catalytic pathway and its role in immune suppression.
Quantitative Data Summary
The inhibitory potency of this compound against IDO1 has been determined in various in vitro assay formats. The half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays are key parameters for quantifying its activity.
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC50 | ~10 nM | Enzymatic Assay | N/A (Recombinant Human IDO1) | Potent and selective inhibition of the isolated enzyme.[6][7] |
| IC50 | 15.3 nM | Cell-Based Kynurenine Assay | SKOV-3 | Inhibition of IDO1 activity in a human ovarian cancer cell line.[8] |
| IC50 | 17.63 ± 2.26 nM | Cell-Based Kynurenine Assay | SKOV-3 | Measurement of kynurenine released from cells treated with this compound for 24 hours.[3][9] |
| EC50 | 23.83 ± 13.59 nM | Cell-Based Protein Expression | SKOV-3 | Effective concentration to alter IDO1 protein levels.[3][9] |
| IC50 | ~18 nM | T-Cell Co-Culture Assay | SKOV-3 / Jurkat | Rescue of T-cell activation from IDO1-mediated suppression.[8] |
Experimental Protocols
Protocol 1: In Vitro (Cell-Free) IDO1 Enzymatic Assay
This assay directly measures the catalytic activity of purified recombinant IDO1 and its inhibition by this compound. The formation of N'-formylkynurenine, the direct product of the enzymatic reaction, is monitored by an increase in absorbance at 321 nm.[6][7]
Materials:
-
Purified recombinant human IDO1 enzyme
-
This compound
-
DMSO (for compound dilution)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 321 nm
Procedure:
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.[6][10]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. Include a vehicle control (DMSO without inhibitor).
-
Enzyme Preparation: Dilute the purified recombinant IDO1 enzyme in the assay buffer to a final concentration of approximately 20 nM.[6][7]
-
Reaction Initiation: In a 96-well plate, add the diluted this compound solutions or vehicle control. Add the diluted IDO1 enzyme to each well.
-
Substrate Addition: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 2 mM.[6][7] The total reaction volume should be consistent across all wells (e.g., 200 µL).
-
Measurement: Immediately begin monitoring the increase in absorbance at 321 nm at room temperature using a spectrophotometer in kinetic mode.[6][7] The initial reaction rates are used for analysis.
-
Data Analysis: Plot the initial reaction rates against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol measures the inhibition of IDO1 activity within a cellular context by quantifying the amount of kynurenine produced and secreted into the cell culture medium.[8][11] Human cancer cell lines that endogenously express IDO1, such as SKOV-3 (ovarian cancer), are commonly used.[11]
Materials:
-
SKOV-3 cells (or other suitable IDO1-expressing cell line)
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS and 2 mM L-glutamine[8]
-
Human Interferon-gamma (IFN-γ)[11]
-
This compound
-
L-tryptophan[8]
-
Trichloroacetic acid (TCA), 30% (w/v)[12]
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
Acetic acid
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 480 nm
Procedure:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
IDO1 Induction: To upregulate IDO1 expression, treat the cells with IFN-γ at a final concentration of 100 ng/mL for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium containing L-tryptophan (e.g., 50 µg/mL).[8] Remove the IFN-γ-containing medium and add the this compound solutions to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]
-
Kynurenine Detection: a. After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[10] b. Transfer the supernatant to a new 96-well plate and add 10 µL of 6.1 N TCA.[10] c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10] d. Centrifuge the plate to pellet any precipitate.[10] e. Transfer 100 µL of the supernatant to another new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.[10] f. A yellow color will develop. Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Use the standard curve to determine the kynurenine concentration in each sample. Plot the percentage of inhibition of kynurenine production against the logarithm of the this compound concentration to calculate the EC50 value.
Caption: Workflow for a cell-based IDO1 inhibition assay.
Conclusion
The protocols described provide robust methods for evaluating the inhibitory activity of this compound against IDO1. The cell-free enzymatic assay is ideal for determining direct enzyme inhibition and for high-throughput screening, while the cell-based assay offers a more physiologically relevant system to assess compound activity in a cellular context.[1] When performing these assays, it is crucial to include appropriate controls and to carefully analyze the dose-response relationship to accurately determine the potency of IDO1 inhibitors like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 4. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HeLa Cell-Based Kynurenine Assay for Evaluating Epacadostat Potency
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] It catalyzes the initial and rate-limiting step of converting tryptophan to kynurenine.[1][5] In the tumor microenvironment, the upregulation of IDO1 and the subsequent depletion of tryptophan and accumulation of kynurenine metabolites lead to an immunosuppressive state by inhibiting T-cell function and activating regulatory T-cells.[6][7][8] This allows cancer cells to evade the immune system.[6] Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the IDO1 enzyme.[6][7] By blocking IDO1, this compound aims to restore anti-tumor immune responses, making it a subject of interest in cancer immunotherapy, often in combination with other treatments like checkpoint inhibitors.[6][9]
This application note provides a detailed protocol for a cell-based assay using HeLa cervical cancer cells to determine the potency of this compound in inhibiting IDO1 activity. HeLa cells can be stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[10][11][12] The enzymatic activity of IDO1 is quantified by measuring the amount of kynurenine produced and secreted into the cell culture medium. The inhibitory effect of this compound is then determined by measuring the reduction in kynurenine levels in the presence of the compound.
Principle of the Assay
The assay is based on the induction of IDO1 expression in HeLa cells by IFN-γ. The expressed IDO1 enzyme then metabolizes tryptophan present in the cell culture medium into kynurenine. The concentration of kynurenine in the cell culture supernatant is directly proportional to the IDO1 enzyme activity. By treating the cells with varying concentrations of this compound, a dose-dependent inhibition of kynurenine production can be observed. The half-maximal inhibitory concentration (IC50) of this compound can then be calculated from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway of IDO1-mediated tryptophan metabolism and the experimental workflow for the kynurenine assay.
Caption: IDO1 signaling pathway and its inhibition by this compound.
Caption: Workflow for the HeLa cell-based kynurenine assay.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this assay. Note that optimal conditions may vary between laboratories and should be determined empirically.
| Parameter | Typical Value/Range | Reference |
| Cell Line | HeLa (human cervical cancer) | [10][11][12] |
| Seeding Density | 1 x 10^4 - 5 x 10^4 cells/well (96-well plate) | [10][13][14] |
| IFN-γ Concentration | 10 - 100 ng/mL | [5][10][15] |
| This compound IC50 | ~15.3 - 198 nM | [13] |
| Incubation Time (Post-treatment) | 24 - 72 hours | [12][15][16] |
| Tryptophan Concentration | Typically present in culture medium (e.g., ~50 µg/mL) | [5] |
| Kynurenine Detection Method | HPLC or Spectrophotometry (absorbance at 321 nm after hydrolysis or colorimetric reaction) | [10][12] |
Detailed Experimental Protocol
Materials and Reagents
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Recombinant Human IFN-γ
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Reagents for kynurenine detection (e.g., Trichloroacetic acid (TCA), p-Dimethylaminobenzaldehyde (p-DMAB), or HPLC-grade solvents and standards)
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge
-
Multichannel pipette
-
Plate reader (for colorimetric assay) or HPLC system
Protocol
Day 1: Cell Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (25,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Cell Treatment
-
Prepare a stock solution of IFN-γ in sterile PBS or water.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock in culture medium to create a serial dilution series (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Prepare control wells:
-
Vehicle Control: Cells treated with IFN-γ and the same final concentration of DMSO as the this compound-treated wells. This represents 100% IDO1 activity.
-
Negative Control: Cells not treated with IFN-γ. This is to confirm that basal IDO1 activity is low.
-
-
Gently remove the medium from the wells.
-
Add 100 µL of fresh culture medium containing IFN-γ (final concentration of 50 ng/mL) to all wells except the negative control wells.
-
Add 100 µL of the serially diluted this compound solutions to the respective wells. For control wells, add the appropriate control solutions.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
Day 4/5: Kynurenine Measurement (Colorimetric Method Example)
-
After incubation, carefully collect 80 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 40 µL of 30% (w/v) Trichloroacetic acid (TCA) to each well to precipitate proteins.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of p-DMAB reagent (2% w/v in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
A standard curve of known kynurenine concentrations should be prepared in parallel to quantify the kynurenine in the samples.
Data Analysis
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Use the kynurenine standard curve to calculate the concentration of kynurenine in each well.
-
Normalize the data by expressing the kynurenine concentration in each this compound-treated well as a percentage of the vehicle control (100% activity).
-
Plot the percentage of IDO1 activity versus the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value of this compound.
Conclusion
This HeLa cell-based kynurenine assay provides a robust and reproducible method for evaluating the inhibitory potency of this compound on IDO1 activity. The protocol is amenable to a high-throughput format and is a valuable tool for researchers in the fields of oncology and drug development. Careful optimization of cell density, IFN-γ concentration, and incubation time is recommended to achieve the best assay performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage [ijbs.com]
- 16. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
Measuring the Potency of Epacadostat: An Application Note and Protocol for Determining IC50 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine and its metabolites.[3][5] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells and promotes the differentiation of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[3][5]
By inhibiting IDO1, this compound aims to restore anti-tumor immune responses, making it a subject of significant interest in cancer immunotherapy, often in combination with other checkpoint inhibitors.[2][5] Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound in a cellular context is crucial for understanding its potency and for the development of effective therapeutic strategies.
This application note provides detailed protocols for determining the IC50 of this compound in cell-based assays by measuring its effect on IDO1-mediated tryptophan catabolism. The primary readout of this assay is the quantification of kynurenine, a stable downstream metabolite, in the cell culture supernatant.
Mechanism of Action: The IDO1 Pathway
IDO1 is a heme-containing enzyme that oxidizes L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[3][6] This process is a central mechanism of acquired immune tolerance.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Data Presentation: this compound IC50 Values
The IC50 of this compound can vary depending on the cell line, assay conditions, and the method of kynurenine detection. Below is a summary of reported IC50 values from cellular assays.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| Human HeLa cells | Kynurenine production | ~10 | [7] |
| Mouse IDO1-transfected HEK293/MSR | Kynurenine production | 52.4 ± 15.7 | [7] |
| Human SKOV-3 cells | Kynurenine production | ~15.3 | [6][8] |
| Mouse P1.IDO1 mastocytoma cells | Kynurenine production | 54.46 ± 11.18 | [9] |
| Human Jurkat T-cell co-culture | IL-2 secretion (rescue) | ~18 | [8] |
| BxPC3 cells | Kynurenine production | 198 ± 9 | [10] |
Experimental Protocols
Two primary protocols are presented: a direct measurement of IDO1 inhibition in a cancer cell line and a co-culture assay to measure the functional effect on T-cell activation.
Protocol 1: Direct IDO1 Inhibition Assay in SKOV-3 Cells
This protocol measures the direct inhibitory effect of this compound on IDO1 activity by quantifying kynurenine production in interferon-gamma (IFNγ)-stimulated SKOV-3 ovarian cancer cells.[6][8]
Materials:
-
SKOV-3 cells (ATCC® HTB-77™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IFNγ
-
This compound
-
96-well cell culture plates
-
Reagents for kynurenine detection (HPLC or colorimetric assay)
Procedure:
-
Cell Seeding:
-
Culture SKOV-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of culture medium.[6]
-
Allow cells to attach overnight.
-
-
IDO1 Induction:
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Remove the IFNγ-containing medium from the wells.
-
Add 200 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the kynurenine concentration. A common method is a colorimetric assay using p-dimethylaminobenzaldehyde (p-DMAB), which reacts with kynurenine to produce a yellow-colored product.[11]
-
Transfer 140 µL of supernatant to a new plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the TCA-treated supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.[11]
-
Measure the absorbance at 480 nm.
-
-
Alternatively, HPLC or LC-MS/MS can be used for more sensitive and specific quantification of kynurenine.[12][13]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to determine the concentration in the samples.
-
Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[6]
-
Caption: Workflow for the direct IDO1 inhibition assay.
Protocol 2: T-Cell Co-culture Assay
This protocol assesses the functional consequence of IDO1 inhibition by measuring the rescue of T-cell activation in a co-culture system.[8] IDO1-expressing cancer cells suppress T-cell activation, and this compound is expected to reverse this suppression.
Materials:
-
IDO1-expressing cancer cells (e.g., IFNγ-treated SKOV-3)
-
T-cells (e.g., Jurkat T-cell line or primary human PBMCs)
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA)
-
This compound
-
Reagents for measuring T-cell activation (e.g., IL-2 ELISA kit)
Procedure:
-
Prepare IDO1-Expressing Cells:
-
Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with IFNγ as described in Protocol 1 (Steps 1 & 2).
-
-
Initiate Co-culture:
-
After the 24-hour IFNγ induction, remove the medium.
-
Add T-cells (e.g., Jurkat cells at 1x10^5 cells/well) to the SKOV-3 monolayer.
-
Add T-cell activators to the co-culture medium.
-
Simultaneously, add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the co-culture plate for 72 hours at 37°C and 5% CO2.
-
-
Measure T-cell Activation:
-
Collect the culture supernatant.
-
Measure the concentration of a T-cell activation marker, such as Interleukin-2 (IL-2), using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage rescue of T-cell activation (IL-2 production) for each this compound concentration compared to the control (co-culture without this compound).
-
Plot the percentage rescue against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value, which in this context represents the concentration required for 50% rescue of T-cell function.[8]
-
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for determining the cellular IC50 of this compound. The direct kynurenine measurement assay is a direct and widely used method to assess the biochemical potency of IDO1 inhibitors. The T-cell co-culture assay provides a more functional readout, demonstrating the compound's ability to restore an anti-tumor immune response. Accurate and consistent determination of IC50 values is essential for the preclinical evaluation and clinical development of IDO1 inhibitors like this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 4. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Immunotherapy Research: Epacadostat Efficacy in B16 Melanoma Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Epacadostat (formerly INCB24360) is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] The IDO1 pathway is a critical component of immune escape for various cancers, including melanoma.[4][5] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[5][6] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and function of regulatory T cells (Tregs), ultimately leading to an immunosuppressive environment that allows tumor growth.[2][6][7] By competitively and reversibly binding to IDO1, this compound blocks this pathway, restoring anti-tumor immune responses.[1][2] This document provides detailed application notes and protocols for studying the efficacy of this compound in the widely used B16 melanoma syngeneic mouse model.
Signaling Pathway of this compound (IDO1 Inhibition)
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: IDO1 pathway and this compound's mechanism of action.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in B16 Melanoma Syngeneic Mouse Model
This protocol details the establishment of the B16 melanoma model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.
Materials:
-
B16-F10 murine melanoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound (formulated for in vivo administration)
-
Vehicle control
Procedure:
-
Cell Culture:
-
Culture B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
-
Tumor Cell Preparation and Implantation:
-
On the day of implantation, harvest B16-F10 cells using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^5 cells per 60 µL.[4]
-
Subcutaneously inject 60 µL of the cell suspension into the right flank of each C57BL/6 mouse.[4]
-
-
Animal Grouping and Treatment:
-
Monitor mice for tumor development. Tumors typically become palpable within 7-10 days.[8]
-
Once tumors reach a predetermined size (e.g., ~5 mm in diameter), randomize the mice into treatment and control groups (n=5-10 mice per group).[4]
-
Treatment Group: Administer this compound at the desired dose and route. For example, intravenous injections of 1.5, 3.5, or 7.5 mg/kg can be used.[4] Oral administration of 100 mg/kg has also been reported in other models.
-
Control Group: Administer the vehicle control using the same route and schedule as the treatment group.
-
Combination Therapy (Optional): Include additional groups for combination treatments, such as this compound with a cancer vaccine (e.g., gp100) or an immune checkpoint inhibitor.[4]
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise tumors and record their final weight.
-
Collect blood samples for analysis of plasma kynurenine and tryptophan levels.
-
Isolate tumors and spleens for immune cell profiling by flow cytometry or immunohistochemistry.
-
Protocol 2: Analysis of Immune Cell Infiltration in B16 Tumors
This protocol outlines the procedure for analyzing the immune cell populations within the tumor microenvironment following this compound treatment.
Materials:
-
Excised tumors from Protocol 1
-
RPMI 1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI 1640.
-
Digest the tumor fragments in a solution of Collagenase D and DNase I in RPMI 1640 for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with RPMI 1640 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining for Flow Cytometry:
-
Wash the cells with PBS containing 2% FBS.
-
Treat the cells with red blood cell lysis buffer if necessary.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD45, CD3, CD4, CD8).
-
For intracellular staining (e.g., FoxP3 for Tregs, IFN-γ for activated T cells), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data to quantify the percentages of different immune cell populations (e.g., CD8+ T cells, CD4+ T helper cells, FoxP3+ regulatory T cells) within the CD45+ leukocyte gate.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for assessing this compound efficacy in the B16 melanoma model.
Caption: Experimental workflow for in vivo efficacy studies.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating this compound in B16 melanoma models.
Table 1: Anti-Tumor Efficacy of Liposomal this compound in Combination with a gp100 Vaccine in B16F10 Tumor-Bearing Mice
| Treatment Group | Tumor Growth Delay (TGD) (%) | Increased Life Span (ILS) (%) |
| Lip-Epacadostat + Lip-gp100 | 56.54 | > 47.36 |
Data adapted from a study demonstrating the synergistic effect of liposomal this compound and a liposomal gp100 vaccine.[4]
Table 2: Effect of this compound on Immune Cell Populations in the Tumor Microenvironment
| Treatment Group | Infiltrating T Lymphocytes | Interferon-gamma (IFN-γ) Production | Regulatory T cells (Tregs) |
| Lip-Epacadostat + Lip-gp100 | Significant Increase (p < 0.0001) | Enhanced (p < 0.0001) | Significantly Modulated |
Data adapted from the same study, highlighting the immunomodulatory effects of the combination therapy.[4]
Table 3: In Vivo Dosing of this compound in Murine Models
| Mouse Model | Route of Administration | Dose | Reference |
| B16 Melanoma | Intravenous | 1.5, 3.5, 7.5 mg/kg | [4] |
| CT26 Colon Carcinoma | Oral | 100 mg/kg |
The B16 melanoma model is a robust and widely accepted platform for evaluating the efficacy of immunotherapies like this compound. The protocols and data presented here provide a comprehensive guide for researchers to design and execute preclinical studies aimed at understanding and optimizing the anti-tumor effects of IDO1 inhibition. These studies are crucial for the continued development of this compound and other IDO1 inhibitors as promising agents in the fight against cancer.
References
- 1. Targeting the tumor microenvironment by liposomal this compound in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Synergistic effect of a combined DNA and peptide vaccine against gp100 in a malignant melanoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective immunization against melanoma by gp100 DNA-HVJ-liposome vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Epacadostat Dosing and Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4] In the tumor microenvironment, increased IDO1 activity leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the anti-tumor immune response by inhibiting T-cell and natural killer (NK) cell function and promoting regulatory T-cell (Treg) activity.[5][6][7] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.[6] These notes provide a summary of dosing and administration protocols for this compound in preclinical mouse tumor models.
Mechanism of Action: IDO1 Pathway Inhibition
This compound competitively and reversibly binds to IDO1, blocking the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway.[3][7][8] This restores local tryptophan levels and reduces immunosuppressive kynurenine concentrations, thereby enhancing the proliferation and activation of immune effector cells such as T-cells, dendritic cells (DCs), and NK cells within the tumor microenvironment.[6][9]
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize reported dosing regimens for this compound in various mouse tumor models.
Table 1: this compound Dosing in Syngeneic Mouse Tumor Models
| Tumor Model | Mouse Strain | Dose (mg/kg) | Route of Administration | Dosing Frequency | Vehicle | Reference |
| CT26 Colon Carcinoma | BALB/c | 100 | Oral (p.o.) | Twice Daily (b.i.d) | Not Specified | [9] |
| CT26 Colon Carcinoma | BALB/c | 100 | Oral (p.o.) | Once Daily (q.d.) | 0.5% Gelatin, 5% Mannitol in water | [10] |
| B16F10 Melanoma | C57BL/6 | 60 µ g/mouse | Intravenous (i.v.) | Every 4 days (3 doses) | Not Specified | [8] |
| B16F10-mIDO1 Melanoma | Not Specified | 100 | Oral (p.o.) | Twice Daily (b.i.d) | Not Specified | [10] |
| PAN02 Pancreatic | C57BL/6 or BALB/c nu/nu | ~100 | Oral (p.o.) | Twice Daily (b.i.d) | Not Specified | [2] |
| MC38 Colon Adenocarcinoma | C57BL/6 | 100 | Oral (p.o.) | Once Daily (q.d.) | 0.5% Methylcellulose | [9] |
Table 2: Pharmacodynamic Effects of this compound in Mice
| Mouse Strain | Dose (mg/kg) | Route | Effect | Time Course | Reference |
| Naïve C57BL/6 | 50 | Oral (p.o.) | Decreased plasma kynurenine levels by at least 50% | Within 1 hour, sustained for 8 hours | [9] |
| Naïve C57BL/6 | 50 | Oral (p.o.) | Reduced kynurenine to basal levels seen in IDO null mice | Not Specified | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol provides a general method for preparing this compound for oral gavage. The specific vehicle may be adjusted based on experimental design.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 0.5% gelatin with 5% mannitol in sterile water)[9][10]
-
Sterile water or saline
-
Mortar and pestle or appropriate homogenization equipment
-
Weighing scale
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg), the number of animals, and the dosing volume (typically 10 mL/kg for mice).[12][13]
-
Prepare the vehicle solution. For 0.5% methylcellulose, gradually add the powder to heated water (60-70°C) while stirring, then cool to allow for complete dissolution. For the gelatin/mannitol vehicle, dissolve mannitol and then gelatin in water.
-
Weigh the calculated amount of this compound powder.
-
Create a uniform suspension. A common method is to place the this compound powder in a mortar, add a small amount of the vehicle to create a paste, and then gradually add the remaining vehicle while mixing to ensure a homogenous suspension.
-
Continuously stir the suspension during dosing to prevent the compound from settling.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice, with a ball tip).[12][13]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the precise volume of the this compound suspension to be administered.
-
Fill the syringe with the calculated volume of the well-mixed this compound suspension.
-
Properly restrain the mouse. Grasp the loose skin over the neck and back (scruffing) to immobilize the head and body. The head and body should be in a vertical alignment.[14]
-
Insert the gavage needle. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it over the tongue into the esophagus. The needle should advance easily without force. If resistance is met, withdraw and re-insert.[13][14]
-
Administer the compound. Once the needle is in the correct position (approximately to the level of the last rib), slowly depress the syringe plunger to deliver the suspension.[14]
-
Withdraw the needle. After administration, gently and smoothly remove the gavage needle.
-
Monitor the animal. Observe the mouse for several minutes post-gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[12]
Caption: General experimental workflow for this compound studies in mouse models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the tumor microenvironment by liposomal this compound in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 10. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 11. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Preclinical Evaluation of Epacadostat Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epacadostat (formerly INCB024360) is a potent and highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immunosuppressive enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan into kynurenine.[3][4][5] This process suppresses the function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs) within the tumor microenvironment.[2] By inhibiting IDO1, this compound aims to restore anti-tumor immune responses, making it a compelling agent for combination therapy with other immunotherapies, such as checkpoint inhibitors.
These application notes provide an overview of the preclinical models and experimental protocols utilized to evaluate the efficacy of this compound in combination with other anti-cancer agents.
Mechanism of Action
This compound competitively and reversibly inhibits the enzymatic activity of IDO1.[2][6] This leads to a decrease in kynurenine production and an increase in tryptophan levels in the tumor microenvironment, which in turn enhances the proliferation and activation of various immune cells, including dendritic cells, NK cells, and T-lymphocytes.[7]
Recent studies have also uncovered a non-enzymatic signaling function for the apo-form of IDO1 (lacking its heme cofactor). This compound has been shown to stabilize this apo-IDO1, which can then become tyrosine-phosphorylated. This leads to the recruitment of the phosphatase SHP-2 and the activation of a pro-tumorigenic signaling pathway, independent of its catalytic activity.[3][7][8] Understanding both the enzymatic and non-enzymatic functions of IDO1 is critical for interpreting preclinical and clinical data.
Signaling Pathways
Preclinical Models for Combination Therapy
Syngeneic mouse models are the most relevant for evaluating immunotherapies like this compound, as they possess a competent immune system. The B16F10 melanoma and CT26 colon carcinoma models are well-characterized and commonly used.
| Model | Cell Line | Mouse Strain | Cancer Type | Common Combination Agents |
| B16F10 | B16F10 | C57BL/6 | Melanoma | Anti-PD-1, Anti-CTLA-4, gp100 vaccine, Docetaxel |
| CT26 | CT26 | BALB/c | Colon Carcinoma | Anti-PD-1, Anti-PD-L1, Radiotherapy |
Experimental Workflow for In Vivo Studies
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from representative preclinical studies evaluating this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| Enzymatic Assay | Human IDO1 | - | ~71.8 nM | [2] |
| Cell-based Kynurenine Assay | Human IDO1 | HeLa | ~10 nM | [6][7] |
| Cell-based Kynurenine Assay | Human IDO1 | SKOV-3 | ~15.3 - 17.63 nM | [6][7] |
| Cell-based Kynurenine Assay | Mouse IDO1 | HEK293/MSR | ~52.4 nM | [6] |
Table 2: In Vivo Efficacy of this compound Combination Therapy in B16F10 Melanoma Model
| Combination Therapy | Metric | Result | Reference |
| Liposomal this compound + Liposomal gp100 Vaccine | Tumor Growth Delay (%TGD) | 56.54% | [9] |
| Liposomal this compound + Liposomal gp100 Vaccine | Increased Life Span (%ILS) | > 47.36% | [9] |
| Liposomal this compound + Docetaxel | Immune Cell Infiltration | Significant increase in T lymphocytes | [10] |
| Liposomal this compound + Docetaxel | Cytokine Production | Significant increase in IFN-γ release | [10] |
| Liposomal this compound + Docetaxel | Regulatory T cells (Tregs) | Significant decrease in Treg population | [10] |
Experimental Protocols
Protocol 1: In Vitro Kynurenine Assay
This protocol is for determining the in vitro potency of this compound by measuring the inhibition of IFNγ-induced IDO1 activity in cancer cells.
Materials:
-
Human cancer cell line (e.g., SKOV-3, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFNγ
-
This compound
-
Tryptophan solution
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., SKOV-3) in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.
-
IDO1 Induction: Remove the medium and add fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the IFNγ-containing medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add tryptophan to a final concentration of ~50 µg/mL to all wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Kynurenine Measurement:
-
Harvest 150 µL of supernatant from each well.
-
Add 50 µL of 30% TCA to precipitate proteins. Incubate for 30 minutes at 50°C.
-
Centrifuge the plate at 2500 rpm for 10 minutes.[11]
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent to each well.[11]
-
Incubate at room temperature for 10 minutes.
-
Read the absorbance at 480 nm using a microplate reader.[11]
-
-
Data Analysis: Calculate the concentration of kynurenine using a standard curve. Plot the percentage of inhibition versus the log concentration of this compound and determine the IC50 value using a four-parameter logistic nonlinear regression model.[6]
Protocol 2: Syngeneic Mouse Tumor Model (B16F10)
This protocol describes the establishment of a subcutaneous B16F10 melanoma model to test this compound combination therapy.
Materials:
-
B16F10 melanoma cells
-
6-8 week old female C57BL/6 mice
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound formulation for oral gavage
-
Combination agent (e.g., anti-PD-1 antibody)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture B16F10 cells and harvest them during the exponential growth phase. Wash the cells with sterile PBS and resuspend to a final concentration of 2.5 x 10^6 cells/mL. Keep cells on ice.
-
Tumor Inoculation: Subcutaneously or intradermally inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.[2]
-
Tumor Monitoring: Monitor mice daily. Once tumors become palpable (typically 5-7 days post-inoculation), begin measuring tumor dimensions twice weekly with calipers. Tumor volume can be calculated using the formula: Volume = 0.5 x (Length x Width^2).[9]
-
Randomization: When average tumor volumes reach approximately 75-100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Treatment Administration:
-
Administer this compound via oral gavage (e.g., 100 mg/kg, twice daily).[6]
-
Administer the combination agent according to its established protocol (e.g., anti-PD-1 antibody at 10 mg/kg, intraperitoneally, twice a week).
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1000-2000 mm³), or if there are signs of excessive toxicity (e.g., >15-20% body weight loss).[9]
-
Tissue Collection: At the endpoint, collect tumors, spleens, tumor-draining lymph nodes, and blood for ex vivo analysis.
Protocol 3: Immune Profiling by Flow Cytometry
This protocol outlines the analysis of tumor-infiltrating lymphocytes (TILs) from harvested tumor tissue.
Materials:
-
Harvested tumor tissue
-
RPMI medium
-
Collagenase type I and Hyaluronidase
-
70-µm cell strainer
-
ACK lysing buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Intracellular staining buffer kit
-
Flow cytometer
Procedure:
-
Single-Cell Suspension:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue in RPMI containing Collagenase type I and Hyaluronidase for 1-2 hours at 37°C.[9]
-
Pass the digested tissue through a 70-µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysing buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Surface Staining:
-
Resuspend ~1 x 10^6 cells in FACS buffer.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the cocktail of surface antibodies (e.g., CD45, CD3, CD4, CD8) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for Tregs):
-
Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.
-
Add the intracellular antibody (e.g., anti-FoxP3) and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells, then on CD45+ leukocytes.
-
From the CD45+ population, identify T-cell subsets (e.g., CD3+CD4+, CD3+CD8+) and regulatory T cells (CD4+FoxP3+).
-
Quantify the percentage of each population within the tumor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the tumor microenvironment by liposomal this compound in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eolas-bio.co.jp [eolas-bio.co.jp]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Epacadostat's Effect on Tumor-Infiltrating Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the immunological effects of Epacadostat, a selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). The primary focus is on assessing the impact of this compound on the composition and function of tumor-infiltrating lymphocytes (TILs), which are critical mediators of the anti-tumor immune response.
Introduction to this compound and the IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a significant role in tumor immune evasion.[1][2][3] IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[2][3][4] This process has two main immunosuppressive effects within the tumor microenvironment (TME):
-
Tryptophan Depletion: The local depletion of tryptophan can cause stress in effector T cells, leading to cell cycle arrest, anergy (a state of unresponsiveness), and impaired proliferation.[2][5]
-
Kynurenine Accumulation: The buildup of kynurenine and its metabolites acts as a signaling molecule that promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and can induce apoptosis in effector T cells.[2][6][7]
This compound (formerly INCB024360) is a potent and highly selective oral inhibitor of the IDO1 enzyme.[4][6] By blocking IDO1 activity, this compound aims to reverse the immunosuppressive effects of the TME, thereby restoring and enhancing the anti-tumor activity of TILs.[8][9] It is hypothesized that inhibiting IDO1 will increase the proliferation and activation of effector T cells (such as CD8+ cytotoxic T lymphocytes) and natural killer (NK) cells, while reducing the number and suppressive function of Tregs.[1][9][10]
Mechanism of Action: IDO1 Inhibition by this compound
This compound competitively and reversibly binds to the IDO1 enzyme, preventing it from metabolizing tryptophan.[6][9] This action is expected to increase local tryptophan levels and decrease kynurenine levels within the TME, thereby alleviating the suppression of effector immune cells and promoting a more robust anti-tumor immune response.
Data Presentation: Effects of this compound on Immune Cells
The following tables summarize quantitative data from preclinical and clinical studies assessing the immunological effects of this compound.
Table 1: Effect of this compound on T-Cell Cytokine Production and Tumor Cell Lysis Data from in vitro studies using peptide-specific T-cell lines stimulated with dendritic cells (DCs).
| Parameter Measured | Treatment Condition | Result | Reference |
| IFN-γ Production | T-cells + Peptide-pulsed DCs | Baseline | [6] |
| T-cells + Peptide-pulsed DCs + this compound (1.0 µM) | Significantly higher levels of IFN-γ | [6] | |
| Multiple Cytokines | T-cells + Peptide-pulsed DCs | Baseline | [6] |
| T-cells + Peptide-pulsed DCs + this compound (1.0 µM) | Increased levels of IFN-γ, GM-CSF, IL-8, TNFα | [6] | |
| Tumor Cell Lysis | T-cells stimulated with peptide-pulsed DCs | Baseline | [6] |
| T-cells stimulated with peptide-pulsed DCs + this compound | Higher levels of tumor cell lysis on a per-cell basis | [6] |
Table 2: Effect of this compound on CD8+ T-Cell Activation Markers Data from in vitro study on OT1 cells.
| Marker | Treatment Condition | Result | Reference |
| CD69+ OT1 cells (%) | Control | Baseline | [11] |
| This compound (various concentrations) | Increased percentage of CD69+ cells | [11] | |
| PD-1+ OT1 cells (%) | Control | Baseline | [11] |
| This compound | No significant change | [11] | |
| CTLA-4+ OT1 cells (%) | Control | Baseline | [11] |
| This compound | No significant change | [11] |
Table 3: Clinical Response Rates of this compound in Combination Therapies Summary of Overall Response Rates (ORR) from select clinical trials.
| Tumor Type | Combination Therapy | Overall Response Rate (ORR) | Reference |
| Advanced Melanoma | This compound + Pembrolizumab | 58% | [9] |
| Advanced Melanoma | This compound + Ipilimumab | 26% (per irRC) | [4] |
| NSCLC | This compound + Pembrolizumab | 35% | [12] |
| Various Advanced Cancers | This compound + Pembrolizumab | 53% | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on TILs.
Protocol 1: Immunohistochemistry (IHC) for CD8+ TILs
This protocol describes the staining of CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and graded ethanol series (100%, 95%, 75%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CD8 (e.g., Cell Signaling Technology Cat# 98941)[14]
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG[14]
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Wash sections with PBS three times.
-
Block endogenous peroxidase activity by treating with 3% H₂O₂ for 10 minutes. Wash with PBS.
-
Apply blocking solution (e.g., 10% goat serum) and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[16]
-
Incubate sections with the primary antibody (e.g., Rabbit anti-CD8, diluted 1:400) overnight at 4°C in a humidified chamber.[14]
-
Wash sections three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-50 minutes at room temperature.[14]
-
Wash sections three times with wash buffer.
-
-
Visualization and Counterstaining:
-
Apply the DAB substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes).
-
Rinse slides with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Slides are scanned and analyzed using image analysis software to quantify the number and density of CD8+ cells in different tumor compartments (e.g., intratumoral, stromal).[17]
-
Protocol 2: Flow Cytometric Analysis of TILs
This protocol outlines the process for isolating and analyzing TIL populations from fresh tumor tissue. Flow cytometry allows for the multiparametric analysis of individual cells, providing detailed information on the frequency, phenotype, and activation status of various immune cell subsets.[18][19]
Materials:
-
Fresh tumor tissue
-
RPMI medium
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)[19][20]
-
gentleMACS Dissociator or similar mechanical dissociator[19][20]
-
Cell strainers (e.g., 70 µm)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc receptor blocking reagent (e.g., Fc Block)
-
Fluorochrome-conjugated antibodies for TIL markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, CD69)
-
Viability dye (e.g., Propidium Iodide, DAPI, or fixable viability stain)
Procedure:
-
Preparation of Single-Cell Suspension:
-
Mechanically mince the fresh tumor tissue into small pieces in a sterile petri dish with cold RPMI.
-
Transfer the tissue fragments to a gentleMACS C Tube containing the appropriate enzyme mix from a tumor dissociation kit.
-
Run the gentleMACS Dissociator using a program optimized for solid tumors.[20] This step combines mechanical disruption with enzymatic digestion.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove clumps and debris.
-
-
Optional TIL Enrichment:
-
Cell Staining:
-
Count the cells and assess viability (e.g., using trypan blue).
-
Resuspend cells in FACS buffer at a concentration of 1-10 x 10⁶ cells/mL.
-
Block Fc receptors by incubating with an Fc blocking reagent for 10-15 minutes to reduce non-specific antibody binding.[21]
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If intracellular staining is required (e.g., for FoxP3 or cytokines), proceed with a fixation and permeabilization protocol according to the manufacturer's instructions, followed by incubation with intracellular antibodies.
-
Resuspend the final cell pellet in FACS buffer. Just before analysis, add a viability dye like DAPI or PI to exclude dead cells from the analysis.[19]
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer. Collect a sufficient number of events to ensure robust analysis of lymphocyte populations.[22]
-
Analyze the data using software like FlowJo.
-
Use a sequential gating strategy: First, gate on single cells, then on viable cells (viability dye negative). From the viable single cells, gate on CD45+ leukocytes. Within the CD45+ gate, identify major TIL populations such as CD3+ T cells, which can be further subdivided into CD4+ helper T cells and CD8+ cytotoxic T cells. Analyze expression of activation (e.g., CD69) and exhaustion (e.g., PD-1) markers on these populations.
-
References
- 1. d-nb.info [d-nb.info]
- 2. fortislife.com [fortislife.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. eolas-bio.co.jp [eolas-bio.co.jp]
- 9. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Preliminary Results from Phase I/II Study of this compound in Combination with Pembrolizumab Demonstrates 53% Overall Response Rate across a Number of Cancer Types | Society for Immunotherapy of Cancer (SITC) [sitc.sitcancer.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crownbio.com [crownbio.com]
- 19. crownbio.com [crownbio.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Experimental Design for Epacadostat and Nivolumab Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical evaluation of the combination therapy involving Epacadostat (an IDO1 inhibitor) and Nivolumab (a PD-1 inhibitor). The rationale for this combination lies in targeting two distinct but complementary immunosuppressive pathways within the tumor microenvironment. Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[1][2] Tryptophan depletion and kynurenine accumulation suppress effector T cell and natural killer (NK) cell function while promoting the generation of regulatory T cells (Tregs), thus fostering an immune-tolerant environment for tumor growth.[2][3] this compound is a potent and selective oral inhibitor of the IDO1 enzyme.[4]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells.[5] Its ligand, PD-L1, can be expressed on tumor cells and other cells in the tumor microenvironment. The engagement of PD-1 by PD-L1 transduces an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity.[1] Nivolumab is a fully human IgG4 monoclonal antibody that blocks the interaction between PD-1 and its ligands, thereby restoring anti-tumor T cell responses.[5]
The combination of this compound and Nivolumab aims to synergistically enhance anti-tumor immunity by simultaneously alleviating tryptophan-metabolism-induced immunosuppression and releasing the brakes on T cell activation. These protocols outline key in vitro and in vivo assays to assess the efficacy and mechanism of action of this combination therapy.
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways for this compound and Nivolumab.
In Vitro Assays
IDO1 Enzyme Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic conversion of tryptophan to kynurenine in a cell-based system.
Protocol:
-
Cell Culture:
-
Culture a human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells) in appropriate media.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]
-
-
IDO1 Induction:
-
Treat cells with interferon-gamma (IFN-γ, typically 100 ng/mL) for 18-24 hours to induce IDO1 expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the IFN-γ containing media and add fresh media with the diluted this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-72 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of kynurenine in the supernatants. This can be done using:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying tryptophan and kynurenine.[6]
-
ELISA: Commercially available kits provide a high-throughput method for kynurenine detection.
-
LC-MS/MS: Offers high sensitivity and specificity for metabolite quantification.
-
-
-
Data Analysis:
-
Calculate the concentration of kynurenine for each treatment condition.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of kynurenine production against the log concentration of the compound. A cellular IC50 for this compound in P1.IDO1 cells has been reported to be approximately 54.46 nM.[2]
-
Table 1: Representative In Vitro IDO1 Inhibition Data
| Compound | Cell Line | IC50 (nM) | Maximum Inhibition (%) |
| This compound | SKOV-3 | ~15.3 | ~100 |
| BMS-986205 | SKOV-3 | ~9.5 | ~80 |
Data adapted from a study on cell-based functional assays for IDO1 inhibitors.[7]
One-Way Mixed Lymphocyte Reaction (MLR)
This assay assesses the ability of the combination therapy to enhance T cell proliferation in response to allogeneic stimulation.
Protocol:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
-
Stimulator Cell Preparation:
-
Treat the PBMCs from one donor (stimulator cells) with Mitomycin C (e.g., 50 µg/mL) or irradiation (e.g., 30 Gy) to render them non-proliferative.[8]
-
Wash the stimulator cells thoroughly to remove any residual Mitomycin C.
-
-
Responder Cell Preparation:
-
The PBMCs from the second donor will serve as the responder cells.
-
For proliferation analysis, label the responder cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
-
Co-culture:
-
Co-culture the stimulator and responder cells in a 96-well round-bottom plate at a ratio of 1:1 (e.g., 1 x 10⁵ stimulator cells and 1 x 10⁵ responder cells per well).
-
Add this compound, Nivolumab, the combination of both, or an isotype control antibody to the respective wells.
-
Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
-
-
Analysis:
-
T Cell Proliferation: Harvest the cells and analyze the dilution of the proliferation dye in the responder T cell population (e.g., CD4+ or CD8+) by flow cytometry.
-
Cytokine Production: Collect the culture supernatants and measure the concentration of key cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead-based assay.
-
In Vivo Assays
Syngeneic mouse tumor models are essential for evaluating immuno-oncology agents as they utilize immunocompetent mice. The MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) models are commonly used and are responsive to immune checkpoint blockade.[9][10][11]
Syngeneic Tumor Model Efficacy Study
Experimental Workflow:
Protocol:
-
Animal Models:
-
Use female C57BL/6 mice for the MC38 model or BALB/c mice for the CT26 model, typically 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Inject 0.5-1 x 10⁶ MC38 or CT26 cells subcutaneously into the right flank of the mice.[12]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 50-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound (e.g., 100 mg/kg, oral gavage, twice daily)
-
Nivolumab (or anti-mouse PD-1 equivalent) (e.g., 10 mg/kg, intraperitoneal injection, every 3-4 days)
-
This compound + Nivolumab
-
-
-
Endpoints:
-
Tumor Growth Inhibition: Continue treatment and tumor monitoring for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Survival: Monitor long-term survival of the animals.
-
Pharmacodynamic Analysis: At the end of the study (or at specific time points), collect tumors and spleens for further analysis.
-
Table 2: Representative In Vivo Tumor Growth Inhibition Data
| Treatment Group | Mouse Model | Tumor Growth Inhibition (%) | Complete Responses |
| Anti-PD-1 | MC38 | Moderate | Occasional |
| Anti-PD-L1 | MC38 | Moderate | Occasional |
| Anti-CTLA-4 | MC38 | High | Frequent |
| This compound + Anti-PD-L1 | B16 Melanoma | Enhanced over monotherapy | Increased |
Data compiled from various preclinical studies on checkpoint inhibitors and IDO1 inhibitors.[5][11]
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Protocol:
-
Tumor Digestion:
-
Excise tumors from euthanized mice.
-
Mince the tumors and digest them using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Lymphocyte Isolation:
-
Isolate lymphocytes from the single-cell suspension using density gradient centrifugation (e.g., Percoll) or by positive selection of CD45+ cells using magnetic beads.
-
-
Flow Cytometry Staining:
-
Stain the isolated TILs with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel might include:
-
T Cells: CD45, CD3, CD4, CD8
-
Regulatory T Cells: FoxP3, CD25
-
Exhaustion Markers: PD-1, TIM-3, LAG-3
-
Activation Markers: CD69, Granzyme B
-
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using software like FlowJo to quantify the percentage and absolute numbers of different immune cell subsets within the tumor.
-
Table 3: Expected Changes in Tumor Immune Infiltrate
| Biomarker | This compound | Nivolumab | Combination |
| CD8+ T Cells | ↑ | ↑ | ↑↑ |
| Regulatory T Cells (Tregs) | ↓ | ↔ or ↓ | ↓↓ |
| CD8+/Treg Ratio | ↑ | ↑ | ↑↑ |
| IFN-γ Production | ↑ | ↑ | ↑↑ |
| Granzyme B Expression | ↑ | ↑ | ↑↑ |
This table represents the hypothesized synergistic effects based on the mechanisms of action.
Pharmacodynamic Analysis of Tryptophan Metabolism
Protocol:
-
Sample Collection:
-
Collect plasma, tumor tissue, and draining lymph nodes from treated and control mice.
-
-
Metabolite Extraction:
-
Perform metabolite extraction from the collected samples.
-
-
Quantification:
-
Measure the concentrations of tryptophan and kynurenine using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the kynurenine/tryptophan (Kyn/Trp) ratio as a measure of IDO1 activity. This compound treatment is expected to significantly reduce this ratio. In preclinical models, oral administration of IDO1 inhibitors has been shown to reduce plasma kynurenine levels by approximately 50-90%.[5]
-
Table 4: Representative Pharmacodynamic Data
| Treatment | Sample | Kynurenine Level Change | Kyn/Trp Ratio Change |
| This compound | Plasma | ↓ (78-87%) | ↓ |
| This compound | Tumor | ↓ (78-87%) | ↓ |
| This compound | Draining Lymph Nodes | ↓ (78-87%) | ↓ |
Data adapted from a preclinical study of this compound in CT26 tumor-bearing mice.[1]
Conclusion
The preclinical evaluation of this compound and Nivolumab combination therapy requires a multi-faceted approach, encompassing both in vitro and in vivo studies. The protocols outlined in this document provide a framework for assessing the synergistic anti-tumor effects and elucidating the underlying immunological mechanisms of this combination. By systematically evaluating endpoints such as tumor growth inhibition, survival, immune cell infiltration, and pharmacodynamic markers, researchers can generate a comprehensive data package to support the clinical development of this promising immunotherapy combination.
References
- 1. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 3. Bristol Myers Squibb - Clinical Trial Data for Combination of this compound and Opdivo® (nivolumab) Demonstrate Durable Clinical Responses in Patients with Melanoma and Head and Neck Cancer [news.bms.com]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plus nivolumab in patients with advanced solid tumors: Preliminary phase I/II results of ECHO-204. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incyte Release: Clinical Trial Data For Combination Of this compound And Opdivo (Nivolumab) Demonstrate Durable Clinical Responses In Patients With Melanoma And Head And Neck Cancer - BioSpace [biospace.com]
- 9. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Epacadostat in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key immunosuppressive enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine.[4] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and accumulation of kynurenine, which collectively suppress the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs).[1][5][6] By inhibiting IDO1, this compound aims to reverse this immunosuppressive mechanism and restore anti-tumor immune responses.[4]
Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), provide a valuable in vivo platform to study the efficacy and mechanism of action of immunotherapies like this compound in the context of a functional human immune system.[7][8][9] These models allow for the investigation of interactions between human immune cells and human tumors, offering a more translational preclinical model compared to conventional xenograft studies in immunodeficient mice.[7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in humanized mouse models for preclinical immuno-oncology research.
Signaling Pathway of IDO1 Inhibition by this compound
The primary mechanism of action of this compound is the competitive inhibition of the IDO1 enzyme. This action blocks the conversion of tryptophan to kynurenine, thereby reversing the immunosuppressive effects mediated by this pathway.
Caption: IDO1 pathway inhibition by this compound.
Experimental Protocols
Protocol 1: Generation of Humanized Mice (hu-CD34 NSG)
This protocol describes the generation of humanized mice by engrafting human CD34+ hematopoietic stem cells into immunodeficient NOD-scid gamma (NSG) mice.[8][10]
Materials:
-
NOD-scid gamma (NSG) mice (female, 1-3 days old)
-
Cryopreserved human CD34+ hematopoietic stem cells (HSCs)
-
Sterile PBS
-
Fetal Bovine Serum (FBS)
-
DNase I
-
1 Gy irradiator
-
Insulin syringes with 30-gauge needles
Procedure:
-
Thawing of Human CD34+ HSCs:
-
Thaw cryopreserved CD34+ HSCs rapidly in a 37°C water bath.
-
Gently transfer the cells into a sterile 15 mL conical tube containing pre-warmed PBS with 2% FBS and DNase I.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Resuspend the cell pellet in sterile PBS to a final concentration of 1-2 x 10^5 cells per 30 µL.
-
-
Irradiation of NSG Pups:
-
On the day of transplantation, irradiate newborn (1-3 days old) NSG pups with a single sublethal dose of 1 Gy. This is crucial for creating niche space for the engraftment of human HSCs.
-
-
Intrahepatic Injection of HSCs:
-
Within 4-24 hours post-irradiation, anesthetize the pups by cooling on ice.
-
Inject 30 µL of the CD34+ HSC suspension (1-2 x 10^5 cells) intrahepatically using an insulin syringe.
-
-
Engraftment and Monitoring:
-
Return the pups to their mother.
-
Wean the humanized mice at 3-4 weeks of age.
-
At 12-16 weeks post-transplantation, assess the level of human immune cell engraftment by flow cytometry analysis of peripheral blood. A successful engraftment is typically defined as >25% human CD45+ cells.
-
Protocol 2: Tumor Xenograft and this compound Treatment
This protocol outlines the procedure for establishing a human tumor xenograft in hu-CD34 NSG mice and subsequent treatment with this compound.
Materials:
-
Humanized NSG mice (16-20 weeks old with stable human immune cell engraftment)
-
Human cancer cell line (e.g., A375 melanoma, MDA-MB-231 breast cancer)
-
Matrigel
-
This compound (INCB024360)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest human cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each humanized mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
This compound Administration:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally by gavage at a dose of 100 mg/kg, twice daily.[3]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and collect tumors, spleens, and peripheral blood for further analysis.
-
Protocol 3: Immune Cell Profiling by Flow Cytometry
This protocol provides a general framework for analyzing human immune cell populations in tumors and spleens of treated and control mice.
Materials:
-
Tumors and spleens from euthanized mice
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, CD56, FOXP3, PD-1)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince tumors and spleens and digest them in RPMI-1640 containing Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Stain approximately 1-2 x 10^6 cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
For intracellular markers like FOXP3, fix and permeabilize the cells according to the manufacturer's protocol before staining.
-
-
Flow Cytometry Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gating Strategy: A representative gating strategy for identifying major human immune cell populations is outlined in the diagram below.
Caption: Gating strategy for immune cell analysis.
Data Presentation
Quantitative data from studies using this compound in humanized mouse models should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Effect of this compound on Tumor Growth in a Humanized Mouse Model
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 8 | 1250 ± 150 | - | - |
| This compound (100 mg/kg, BID) | 8 | 625 ± 100 | 50 | <0.05 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Cell Population | Marker | Vehicle Control (% of CD45+) ± SEM | This compound (% of CD45+) ± SEM | Fold Change | p-value |
| T Cells | CD3+ | 40 ± 5 | 55 ± 6 | 1.38 | <0.05 |
| Cytotoxic T Cells | CD8+ | 15 ± 3 | 25 ± 4 | 1.67 | <0.01 |
| Helper T Cells | CD4+ | 25 ± 4 | 30 ± 5 | 1.20 | ns |
| Regulatory T Cells | CD4+FOXP3+ | 8 ± 2 | 4 ± 1 | 0.50 | <0.01 |
| CD8+/Treg Ratio | - | 1.88 | 6.25 | 3.32 | <0.01 |
Experimental Workflow
The overall experimental workflow for evaluating this compound in a humanized mouse model is depicted below.
Caption: Workflow for this compound studies.
Conclusion
The use of this compound in humanized mouse models provides a powerful tool for preclinical evaluation of its anti-tumor efficacy and immunomodulatory effects. The protocols and guidelines presented here offer a framework for designing and executing robust studies to investigate the therapeutic potential of IDO1 inhibition in a setting that more closely recapitulates the human tumor-immune interface. Careful experimental design, execution, and data analysis are critical for obtaining reliable and translatable results.
References
- 1. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 6. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Guide To Generate Different Humanized Mouse Models [protocols.io]
- 10. Protocol to construct humanized mice with adult CD34+ hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Patient-Derived Xenograft (PDX) Models for Epacadostat Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epacadostat (formerly INCB24360) is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key immunosuppressive enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine.[2] Elevated IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the function of effector T cells and natural killer (NK) cells and promote the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.[2][3] By inhibiting IDO1, this compound aims to restore anti-tumor immune responses.[3]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a powerful preclinical platform.[4][5] PDX models are known to retain the principal histological and genetic characteristics of the original patient tumor, offering a more predictive model for evaluating anti-cancer therapies compared to traditional cell line-derived xenografts.[6][7][8] For studying immunotherapies like this compound, the development of humanized PDX models, where the mouse host is engrafted with human immune cells, is particularly valuable as it allows for the investigation of the interaction between the human immune system and the tumor in response to treatment.[9][10]
These application notes provide detailed protocols for the development and utilization of PDX and humanized PDX models to investigate the efficacy and pharmacodynamics of this compound.
Signaling Pathway of IDO1 Inhibition by this compound
Caption: IDO1 pathway and this compound's mechanism of action.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected in sterile media (e.g., RPMI-1640) on ice.
-
Immunodeficient mice (e.g., NOD-scid, NSG, or BALB/c nude mice, 6-8 weeks old).[4][11]
-
Surgical toolkit (sterile scalpels, forceps, scissors).
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail).
-
Wound clips or sutures.
-
Matrigel (optional, can improve engraftment rates).[12]
-
Sterile PBS and antibiotics (e.g., Penicillin-Streptomycin).
Procedure:
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the fresh tumor tissue with cold PBS containing antibiotics.
-
Remove any necrotic or fatty tissue.
-
Mince the tumor into small fragments of approximately 2-3 mm³.[13]
-
(Optional) If a single-cell suspension is required, digest the tissue fragments using an appropriate enzyme cocktail (e.g., collagenase, dispase).
-
(Optional) For difficult-to-engraft tumors, resuspend the tumor fragments in a 1:1 mixture of sterile PBS and Matrigel.
-
-
Surgical Implantation:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the dorsal flank area.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt forceps.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the mice for recovery from anesthesia and post-operative health.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor tumor growth at least twice weekly by measuring the length (L) and width (W) with digital calipers.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and harvest the tumor for passaging (to create F1, F2, etc. generations), cryopreservation, or experimental use.[14]
-
For passaging, process the harvested tumor as described in step 1 and implant into new host mice. It is recommended to use early-passage PDX models (ideally less than 5 passages) for studies to minimize genetic drift.[14]
-
Protocol 2: Development of Humanized PDX Models
This protocol is for establishing PDX models with a human immune system, essential for evaluating immunotherapies.
Materials:
-
Human CD34+ hematopoietic stem cells (HSCs) from cord blood or peripheral blood.
-
Established PDX tumor fragments (from Protocol 1).
-
Irradiation source (optional, for myeloablation).
Procedure:
-
Humanization of Mice:
-
Use neonatal (1-5 days old) or young adult (4-6 weeks old) NSG mice.
-
For adult mice, sublethal irradiation (e.g., 100-250 cGy) is often performed 24 hours prior to HSC injection to facilitate engraftment.
-
Inject 1-2 x 10⁵ human CD34+ HSCs intravenously (tail vein) or intrahepatically (for neonates).[15]
-
Monitor the reconstitution of the human immune system by flow cytometry analysis of peripheral blood for human CD45+ cells, typically starting 8-12 weeks post-injection.[9] A successful engraftment is often considered >25% human CD45+ cells.
-
-
Tumor Implantation in Humanized Mice:
-
Once human immune cell engraftment is confirmed, implant the PDX tumor fragments subcutaneously as described in Protocol 1.
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.
-
Protocol 3: this compound Formulation and Administration
Materials:
-
This compound powder.
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Oral gavage needles.
Procedure:
-
Formulation:
-
Prepare a suspension of this compound in the vehicle solution at the desired concentration. For example, to achieve a dose of 100 mg/kg in a 20g mouse with a gavage volume of 0.2 mL, the concentration would be 10 mg/mL.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Administration:
Protocol 4: Pharmacodynamic Analysis - Kynurenine and Tryptophan Measurement
This protocol outlines the measurement of kynurenine and tryptophan levels in plasma and tumor tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
Homogenizer for tissue samples.
-
Acetonitrile with 0.1% formic acid.[2]
-
Internal standards (e.g., deuterated kynurenine and tryptophan).
-
LC-MS/MS system.
Procedure:
-
Sample Collection:
-
Plasma: Collect blood via cardiac puncture or retro-orbital bleeding into EDTA tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.[18]
-
Tumor Tissue: Harvest tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Sample Preparation:
-
Plasma:
-
To 30 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding a larger volume of ice-cold acetonitrile (e.g., 150 µL).[18][19]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[2]
-
-
Tumor Tissue:
-
Weigh the frozen tumor tissue.
-
Homogenize the tissue in a suitable buffer on ice.
-
Proceed with protein precipitation and extraction as described for plasma.
-
-
-
LC-MS/MS Analysis:
Protocol 5: Immunohistochemistry (IHC) for IDO1 and Immune Cell Markers
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections.
-
Primary antibodies (e.g., anti-IDO1, anti-CD8, anti-FoxP3).
-
Secondary antibodies conjugated to a detection system (e.g., HRP).
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Microscope.
Procedure:
-
Slide Preparation:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the slides with the primary antibody at the optimal dilution and temperature.
-
Wash the slides and incubate with the secondary antibody.
-
Develop the signal using a DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the expression and localization of the target proteins.
-
Quantify the staining using manual scoring or digital image analysis software.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Example of In Vivo Efficacy Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1250 ± 150 | - |
| This compound (100 mg/kg BID) | 10 | 550 ± 95 | 56 |
Table 2: Example of Pharmacodynamic Biomarker Data
| Treatment Group | Sample Type | Kynurenine (nM) ± SEM | Tryptophan (µM) ± SEM | Kyn/Trp Ratio |
| Vehicle Control | Plasma | 850 ± 75 | 50 ± 5 | 17 |
| This compound | Plasma | 250 ± 40 | 52 ± 6 | 4.8 |
| Vehicle Control | Tumor | 1500 ± 120 | 25 ± 3 | 60 |
| This compound | Tumor | 400 ± 60 | 28 ± 4 | 14.3 |
Table 3: Example of Immunohistochemistry Scoring
| Treatment Group | Marker | Percentage of Positive Cells ± SEM | Staining Intensity (0-3) |
| Vehicle Control | IDO1 | 75 ± 8 | 2.5 |
| This compound | IDO1 | 70 ± 10 | 2.4 |
| Vehicle Control | CD8+ | 5 ± 1.5 | 1.0 |
| This compound | CD8+ | 15 ± 3 | 2.0 |
| Vehicle Control | FoxP3+ | 12 ± 2 | 1.5 |
| This compound | FoxP3+ | 6 ± 1 | 1.0 |
Experimental Workflow Visualization
Caption: Workflow for this compound research using PDX models.
References
- 1. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 2. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creation of PDX-Bearing Humanized Mice to Study Immuno-oncology | Springer Nature Experiments [experiments.springernature.com]
- 4. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 1 study of this compound in combination with atezolizumab for patients with previously treated advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Measuring IDO1 Expression in Tumors for Epacadostat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, IDO1 is a key mediator of immune suppression. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 can inhibit the function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2] This creates a tolerogenic environment that allows tumors to evade immune destruction.[3]
Epacadostat (formerly INCB024360) is a potent and selective oral inhibitor of the IDO1 enzyme.[4][5] It has been investigated in numerous clinical trials, often in combination with other immunotherapies like checkpoint inhibitors, to enhance anti-tumor immune responses.[5][6] Accurate and reliable measurement of IDO1 expression in tumor tissues is crucial for understanding its role as a biomarker, for patient stratification in clinical trials, and for assessing the pharmacodynamic effects of IDO1 inhibitors like this compound.[6][7]
These application notes provide detailed protocols and guidance for the most common techniques used to measure IDO1 expression in tumor samples for this compound studies.
IDO1 Signaling Pathway in the Tumor Microenvironment
The expression of IDO1 in the tumor microenvironment is induced by various inflammatory stimuli, most notably interferon-gamma (IFN-γ), which is often released by activated T cells. Once expressed, IDO1 initiates a signaling cascade that leads to immune suppression.
Caption: IDO1 signaling pathway in the tumor microenvironment.
Techniques for Measuring IDO1 Expression
Several techniques can be employed to measure IDO1 expression in tumor tissues, each with its own advantages and limitations. The choice of method often depends on the specific research question, the type of sample available, and the desired level of quantification.
| Technique | Analyte | Advantages | Disadvantages |
| Immunohistochemistry (IHC) / Quantitative Immunofluorescence (QIF) | Protein | - Provides spatial information within the tumor microenvironment (tumor vs. stroma).[8][9] - Can be performed on formalin-fixed, paraffin-embedded (FFPE) tissues.[10] - QIF allows for objective and reproducible quantification.[8][11] | - Can be semi-quantitative (IHC). - Antibody validation is critical.[11] - Can have lower sensitivity compared to other methods.[12] |
| Western Blotting | Protein | - Provides information on protein size and integrity. - Can be quantitative when using appropriate loading controls.[11][13] | - Requires fresh or frozen tissue lysates. - Loses spatial information. - Less sensitive than other methods for low-abundance proteins. |
| Quantitative Real-Time PCR (qRT-PCR) | mRNA | - Highly sensitive and specific.[13] - High-throughput capabilities. - Can be performed on small amounts of tissue.[14] | - Requires high-quality RNA. - Does not provide information on protein expression or post-translational modifications. - Loses spatial information. |
| RNA Sequencing (RNA-Seq) | mRNA | - Provides a comprehensive view of the transcriptome.[15] - Can identify novel transcripts and splice variants. - Allows for correlation analysis with other genes.[16] | - Can be expensive. - Data analysis can be complex. - Loses spatial information. |
| In Situ Hybridization (e.g., RNAScope) | mRNA | - Provides spatial information at the single-cell level.[17] - Highly sensitive and specific.[12] - Can be performed on FFPE tissues. | - Can be technically challenging. - Data analysis may require specialized software. |
| Positron Emission Tomography (PET) Imaging | In vivo IDO1 activity | - Non-invasive, whole-body imaging.[18] - Can dynamically monitor IDO1 expression and activity in response to therapy.[18] | - Requires specialized radiotracers (e.g., 11C-l-1MTrp) and imaging facilities.[18] - Lower resolution compared to tissue-based methods. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tryptophan and Kynurenine levels | - Directly measures the enzymatic activity of IDO1.[7][19] - Highly sensitive and quantitative. - Can be performed on plasma or serum samples.[19] | - Provides a systemic measure of IDO1 activity, not specific to the tumor microenvironment. - Can be influenced by other factors like diet.[18] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for IDO1 in FFPE Tumor Tissue
This protocol provides a general guideline for the immunohistochemical staining of IDO1 in formalin-fixed, paraffin-embedded (FFPE) tumor sections. Optimization may be required for specific antibodies and tissue types.
Caption: Workflow for Immunohistochemical (IHC) detection of IDO1.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)[10]
-
Peroxidase blocking solution (e.g., 3% H2O2 in methanol)[10]
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against IDO1 (e.g., mouse monoclonal antibody clone 1F8.2)[11]
-
HRP-conjugated secondary antibody (anti-mouse)[10]
-
DAB chromogen substrate kit[10]
-
Hematoxylin counterstain[10]
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform HIER by incubating slides in pre-heated antigen retrieval buffer (e.g., citrate buffer pH 6.0 at 97°C for 20 minutes in a pressure cooker).[11]
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating with peroxidase blocking solution for 10-15 minutes at room temperature.[10]
-
Rinse with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 30 minutes at room temperature.[10]
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply DAB chromogen substrate and incubate for 5-10 minutes, or until desired stain intensity is reached.[10]
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.[10]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis:
Quantitative Real-Time PCR (qRT-PCR) for IDO1 mRNA Expression
This protocol outlines the steps for quantifying IDO1 mRNA levels in tumor tissue samples.
Caption: Workflow for qRT-PCR analysis of IDO1 mRNA expression.
Materials:
-
Fresh or frozen tumor tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit)[14]
-
DNase I
-
Reverse transcription kit (e.g., SuperScript First-Strand Synthesis System)[20]
-
qPCR master mix (e.g., SYBR Green or TaqMan)[13]
-
Primers for IDO1 and a reference gene (e.g., β-actin, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the tumor tissue and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Perform on-column or in-solution DNase I treatment to remove genomic DNA contamination.
-
-
RNA Quality and Quantity:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[13]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for IDO1 or the reference gene, and cDNA template.
-
Perform qPCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 30 seconds, followed by 40-45 cycles of denaturation at 95°C for 5-15 seconds and annealing/extension at 60°C for 30-60 seconds.[13]
-
-
Data Analysis:
Western Blot Protocol for IDO1 Protein Detection
This protocol describes the detection of IDO1 protein in tumor tissue lysates by Western blotting.
Caption: Workflow for Western Blot analysis of IDO1 protein.
Materials:
-
Fresh or frozen tumor tissue
-
RIPA buffer with protease inhibitors[13]
-
BCA protein assay kit[13]
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane[13]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[13]
-
Primary antibody against IDO1 (e.g., mouse monoclonal antibody)[22]
-
Primary antibody against a loading control (e.g., β-tubulin, GAPDH)[11]
-
HRP-conjugated secondary antibody (anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissue in ice-cold RIPA buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[13]
-
-
SDS-PAGE:
-
Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[13]
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.[13]
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis of the bands using software like ImageJ to quantify the relative IDO1 protein levels, normalizing to the loading control.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data on IDO1 expression and activity from various studies.
Table 1: IDO1 Expression in Different Cancer Types
| Cancer Type | Method | Percentage of IDO1-Positive Cases | Reference |
| Hormone Receptor-Positive Breast Cancer | QIF | 76.2% | [8] |
| Uterine Cancer | RNA Expression | 54.2% (High Expression) | [23] |
| Ovarian Cancer | RNA Expression | 37.2% (High Expression) | [23] |
| Lung Cancer | RNA Expression | 25.0% (High Expression) | [23] |
| Head and Neck Squamous Cell Carcinoma | IHC | 80.9% (High Expression) | [24] |
Table 2: Pharmacodynamic Effects of this compound on IDO1 Activity
| Cell Type / Sample | Treatment | Analyte | Result | Reference |
| IFN-γ + LPS matured Dendritic Cells | This compound | Kynurenine/Tryptophan Ratio | Dose-dependent decrease | [25] |
| SKOV-3 Ovarian Cancer Cells | This compound | Kynurenine Levels | IC50 of ~70 nM | [26] |
| Patients with Advanced Solid Malignancies | This compound (≥100 mg BID) | Plasma Kynurenine Levels | Normalized to healthy control levels | [4][19] |
| Patients on Pembrolizumab + this compound (100 mg BID) | This compound | Plasma Kynurenine Levels | Failed to normalize to healthy control levels, suggesting higher doses are needed in combination therapy. | [19] |
Conclusion
The selection of an appropriate method for measuring IDO1 expression is critical for the successful development and clinical application of IDO1 inhibitors like this compound. Immunohistochemistry and in situ hybridization are valuable for understanding the spatial distribution of IDO1 within the tumor microenvironment. For high-throughput and sensitive quantification of gene expression, qRT-PCR and RNA-Seq are the methods of choice. Western blotting remains a standard for confirming protein expression and size. Finally, measuring kynurenine and tryptophan levels provides a direct readout of IDO1 enzymatic activity and is a key pharmacodynamic biomarker in clinical studies of this compound. By employing these techniques with rigorous validation and standardized protocols, researchers can gain valuable insights into the role of IDO1 in cancer and the efficacy of targeted therapies.
References
- 1. d-nb.info [d-nb.info]
- 2. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment [mdpi.com]
- 3. IDO in the Tumor Microenvironment: Inflammation, Counter-regulation and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. A phase 2 study of this compound and pembrolizumab in patients with advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genomeme.ca [genomeme.ca]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. ascopubs.org [ascopubs.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation [frontiersin.org]
- 16. A comprehensive analysis of IDO1 expression with tumour‐infiltrating immune cells and mutation burden in gynaecologic and breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Prognostic impact of indoleamine 2,3-dioxygenase 1 (IDO1) mRNA expression on circulating tumour cells of patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pan-cancer analysis of IDO1 transcriptome expression and its impact on outcome in patients treated with immune checkpoint inhibitors. - ASCO [asco.org]
- 24. mdpi.com [mdpi.com]
- 25. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Epacadostat Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the IDO1 inhibitor, Epacadostat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly INCB024360) is a potent and highly selective oral inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[1][2] IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the degradation of the essential amino acid tryptophan.[3] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4] This metabolic shift suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade the immune system.[1][5] By inhibiting IDO1, this compound aims to restore tryptophan levels, reduce kynurenine production, and subsequently reactivate the anti-tumor immune response.[3]
Q2: What are the known mechanisms of resistance to this compound?
Several mechanisms of resistance to this compound have been proposed and are currently under investigation:
-
Upregulation of Alternative Tryptophan Catabolism Pathways: Cancer cells may compensate for IDO1 inhibition by upregulating other enzymes that metabolize tryptophan, such as tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase 2 (IDO2).[6]
-
Insufficient Target Inhibition: The doses of this compound used in some clinical trials may not have been sufficient to achieve complete and sustained inhibition of IDO1 activity in the tumor microenvironment.[6]
-
IDO1's Non-Enzymatic Functions: Beyond its catalytic activity, IDO1 can act as a signaling molecule.[5] this compound, while inhibiting the enzymatic function, may paradoxically enhance the pro-tumorigenic signaling pathways mediated by the non-enzymatic functions of IDO1.[5][7][8][9]
-
Dual Protection of Cancer Cells: While tryptophan depletion by IDO1 inhibits T-cell function, it can also be detrimental to cancer cells. By restoring tryptophan levels, this compound may inadvertently protect tumor cells from tryptophan starvation-induced apoptosis.[10]
-
Tumor Microenvironment Complexity: The tumor microenvironment is a complex ecosystem with multiple immunosuppressive mechanisms. Resistance to this compound can arise if other immune checkpoints or suppressive cell types remain active.
-
Tumor Cell-Autonomous Resistance: IDO1 expression in tumor cells has been linked to resistance to certain chemotherapies through pathways like base excision repair, independent of its role in immune evasion.[11]
Q3: How can I determine if my cancer cell line is resistant to this compound?
Resistance can be assessed by comparing the in vitro efficacy of this compound in your cell line of interest to a known sensitive cell line. Key indicators of resistance include:
-
A significantly higher IC50 value for IDO1 inhibition.
-
Minimal changes in kynurenine production upon this compound treatment.
-
Lack of T-cell activation or enhanced tumor cell killing in co-culture experiments with immune cells.
-
No significant reduction in tumor growth in vivo when treated with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of IDO1 Activity
Possible Causes:
-
Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or cofactor concentrations can affect enzyme activity.
-
Degraded Reagents: this compound, L-tryptophan, or other assay components may have degraded.
-
Low IDO1 Expression: The cell line used may have low basal or inducible expression of IDO1.
-
Cellular Efflux of the Inhibitor: Cancer cells may actively pump this compound out, reducing its intracellular concentration.
Troubleshooting Steps:
-
Verify Assay Protocol: Ensure all reagents are prepared correctly and the assay is performed according to a validated protocol. Refer to the detailed "IDO1 Activity Assay" protocol below.
-
Check Reagent Integrity: Use fresh aliquots of this compound and other critical reagents.
-
Confirm IDO1 Expression: Measure IDO1 mRNA and protein levels in your cells using RT-qPCR and Western blotting, respectively. Consider stimulating cells with interferon-gamma (IFNγ) to induce IDO1 expression.
-
Perform Dose-Response and Time-Course Experiments: This will help determine the optimal concentration and incubation time for this compound in your specific cell line.
Issue 2: High Variability in Kynurenine Measurements
Possible Causes:
-
Sample Preparation Issues: Inconsistent cell numbers or extraction procedures can lead to variability.
-
Instability of Metabolites: Tryptophan and kynurenine can be unstable.
-
Analytical Method Sensitivity: The method used for detection (e.g., HPLC, LC-MS/MS) may not be sensitive enough or may be prone to interference.
Troubleshooting Steps:
-
Standardize Sample Collection: Ensure consistent cell numbers and volumes for all samples. Follow a standardized protocol for metabolite extraction.
-
Proper Sample Handling: Keep samples on ice and process them quickly. Store extracts at -80°C until analysis.
-
Validate Analytical Method: Use a validated HPLC or LC-MS/MS method for accurate quantification. Include internal standards to control for variability. Refer to the "Quantification of Tryptophan and Kynurenine" protocol below.
-
Use a Reliable Assay Kit: Commercially available kits for IDO1 activity often provide optimized reagents and protocols.[6][12]
Issue 3: No Restoration of T-cell Function in Co-culture Assays
Possible Causes:
-
Incomplete IDO1 Inhibition: As discussed in Issue 1, IDO1 may not be fully inhibited.
-
Presence of Other Immunosuppressive Factors: The cancer cells may be producing other factors that suppress T-cell activity.
-
T-cell Exhaustion: The T cells used in the assay may be exhausted or anergic.
-
Activation of Alternative Resistance Pathways: The cancer cells may have activated other resistance mechanisms as described in the FAQs.
Troubleshooting Steps:
-
Confirm IDO1 Inhibition: Measure kynurenine levels in the co-culture supernatant to confirm that this compound is effectively inhibiting IDO1.
-
Characterize the Immune Microenvironment: Analyze the expression of other immune checkpoints (e.g., PD-L1) on the cancer cells and the presence of other immunosuppressive cell types (e.g., Tregs, Myeloid-Derived Suppressor Cells).
-
Use Healthy Donor T-cells: Ensure the T cells used are functional and not exhausted.
-
Investigate Combination Therapies: Consider combining this compound with inhibitors of other immune checkpoints or signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | IC50 (IDO1 Activity) | EC50 (Kynurenine Production) | Reference |
| SKOV-3 (Ovarian Cancer) | This compound | 17.63 nM | 23.83 nM | [3] |
| HeLa (Cervical Cancer) | This compound | ~10 nM | - | [9][13] |
| P1.IDO1 (Mastocytoma) | This compound | - | IC50 calculated from dose-response curve | [7] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Model | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| Cetuximab-Resistant Colorectal Cancer (MC38) | This compound + Cetuximab | Significant suppression | Combination therapy reduced kynurenine, increased CD8+ T cell infiltration, and enhanced M1 macrophage polarization. | [12][14][15][16][17] |
| Advanced Solid Tumors (Melanoma, NSCLC, RCC) | This compound + Pembrolizumab | Objective responses in a subset of patients | The combination was generally well-tolerated and showed encouraging antitumor activity in multiple tumor types. | [8][18] |
Experimental Protocols
IDO1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.[6][12]
-
Sample Preparation:
-
Homogenize ~50 mg of mammalian tissue or a pellet of ~5 x 10^6 cells in 500 µL of ice-cold IDO1 Assay Buffer.
-
Vortex for 30 seconds, incubate on ice for 5 minutes, and then centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice. It is recommended to use a protease inhibitor cocktail.
-
-
Reaction Setup:
-
In a 96-well black microplate, add samples, positive controls (recombinant IDO1), and negative controls (buffer only).
-
Prepare a 2X Reaction Premix containing an antioxidant in IDO1 Assay Buffer.
-
Add 50 µL of the 2X Reaction Premix to each well.
-
Add the test compound (this compound) at various concentrations.
-
-
Enzymatic Reaction:
-
Prepare a 1 mM L-tryptophan solution (10X final concentration).
-
Add 10 µL of the L-tryptophan solution to each well to initiate the reaction (final volume 100 µL).
-
Incubate the plate at 37°C for 45 minutes in the dark, with gentle shaking.
-
-
Detection:
-
Add 50 µL of a Fluorogenic Developer Solution to each well.
-
Seal the plate and incubate at 45°C for 3 hours in the dark with gentle shaking.
-
Measure the fluorescence at an excitation of ~402 nm and an emission of ~488 nm.
-
Quantification of Tryptophan and Kynurenine by HPLC
This protocol is based on established methods for metabolite analysis.[19][20][21][22][23]
-
Sample Preparation:
-
Collect cell culture supernatant.
-
For cell extracts, lyse a minimum of 1 x 10^6 cells.
-
Precipitate proteins from the samples (e.g., with trichloroacetic acid).
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
-
HPLC Analysis:
-
Inject 5-20 µL of the prepared sample onto a C18 reverse-phase column.
-
Use an isocratic mobile phase (e.g., 15 mM potassium phosphate buffer, pH 6.4, with 2.7% v/v acetonitrile) at a flow rate of 0.8 mL/min.
-
Maintain the column temperature at 30°C.
-
-
Detection and Quantification:
-
Use a diode array detector to monitor the absorbance at 286 nm for tryptophan and 360 nm for kynurenine.
-
Generate standard curves for both tryptophan and kynurenine using known concentrations to quantify the amounts in the samples.
-
Western Blot for IDO1 Protein Expression
This is a general protocol for Western blotting.[11][14][24][25][26]
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Flow Cytometry for Regulatory T-cell Analysis
This protocol is based on consensus guidelines for Treg analysis.[4][10][27][28][29]
-
Cell Preparation:
-
Prepare single-cell suspensions from peripheral blood (PBMCs), tumor-draining lymph nodes, or tumor tissue.
-
-
Surface Staining:
-
Stain cells with a cocktail of fluorescently labeled antibodies against surface markers: CD3, CD4, CD25, and CD127.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Stain for the intracellular transcription factor FoxP3 and the proliferation marker Ki67.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on CD3+CD4+ T cells, and then identifying the Treg population as CD25+CD127low/-FoxP3+. Further characterization can be done using Ki67 and CD45RA.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
References
- 1. Phase 1/2 study of this compound in combination with ipilimumab in patients with unresectable or metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. blog.td2inc.com [blog.td2inc.com]
- 11. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. This compound Overcomes Cetuximab Resistance in Colorectal Cancer by Targeting IDO‐Mediated Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Overcomes Cetuximab Resistance in Colorectal Cancer by Targeting IDO-Mediated Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. origene.com [origene.com]
- 25. researchgate.net [researchgate.net]
- 26. jitc.bmj.com [jitc.bmj.com]
- 27. [PDF] Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry | Semantic Scholar [semanticscholar.org]
- 28. Protocol for the Characterization of Human Regulatory T Cells: R&D Systems [rndsystems.com]
- 29. aacrjournals.org [aacrjournals.org]
Technical Support Center: Investigating the Non-Catalytic Signaling of IDO1 with Epacadostat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the non-catalytic signaling of Indoleamine 2,3-dioxygenase 1 (IDO1) and the effects of Epacadostat.
Frequently Asked Questions (FAQs)
Q1: What is the non-catalytic signaling function of IDO1?
A1: Beyond its well-known enzymatic role in converting tryptophan to kynurenine, IDO1 possesses a non-catalytic signaling function.[1][2][3] This function is mediated through its two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) located in the non-catalytic domain of the enzyme.[2][4][5] Upon phosphorylation of specific tyrosine residues within these ITIMs, IDO1 can act as a signaling scaffold, recruiting downstream effector proteins to initiate intracellular signaling cascades independent of its tryptophan-degrading activity.[1][4][5]
Q2: How does the non-catalytic signaling of IDO1 contribute to cancer progression?
A2: The non-catalytic signaling of IDO1 can promote a pro-tumorigenic environment.[6][7] This signaling pathway has been shown to be active in various cancer cells, including melanoma and ovarian cancer.[6][7] In some contexts, this signaling can lead to increased cancer cell proliferation and the establishment of an immunosuppressive phenotype.[3][8]
Q3: this compound is known as a catalytic inhibitor of IDO1. How does it affect the non-catalytic signaling?
A3: Paradoxically, while this compound effectively inhibits the catalytic (enzymatic) activity of IDO1, it has been shown to enhance its non-catalytic signaling function.[9][10][11] this compound achieves this by stabilizing the apo-form (heme-free) of the IDO1 protein.[6][7] This conformation appears to be more favorable for tyrosine phosphorylation and subsequent interaction with signaling partners like the phosphatase SHP-2, thereby promoting the pro-tumorigenic signaling pathway.[6][7] This unexpected effect has been suggested as a potential reason for the disappointing results of this compound in some clinical trials.[7][8][10]
Q4: What are the key molecular players involved in the IDO1 non-catalytic signaling pathway?
A4: The key players in this pathway include:
-
IDO1: The central protein with its ITIM domains.
-
Tyrosine kinases (e.g., Fyn): Responsible for phosphorylating the tyrosine residues in the ITIMs.[12]
-
SHP-1 and SHP-2: Protein tyrosine phosphatases that bind to the phosphorylated ITIMs of IDO1.[4][5]
-
PI3K (p85 subunit): Can be recruited by IDO1, leading to the activation of the PI3K-Akt signaling pathway.[2][9]
-
Non-canonical NF-κB pathway: Can be activated downstream of IDO1 signaling, leading to changes in gene expression.[2]
Troubleshooting Guide
Issue 1: this compound treatment does not produce the expected anti-tumor effect in our cell culture model, and may even seem to promote proliferation.
-
Possible Cause: You may be observing the effects of enhanced non-catalytic IDO1 signaling. While the catalytic activity is inhibited, the stabilization of apo-IDO1 by this compound can potentiate its pro-tumorigenic signaling function.[6][7][9]
-
Troubleshooting Steps:
-
Confirm Catalytic Inhibition: Measure the kynurenine-to-tryptophan ratio in your cell culture supernatant using HPLC to verify that this compound is effectively inhibiting IDO1's enzymatic activity.[1][13]
-
Assess Non-Catalytic Signaling:
-
Perform co-immunoprecipitation (Co-IP) to check for an increased interaction between IDO1 and SHP-2 in the presence of this compound.
-
Use western blotting to analyze the phosphorylation status of downstream signaling molecules like Akt.[14]
-
-
Consider a Different Inhibitor: If feasible, test an IDO1 inhibitor that targets the apo-form of the enzyme and is designed to block both catalytic and non-catalytic functions.[15]
-
Issue 2: Inconsistent results when assessing IDO1 phosphorylation.
-
Possible Cause: IDO1 phosphorylation can be transient and dependent on the cellular context and stimuli. The specific tyrosine kinases and phosphatases active in your cell line will influence the phosphorylation state.
-
Troubleshooting Steps:
-
Optimize Stimulation Conditions: If studying induced IDO1 expression, ensure consistent treatment with inducing agents like interferon-gamma (IFN-γ).
-
Use Phosphatase Inhibitors: When preparing cell lysates for western blotting or immunoprecipitation, include a cocktail of phosphatase inhibitors to preserve the phosphorylation status of IDO1.
-
Cell Line Characterization: Be aware that the balance between holo- and apo-IDO1 can be cell-specific, which may influence the propensity for non-catalytic signaling.[1]
-
Issue 3: Difficulty in detecting the interaction between IDO1 and its signaling partners (e.g., SHP-2).
-
Possible Cause: The interaction between IDO1 and its partners might be weak or transient. The experimental conditions for co-immunoprecipitation may not be optimal.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a gentle lysis buffer to minimize disruption of protein-protein interactions.
-
Cross-linking: Consider using a cross-linking agent prior to cell lysis to stabilize the interaction.
-
Enrichment of IDO1: Ensure that your immunoprecipitation protocol is efficiently pulling down IDO1. Check the IDO1 levels in your input and unbound fractions by western blot.
-
Positive Controls: Use a cell line known to exhibit strong IDO1 non-catalytic signaling as a positive control, if available.
-
Quantitative Data Summary
Table 1: this compound Potency on IDO1 Catalytic Activity
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ | Human IDO1 (cellular assay) | ~10 nM | [16][17] |
| IC₅₀ | Mouse IDO1 (cellular assay) | 52.4 nM ± 15.7 nM | [17] |
| IC₅₀ | P1.IDO1 cells (mastocytoma) | 54.46 nM ± 11.18 nM | [9][11] |
| IC₅₀ | SKOV-3 cells (human ovarian cancer) | 17.63 nM ± 2.26 | [7] |
Table 2: this compound Concentrations Used in Non-Catalytic Signaling Studies
| Cell Line | Concentration Range | Observed Effect | Reference |
| P1.IDO1 cells | 1 µM | Enhanced IDO1-mediated signaling | [10] |
| SKOV-3 cells | 10⁻³ to 10⁴ nM | Increased IDO1 protein expression | [7] |
Experimental Protocols
Protocol 1: Assessing IDO1 Catalytic Activity by HPLC
This protocol is for measuring the concentrations of tryptophan and kynurenine in cell culture supernatants to determine the catalytic activity of IDO1.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with this compound or vehicle control for the desired duration.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Sample Preparation:
-
To 140 µL of supernatant, add 10 µL of 6.1 N trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge at 2500 rpm for 10 minutes to pellet precipitated proteins.[13]
-
-
HPLC Analysis:
-
Data Analysis: Quantify the concentrations of kynurenine and tryptophan based on a standard curve. The IDO1 activity can be expressed as the kynurenine/tryptophan ratio.[18]
Protocol 2: Co-Immunoprecipitation of IDO1 and SHP-2
This protocol is for determining the interaction between IDO1 and its signaling partner SHP-2.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40 in Tris-buffered saline) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cellular debris and collect the supernatant (lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-IDO1 antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IDO1 and SHP-2, followed by appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method. An increased band intensity for SHP-2 in the IDO1 immunoprecipitated sample from this compound-treated cells compared to the control would indicate an enhanced interaction.
-
Visualizations
Caption: IDO1 non-catalytic signaling pathway and the effect of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation of IDO1 and SHP-2.
References
- 1. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Distinct roles of immunoreceptor tyrosine-based motifs in immunosuppressive indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipg.it [research.unipg.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 9. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 17. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 18. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Epacadostat Clinical Trials: A Technical Support Center for Managing Adverse Events
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events associated with the IDO1 inhibitor Epacadostat in clinical trials.
Understanding this compound's Mechanism of Action
This compound is an orally available inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[1][2][3] IDO1 is a key enzyme in the tryptophan catabolism pathway, converting tryptophan to kynurenine.[4][5] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and accumulation of kynurenine, which suppresses the proliferation and activation of immune cells such as T-cells and natural killer (NK) cells, and promotes the generation of regulatory T-cells (Tregs).[6] This creates an immunosuppressive environment that allows cancer cells to evade the immune system. By inhibiting IDO1, this compound aims to reverse this immunosuppression and restore the anti-tumor immune response.[6]
IDO1 Signaling Pathway
Caption: IDO1 pathway and this compound's mechanism of action.
Common Adverse Events and Management
The most frequently reported treatment-related adverse events (TRAEs) in clinical trials involving this compound, both as a monotherapy and in combination with other immunotherapies, include fatigue, rash, pruritus, and nausea.[2][7][8][9] The following sections provide troubleshooting guidance for these common AEs.
Table 1: Incidence of Common Treatment-Related Adverse Events with this compound Combinations
| Adverse Event | ECHO-202/KEYNOTE-037 (this compound + Pembrolizumab)[2][7] | ECHO-204 (this compound + Nivolumab)[10] | ECHO-203 (this compound + Durvalumab)[9] |
| Any Grade | |||
| Fatigue | 36% | 23-38% | 30.7% |
| Rash | 36% | 32-35% | 10.8% (maculopapular) |
| Pruritus | 23% | Not specified | 12.5% |
| Nausea | 21% | 19-21% | 21.0% |
| Grade 3/4 | |||
| Rash | 5% | Not specified | Not specified |
| Increased Lipase | 5% | Not specified | Not specified |
| Increased Amylase | 2% | Not specified | Not specified |
Troubleshooting Guides & FAQs
Fatigue
Q1: A patient in our trial is reporting significant fatigue. How should this be managed?
A1: Fatigue is a very common adverse event.[2][7][9] Management should be proactive and multi-faceted.
-
Initial Assessment:
-
Grade the fatigue according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Rule out other contributing factors such as anemia, hypothyroidism, depression, or sleep disturbances.
-
Assess the impact on the patient's daily activities.
-
-
Management Strategies:
-
Grade 1 (Mild):
-
Educate the patient on energy conservation techniques.
-
Encourage moderate exercise, such as walking, as tolerated.
-
-
Grade 2 (Moderate):
-
Continue with Grade 1 strategies.
-
Consider a dose interruption of this compound until fatigue improves to Grade 1 or baseline.
-
Referral to a physical therapist or occupational therapist may be beneficial.
-
-
Grade 3 (Severe):
-
Discontinue this compound.
-
Provide supportive care, which may include a short course of corticosteroids for severe, persistent fatigue, although this should be used with caution in patients on immunotherapy.
-
Consider consultation with a palliative care specialist for comprehensive symptom management.
-
-
Q2: Are there any specific experimental protocols for monitoring fatigue?
A2: While there isn't a specific laboratory test for fatigue, systematic monitoring through patient-reported outcomes (PROs) is crucial. Utilize validated fatigue scales (e.g., Brief Fatigue Inventory) at each study visit to quantify the severity and impact of fatigue.
Rash and Pruritus
Q1: A patient has developed a rash. What are the recommended management steps?
A1: Dermatologic toxicities, including rash and pruritus, are common with immunotherapies.[2][7]
-
Initial Assessment:
-
Grade the rash and pruritus according to CTCAE.
-
Document the morphology, distribution, and percentage of body surface area (BSA) affected.
-
A skin biopsy may be considered for severe or atypical rashes to rule out other etiologies.
-
-
Management Strategies:
-
Grade 1 (Mild):
-
Topical emollients and moisturizers.
-
Topical corticosteroids of low to medium potency (e.g., hydrocortisone 1%, triamcinolone 0.1%).
-
Oral antihistamines for pruritus.
-
-
Grade 2 (Moderate):
-
Continue with Grade 1 measures.
-
Consider a dose interruption of this compound.
-
May require a short course of oral corticosteroids (e.g., prednisone 0.5-1 mg/kg/day) with a taper over 2-4 weeks.
-
-
Grade 3 (Severe):
-
Discontinue this compound.
-
Administer high-dose systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day) with a slow taper over at least 4-6 weeks.
-
Dermatology consultation is highly recommended.
-
For refractory cases, consider immunosuppressive agents like infliximab, though this should be done in consultation with an expert.[11]
-
-
Q2: What is the experimental workflow for managing a patient with a severe rash?
A2:
Caption: Workflow for managing severe rash in a clinical trial.
Nausea and Vomiting
Q1: How should nausea and vomiting be managed in patients receiving this compound?
A1: Nausea and vomiting are common and can significantly impact a patient's quality of life.[2][9]
-
Initial Assessment:
-
Grade the nausea and vomiting according to CTCAE.
-
Assess hydration status and electrolyte levels.
-
Rule out other causes such as bowel obstruction or central nervous system metastases.
-
-
Management Strategies:
-
Prophylaxis: For patients with a history of chemotherapy-induced nausea and vomiting (CINV), prophylactic antiemetics may be considered.
-
Grade 1 (Mild):
-
Dietary modifications (small, frequent meals; bland foods).
-
As-needed antiemetics such as prochlorperazine or ondansetron.
-
-
Grade 2 (Moderate):
-
Scheduled antiemetics from different drug classes (e.g., a 5-HT3 receptor antagonist like ondansetron combined with a dopamine receptor antagonist like prochlorperazine).
-
Consider a dose interruption of this compound.
-
-
Grade 3 (Severe):
-
Discontinue this compound.
-
Intravenous hydration and electrolyte replacement.
-
Aggressive antiemetic therapy with a combination of agents (e.g., 5-HT3 receptor antagonist, NK1 receptor antagonist, dexamethasone, and olanzapine).
-
Hospitalization may be required.
-
-
Laboratory Monitoring
Q1: What are the recommended experimental protocols for laboratory monitoring during an this compound trial?
A1: Regular laboratory monitoring is essential to detect potential toxicities early.
-
Hematology: Complete blood count (CBC) with differential at baseline and at the beginning of each treatment cycle.
-
Clinical Chemistry:
-
Comprehensive metabolic panel (including electrolytes, renal function, and glucose) at baseline and at the beginning of each treatment cycle.
-
Liver Function Tests (LFTs): ALT, AST, alkaline phosphatase, and total bilirubin should be monitored closely. In the ECHO-202/KEYNOTE-037 trial, LFTs were performed weekly for the first 6 weeks of treatment, and then at the beginning of each subsequent cycle.[2]
-
-
Thyroid Function: Thyroid-stimulating hormone (TSH) at baseline and as clinically indicated, as thyroid disorders can be an immune-related adverse event.
Table 2: General Guidelines for Dose Modification Based on Adverse Events
| CTCAE Grade | General Recommendation |
| Grade 1 | Continue this compound with supportive care. |
| Grade 2 | Consider dose interruption until resolution to Grade ≤1. Resume at the same or a reduced dose. |
| Grade 3 | Discontinue this compound. Initiate appropriate medical management. Consider resuming at a reduced dose only after complete resolution and careful risk-benefit assessment. |
| Grade 4 | Permanently discontinue this compound. |
Note: These are general guidelines. The specific clinical trial protocol should always be followed for dose modifications.
Disclaimer
This information is intended for guidance and educational purposes for researchers and healthcare professionals involved in clinical trials with this compound. It is not a substitute for the official clinical trial protocol, investigator's brochure, or professional medical advice. All patient management decisions should be made in accordance with the approved study protocol and in consultation with the study sponsor and medical monitor.
References
- 1. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 6. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1/2 study of this compound in combination with durvalumab in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bristol Myers Squibb - Clinical Trial Data for Combination of this compound and Opdivo® (nivolumab) Demonstrate Durable Clinical Responses in Patients with Melanoma and Head and Neck Cancer [news.bms.com]
- 11. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: American Society of Clinical Oncology Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Failure of Epacadostat in the ECHO-301 Trial: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the failure of the IDO1 inhibitor, Epacadostat, in the pivotal Phase 3 ECHO-301/KEYNOTE-252 clinical trial. The content is structured to address specific experimental and clinical questions, offering troubleshooting guidance and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for combining this compound with Pembrolizumab in the ECHO-301 trial?
The combination of this compound, a selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), with the anti-PD-1 antibody Pembrolizumab was based on a strong preclinical rationale.[1][2] IDO1 is an enzyme that plays a crucial role in creating an immunosuppressive tumor microenvironment.[3][4] It does so by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[3][4] This depletion of tryptophan and accumulation of kynurenine suppresses the function of effector T cells and promotes the activity of regulatory T cells (Tregs), allowing cancer cells to evade the immune system.[3][5]
Pembrolizumab, a PD-1 inhibitor, works by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, which is a major mechanism of immune evasion. The hypothesis was that by inhibiting IDO1 with this compound, the immunosuppressive tumor microenvironment would be alleviated, thereby enhancing the anti-tumor activity of Pembrolizumab.[1] Early-phase trials of this combination showed promising anti-tumor activity in patients with advanced melanoma, providing the basis for the large-scale Phase 3 ECHO-301 trial.[1][6]
Q2: What were the primary endpoints of the ECHO-301 trial, and were they met?
The dual primary endpoints of the ECHO-301/KEYNOTE-252 trial were Progression-Free Survival (PFS) and Overall Survival (OS) in patients with unresectable or metastatic melanoma.[6][7] The trial was designed to assess whether the addition of this compound to Pembrolizumab improved these outcomes compared to Pembrolizumab alone.
The trial was stopped early after an external Data Monitoring Committee review determined that the study did not meet the primary endpoint of improving PFS.[7][8] The final analysis confirmed that there was no significant difference in PFS between the two treatment arms.[6][9] Subsequently, it was also determined that the second primary endpoint of OS was not expected to show a statistically significant improvement.[7]
Q3: What are the leading hypotheses for why this compound failed in the ECHO-301 trial?
Several key hypotheses have emerged to explain the failure of this compound in this pivotal trial:
-
Insufficient Target Inhibition: There is uncertainty as to whether the dose of this compound used in the trial was sufficient to achieve complete and sustained inhibition of IDO1 activity within the tumor microenvironment.[10] While preclinical studies and early-phase trials suggested that the 100 mg twice-daily dose would be effective, direct evidence of the degree of IDO1 inhibition in the tumors of trial participants is lacking.[10]
-
Alternative Tryptophan Catabolism Pathways: Tumors may utilize alternative enzymatic pathways to degrade tryptophan, thereby bypassing the effects of a selective IDO1 inhibitor. Other enzymes, such as Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 2 (IDO2), can also catabolize tryptophan.[11][12] It is possible that in the context of IDO1 inhibition, these alternative pathways become more active, maintaining the immunosuppressive environment.
-
Non-Enzymatic Functions of IDO1: Emerging evidence suggests that IDO1 may have immunoregulatory functions that are independent of its enzymatic activity.[13] this compound, as a catalytic inhibitor, would not affect these non-enzymatic signaling roles. It has been proposed that this compound might even enhance the signaling function of IDO1, paradoxically contributing to immunosuppression.[13]
-
Dual Protection of Immune and Cancer Cells: Research has indicated that while tryptophan depletion is detrimental to T cells, it can also be harmful to cancer cells.[14] By restoring tryptophan levels through IDO1 inhibition, this compound may have inadvertently protected the cancer cells from this metabolic stress, counteracting the intended therapeutic benefit.[14]
-
Lack of Patient Selection: The ECHO-301 trial did not select patients based on the expression of IDO1 in their tumors.[12] It is plausible that only a subset of patients with high IDO1 expression would have benefited from the combination therapy.
Troubleshooting Guides for Related Experiments
This section provides guidance for researchers encountering common issues in experiments related to IDO1 inhibition.
Issue 1: Inconsistent results in IDO1 activity assays.
-
Possible Cause: Variability in cell line IDO1 expression.
-
Troubleshooting Step: Ensure consistent cell culture conditions, including passage number and confluency. IDO1 expression can be induced with interferon-gamma (IFN-γ); verify the concentration and incubation time of IFN-γ used for induction.[15]
-
-
Possible Cause: Instability of reagents.
-
Troubleshooting Step: Prepare fresh solutions of L-tryptophan and other assay components. Ensure proper storage of the recombinant IDO1 enzyme and other kit components as per the manufacturer's instructions.[16]
-
-
Possible Cause: Interference from test compounds.
-
Troubleshooting Step: Run appropriate vehicle controls to account for any effects of the compound solvent (e.g., DMSO). Test for compound autofluorescence or absorbance at the detection wavelength.
-
Issue 2: Difficulty in detecting changes in kynurenine or tryptophan levels in plasma or cell culture supernatant.
-
Possible Cause: Insufficient sensitivity of the detection method.
-
Possible Cause: Sample degradation.
-
Troubleshooting Step: Ensure proper sample handling and storage. Plasma samples should be collected with appropriate anticoagulants and stored at -80°C. Minimize freeze-thaw cycles.[20]
-
-
Possible Cause: Inadequate IDO1 inhibition.
-
Troubleshooting Step: Verify the potency of the IDO1 inhibitor being used. If in a cellular assay, ensure the inhibitor has good cell permeability.
-
Data Presentation
ECHO-301 Trial: Patient Demographics and Baseline Characteristics
| Characteristic | This compound + Pembrolizumab (n=354) | Placebo + Pembrolizumab (n=352) |
| Median Age, years (range) | 62 (23-88) | 61 (22-89) |
| Sex, n (%) | ||
| Male | 215 (61%) | 212 (60%) |
| Female | 139 (39%) | 140 (40%) |
| ECOG Performance Status, n (%) | ||
| 0 | 240 (68%) | 243 (69%) |
| 1 | 114 (32%) | 109 (31%) |
| BRAF V600 Mutation Status, n (%) | ||
| Mutant | 158 (45%) | 157 (45%) |
| Wild-type | 196 (55%) | 195 (55%) |
| PD-L1 Expression (≥1%), n (%) | 257 (73%) | 254 (72%) |
Source: Adapted from the ECHO-301/KEYNOTE-252 study publication.[6][9]
ECHO-301 Trial: Efficacy Outcomes
| Outcome | This compound + Pembrolizumab | Placebo + Pembrolizumab | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 4.7 months | 4.9 months | 1.00 (0.83–1.21) | 0.52 |
| 12-month PFS Rate | 37% | 37% | ||
| Median Overall Survival | Not Reached | Not Reached | 1.13 (0.86–1.49) | 0.81 |
| 12-month OS Rate | 74% | 74% | ||
| Objective Response Rate | 34.2% | 31.5% |
Source: Adapted from the ECHO-301/KEYNOTE-252 study publication.[6][9]
ECHO-301 Trial: Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | This compound + Pembrolizumab (n=353) | Placebo + Pembrolizumab (n=352) |
| Any Grade ≥3 Event | 21.8% | 17.0% |
| Lipase Increased | 4% | 3% |
| Rash | 2% | 1% |
| Fatigue | 1% | <1% |
Source: Adapted from the ECHO-301/KEYNOTE-252 study publication.[6][9]
Experimental Protocols
Protocol 1: In Vitro IDO1 Activity Assay (Cell-Based)
This protocol is adapted from methodologies used in preclinical studies to assess the activity of IDO1 inhibitors.[15]
-
Cell Culture:
-
Culture a human cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells) in appropriate media.
-
Seed cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.
-
-
IDO1 Induction:
-
To induce IDO1 expression, treat the cells with human IFN-γ (e.g., 100 ng/mL final concentration) for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the IDO1 inhibitor (e.g., this compound) in cell culture media.
-
Add the inhibitor to the IFN-γ-treated cells and incubate for 24 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
To hydrolyze N-formylkynurenine to kynurenine, add trichloroacetic acid (TCA) to a final concentration of 6.1 N and incubate at 50°C for 30 minutes.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration using a colorimetric assay with p-dimethylaminobenzaldehyde or by LC-MS/MS.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in the experimental samples and determine the IC50 value of the inhibitor.
-
Protocol 2: Quantification of Tryptophan and Kynurenine in Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific measurement of tryptophan and kynurenine in plasma samples.[17][18]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution containing deuterated tryptophan (Trp-d5) and kynurenine (Kyn-d4).
-
Precipitate proteins by adding a solution such as trifluoroacetic acid (TFA).
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume of the supernatant onto a reverse-phase liquid chromatography column.
-
Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate tryptophan and kynurenine.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of tryptophan and kynurenine into a blank plasma matrix.
-
Calculate the concentrations of tryptophan and kynurenine in the unknown samples by comparing their peak area ratios to the internal standards against the standard curve.
-
The IDO1 activity can be estimated by calculating the kynurenine/tryptophan ratio.
-
Mandatory Visualizations
Caption: The IDO1 pathway and the mechanism of action of this compound.
Caption: A simplified workflow of the ECHO-301/KEYNOTE-252 clinical trial.
Caption: Troubleshooting logic for inconsistent IDO1 activity assay results.
References
- 1. Is There a Clinical Future for IDO1 Inhibitors After the Failure of this compound in Melanoma? | Annual Reviews [annualreviews.org]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. This compound plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Inhibiting IDO pathways to treat cancer: lessons from the ECHO-301 trial and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected side effect sabotages immunotherapy | Netherlands Cancer Institute [nki.nl]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. tandfonline.com [tandfonline.com]
- 18. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 20. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Epacadostat dosage for maximal IDO1 inhibition
Welcome to the technical support center for Epacadostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal IDO1 inhibition and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational, orally active, potent, and highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key enzyme in the metabolism of the essential amino acid tryptophan, converting it into kynurenine.[4][5] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. These events suppress the function of effector T cells and natural killer (NK) cells while activating regulatory T-cells (Tregs), allowing the tumor to evade the immune system.[1][6] By competitively blocking IDO1, this compound aims to reverse this immune suppression and restore the immune system's ability to attack cancer cells.[1][2]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration depends on the specific cell line and experimental conditions. However, based on published IC50 values, a starting range of 10 nM to 100 nM is recommended for most human and mouse cell-based assays. This compound has demonstrated IC50 values of approximately 10 nM in human cell assays and between 52.4 nM and 71.8 nM for mouse IDO1.[3][4][7]
Q3: What is a typical dosage for in vivo animal studies?
In mouse models, oral administration of this compound at doses of 50 mg/kg to 100 mg/kg twice daily has been shown to effectively suppress kynurenine levels in plasma, tumors, and lymph nodes.[3][7] For example, in naïve C57BL/6 mice, a 50 mg/kg dose decreased plasma kynurenine by at least 50% for up to 8 hours.[7]
Q4: How is IDO1 inhibition pharmacodynamically measured?
The most common method for measuring the pharmacodynamic effect of this compound is by quantifying the change in the plasma kynurenine (Kyn) concentration and the kynurenine-to-tryptophan (Kyn/Trp) ratio.[8][9] A significant, dose-dependent reduction in these biomarkers indicates successful target engagement and inhibition of IDO1 activity.[8] These metabolites are typically measured using high-performance liquid chromatography (HPLC).[10][11]
Q5: How selective is this compound for IDO1?
This compound is highly selective for IDO1. It demonstrates little to no activity against related enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase 2 (IDO2) or tryptophan 2,3-dioxygenase (TDO).[3][5][6] Its selectivity for IDO1 is over 1,000-fold compared to IDO2 and TDO.[6]
Troubleshooting Guides
Problem: I am not observing significant IDO1 inhibition in my cell-based assay.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Possible Cause 2: Low IDO1 Expression.
-
Possible Cause 3: Assay Methodology.
Problem: My in vivo experiment combining this compound with an anti-PD-1 antibody is not showing a synergistic anti-tumor effect.
-
Possible Cause 1: Insufficient this compound Dosage.
-
Solution: Anti-PD-1 therapy can increase IFN-γ production, which in turn upregulates IDO1 expression and kynurenine levels.[13] This may require higher doses of this compound to achieve sufficient IDO1 inhibition. Retrospective analyses of clinical trials suggest that doses of 100 mg BID might not fully normalize kynurenine levels in combination with pembrolizumab, and higher doses (≥600 mg BID) may be necessary.[13] Consider escalating the this compound dose in your animal model.
-
-
Possible Cause 2: Dominance of Other Immune Evasion Pathways.
-
Solution: The tumor may rely on other immune escape mechanisms beyond the IDO1 pathway, such as the TDO pathway.[14] Pharmacodynamic models suggest that in some cancer patients, TDO may be responsible for a significant portion (~40%) of tryptophan to kynurenine conversion.[14] In such cases, inhibiting IDO1 alone may be insufficient.
-
-
Possible Cause 3: Unexpected Pro-Tumorigenic Signaling.
-
Solution: Recent studies suggest that while this compound inhibits the catalytic activity of IDO1, it may also enhance its non-enzymatic signaling functions, which could potentially be pro-tumorigenic.[4][5] This dual role could explain the lack of efficacy observed in some contexts, including the failed Phase III ECHO-301 trial.[4][15]
-
Problem: I am observing unexpected results, such as enhanced tumor cell survival.
-
Possible Cause: Dual Role of Tryptophan Depletion.
-
Solution: IDO1-mediated tryptophan depletion is harmful to both immune cells and cancer cells.[16] By inhibiting IDO1, this compound restores tryptophan levels, which can inadvertently protect the cancer cells from starvation, thus counteracting the intended therapeutic effect.[16] This is an important consideration when interpreting results and may explain the failure of some clinical trials.
-
Data Presentation
Table 1: this compound Potency (IC50 Values)
| Target | System | IC50 Value | Reference(s) |
| Human IDO1 | HeLa Cell-based Assay | ~10 nM | [3][7] |
| Human IDO1 | SKOV-3 Cell-based Assay | 15.3 nM - 17.63 nM | [12][17] |
| Human IDO1 | In vivo (Oncology Patients) | ~70 nM | [14][18] |
| Mouse IDO1 | Cell-based Assay | 52.4 nM - 54.46 nM | [3][4][7] |
| IDO1 | Enzymatic Assay | 71.8 nM | [3][7] |
Table 2: Summary of this compound Clinical Trial Dosages
| Trial Type | Combination Agent | This compound Dosage Range | Recommended/Notable Dose | Reference(s) |
| Monotherapy | N/A | 50 mg QD to 700 mg BID | ≥100 mg BID for maximal inhibition | [8][14] |
| Combination | Pembrolizumab (anti-PD-1) | 25 mg to 300 mg BID | 100 mg BID (Recommended Phase II) | [6][19] |
| Combination | Atezolizumab (anti-PD-L1) | 25 mg to 300 mg BID | Up to 300 mg BID was well-tolerated | [20] |
| Combination | Ipilimumab (anti-CTLA-4) | 25 mg to 300 mg BID | ≤50 mg BID showed better tolerability | [21] |
| Retrospective Analysis | Anti-PD-1 | 50 mg to 600 mg BID | ≥600 mg BID suggested to overcome Kyn elevation | [13] |
BID = Twice Daily; QD = Once Daily
Experimental Protocols
Protocol: In Vitro IDO1 Inhibition Assay (Cell-based)
This protocol is adapted from standard methodologies for measuring IDO1 activity in cell culture.[10]
-
Cell Seeding: Seed cells known to express IDO1 (e.g., HeLa or SK-OV-3) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
IDO1 Induction: To induce IDO1 expression, replace the medium with fresh medium containing human IFN-γ (e.g., 10 ng/mL).
-
Inhibitor Treatment: Immediately add serial dilutions of this compound or the vehicle control to the appropriate wells. The final culture volume should be 200 µL and contain a known concentration of L-tryptophan (e.g., 15 µg/mL).
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.
-
Sample Preparation:
-
Carefully collect 140 µL of the supernatant from each well.
-
Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each supernatant sample.
-
Incubate the mixture at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product into kynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
-
Quantification: Analyze the supernatant for kynurenine concentration. This is most accurately done using HPLC with UV or DAD detection.[11]
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol: Quantification of Kynurenine by HPLC
This is a generalized protocol for the quantification of kynurenine. Specific parameters (e.g., column, mobile phase) should be optimized.[11]
-
System: A high-performance liquid chromatography (HPLC) system equipped with a diode array detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution using a buffer such as potassium phosphate with an organic modifier like acetonitrile.
-
Detection: Monitor the absorbance at 360-365 nm for kynurenine. Tryptophan can be monitored simultaneously at approximately 280 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of pure kynurenine to accurately quantify its concentration in the experimental samples.
-
Injection: Inject the prepared supernatant from the cell-based assay (or processed plasma/tissue samples) into the HPLC system.
-
Analysis: Integrate the peak area corresponding to kynurenine and determine the concentration using the standard curve.
Mandatory Visualizations
Caption: IDO1 pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for an in vitro IDO1 inhibition assay.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 5. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unexpected side effect sabotages immunotherapy | Netherlands Cancer Institute [nki.nl]
- 17. oncotarget.com [oncotarget.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 1 study of this compound in combination with atezolizumab for patients with previously treated advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
challenges in the clinical development of IDO1 inhibitors like Epacadostat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with a particular focus on challenges encountered with molecules like Epacadostat.
Frequently Asked Questions (FAQs)
Q1: What were the primary reasons for the clinical failure of this compound in Phase III trials?
The failure of this compound in the ECHO-301 Phase III clinical trial, where it was combined with the PD-1 inhibitor pembrolizumab for metastatic melanoma, was a significant setback.[1][2][3] Several factors are thought to have contributed to this outcome:
-
Lack of Efficacy: The combination of this compound and pembrolizumab showed no improvement in progression-free survival or overall survival compared to pembrolizumab alone.[1][3]
-
Inadequate Dose Selection: Retrospective analyses suggest that the doses of this compound used in the trial may have been insufficient to achieve maximal pharmacodynamic effect, especially in the context of anti-PD-1 therapy which can increase IDO1 expression.[4][5][6]
-
Compensatory Pathways: Inhibition of IDO1 might lead to the upregulation of other tryptophan-catabolizing enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO), creating a resistance mechanism.[7][8]
-
Non-Enzymatic Functions of IDO1: this compound only blocks the enzymatic function of IDO1. However, IDO1 also possesses non-enzymatic signaling functions that contribute to immune suppression, which may have been enhanced by the drug.[9]
-
Patient Selection: The trial enrolled an unselected patient population. It is possible that only a specific subset of patients, perhaps those with high baseline IDO1 expression, would have benefited from the combination therapy.[2]
-
Unexpected Biological Effects: Research has shown that while IDO1 inhibition is intended to protect immune cells from tryptophan depletion, it may inadvertently also protect cancer cells, which can also be harmed by low tryptophan levels.[10]
Q2: What are the known off-target effects of IDO1 inhibitors like this compound?
While this compound is considered a highly selective IDO1 inhibitor, the broader class of tryptophan-related IDO inhibitors can have several off-target effects:[1][11]
-
Activation of Aryl Hydrocarbon Receptor (AhR): Some IDO inhibitors can activate the AhR, which may lead to inflammatory signaling.[1][12]
-
Modulation of mTOR Signaling: Tryptophan mimetics can activate the mTOR pathway, potentially inducing tumor cell proliferation.[1][12]
-
Interaction with Gut Microbiota: Tryptophan analogs might be sensed by gut bacteria, leading to increased tryptophan depletion.[1][12]
It is important to note that this compound itself was designed to be highly selective for IDO1 over IDO2 and TDO.[11][13]
Troubleshooting Experimental Assays
Q1: My in vitro enzymatic assay for IDO1 inhibition is giving inconsistent results. What could be the problem?
Inconsistent results in IDO1 enzymatic assays are a common challenge. Here are several factors to consider and troubleshoot:[14]
-
Redox State of the Heme Iron: IDO1 activity is dependent on the reduced (ferrous) state of its heme iron. The standard in vitro assay uses ascorbic acid and methylene blue as reducing agents. Inconsistent reduction can lead to variable enzyme activity.[14]
-
Compound Promiscuity: A significant number of reported IDO1 inhibitors contain functional groups that can lead to non-specific inhibition through mechanisms like aggregation or redox cycling.[14]
-
Troubleshooting Tip: Include a non-ionic detergent like 0.01% Triton X-100 in your assay buffer to mitigate aggregation-based inhibition.[14]
-
-
Quantification of Kynurenine: The common method of detecting kynurenine using Ehrlich's reagent (p-dimethylaminobenzaldehyde) can be prone to interference from other tryptophan metabolites or colored compounds.[14][15]
Q2: My cell-based IDO1 assay shows a discrepancy with my enzymatic assay results. Why?
Discrepancies between enzymatic and cell-based assays are frequently observed and can be attributed to several factors:[14][16]
-
Cellular Environment: The intracellular environment provides physiological reductants for IDO1, which differ from the artificial reducing system in enzymatic assays. This can affect inhibitor potency.[14]
-
Off-Target Effects: In a cellular context, a compound can have off-target effects that influence cell viability or other pathways, indirectly affecting the readout of IDO1 activity.[14]
-
Compound Permeability and Metabolism: The ability of the inhibitor to penetrate the cell membrane and its metabolic stability within the cell will impact its effective concentration at the target.[17]
-
Heme Availability: Some inhibitors bind to the apo-form of IDO1 (without heme). The equilibrium between holo- and apo-IDO1 can differ between in vitro and cellular conditions, affecting the potency of such inhibitors.[18][19]
Troubleshooting Tip: Always run a parallel cytotoxicity assay to ensure that the observed inhibition of kynurenine production is not due to a general toxic effect on the cells.[18]
Quantitative Data Summary
Table 1: In Vitro Potency of Selected IDO1 Inhibitors
| Inhibitor | Target | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Selectivity |
| This compound | IDO1 | ~72 nM[14] | ~7.1 nM[14] | >100-fold vs. IDO2/TDO[13] |
| Indoximod (D-1MT) | IDO pathway | Weak inhibitor (Ki = 34 µM for racemate)[13] | - | Acts downstream of IDO1[20] |
| BMS-986205 | IDO1 | ~2 nM (irreversible)[13] | Nanomolar range[21] | High |
Table 2: Clinical Trial Data for this compound Combinations
| Trial (Phase) | Cancer Type | Combination | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| ECHO-204 (I/II) | Melanoma (treatment-naïve) | This compound + Nivolumab | 63%[22] | 88%[22] |
| ECHO-204 (I/II) | Head and Neck (SCCHN) | This compound + Nivolumab | 23%[22] | 61%[22] |
| ECHO-202 (I/II) | Melanoma | This compound + Pembrolizumab | 56%[3] | - |
| ECHO-301 (III) | Melanoma | This compound + Pembrolizumab | No significant improvement over Pembrolizumab alone[1][3] | - |
Experimental Protocols
1. Standard IDO1 Enzymatic Assay
This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against purified recombinant human IDO1.[14][15]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in acetic acid
-
96-well plates
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add the IDO1 enzyme to the wells and pre-incubate for a short period.
-
Initiate the reaction by adding L-Tryptophan (final concentration 400 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA (30% w/v).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB solution.
-
Read the absorbance at 480 nm to quantify kynurenine production.
-
Calculate the IC50 value of the test compound.
2. Cell-Based IDO1 Activity Assay
This protocol describes a common method to assess the ability of a compound to inhibit IDO1 activity in a cellular context.[15][18][21]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[15][21]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compound (dissolved in DMSO).
-
L-Tryptophan.
-
TCA.
-
p-DMAB reagent.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 10 ng/mL) for 24-48 hours.
-
Add the test compound at various concentrations to the cells. Include a vehicle control.
-
Add L-Tryptophan to the medium.
-
Incubate for an additional 24 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB solution.
-
Measure the absorbance at 480 nm.
-
In a parallel plate, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo) to rule out cytotoxicity.
Visualizations
Caption: IDO1 signaling pathway in the tumor microenvironment and the mechanism of action of this compound.
Caption: Experimental workflow for screening and characterization of IDO1 inhibitors.
Caption: Logical relationship of potential reasons for the clinical failure of this compound.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-new-cancer-immunotherapy-suffers-a-setback - Ask this paper | Bohrium [bohrium.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Valuable insights from the this compound plus pembrolizumab clinical trials in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unexpected side effect sabotages immunotherapy | Netherlands Cancer Institute [nki.nl]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. oncotarget.com [oncotarget.com]
- 22. Bristol Myers Squibb - Clinical Trial Data for Combination of this compound and Opdivo® (nivolumab) Demonstrate Durable Clinical Responses in Patients with Melanoma and Head and Neck Cancer [news.bms.com]
Technical Support Center: Epacadostat Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Epacadostat in combination therapies.
Troubleshooting Guides
Issue 1: Unexpected In Vitro Cytotoxicity or Reduced Cell Viability
Question: We are observing unexpected cytotoxicity in our cancer cell lines when co-culturing with immune cells and treating with an this compound combination. What could be the cause and how can we troubleshoot this?
Answer:
Unexpected cytotoxicity in in vitro co-culture systems can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm the On-Target Activity of this compound:
-
Assay: Measure kynurenine and tryptophan levels in your cell culture supernatant using LC-MS/MS.
-
Expected Outcome: A significant decrease in the kynurenine/tryptophan ratio in the presence of this compound confirms IDO1 inhibition.
-
Troubleshooting: If the ratio is unchanged, verify the activity of your this compound compound and ensure your cell line expresses functional IDO1, which can be induced with IFN-γ.
-
-
Evaluate the Health of Your Immune Cells:
-
Assay: Use flow cytometry to assess the viability (e.g., using a live/dead stain) and activation status (e.g., CD69, CD25 expression on T cells) of your immune cells.
-
Rationale: The combination therapy might be overly activating the immune cells, leading to excessive cytokine release and subsequent cancer cell death, or the immune cells themselves may have poor viability.
-
Troubleshooting:
-
Titrate the concentration of the combination partner (e.g., the checkpoint inhibitor).
-
Adjust the effector-to-target cell ratio.
-
Ensure the media and supplements are optimal for immune cell health.
-
-
-
Assess Off-Target Effects of this compound:
-
Experiment: Treat the cancer cell line alone with the same concentration of this compound used in the co-culture.
-
Rationale: Although generally well-tolerated in monotherapy, high concentrations of any compound can have off-target effects.
-
Troubleshooting: If cytotoxicity is observed, perform a dose-response curve to determine the IC50 of this compound on your cancer cell line and use a concentration well below this for your combination studies.
-
-
Consider the Non-Catalytic Functions of IDO1:
-
Concept: Recent studies suggest that this compound, while inhibiting the catalytic activity of IDO1, may stabilize the apo-form of the enzyme, which can have pro-tumorigenic signaling functions in some contexts.[1][2]
-
Troubleshooting: This is an emerging area of research. If you have ruled out other causes, consider investigating downstream signaling pathways associated with the non-catalytic activity of IDO1 in your specific cell model.
-
Issue 2: Lack of In Vivo Efficacy in Preclinical Models
Question: Our in vivo mouse model studies with an this compound combination are not showing the expected anti-tumor efficacy. What are the potential reasons and how can we address them?
Answer:
Several factors can contribute to a lack of in vivo efficacy. Consider the following troubleshooting steps:
-
Verify Target Engagement and Pharmacodynamics:
-
Assay: Measure plasma and intratumoral kynurenine and tryptophan levels at different time points after this compound administration.
-
Expected Outcome: You should observe a sustained decrease in the kynurenine/tryptophan ratio.
-
Troubleshooting:
-
If target engagement is not optimal, consider adjusting the dose and/or frequency of this compound administration. In some preclinical models, doses of 100 mg/kg twice daily have been used.
-
Evaluate the pharmacokinetics of this compound in your specific mouse strain.
-
-
-
Assess the Tumor Microenvironment (TME):
-
Assay: Use immunophenotyping (flow cytometry or immunohistochemistry) to analyze the immune cell infiltrate in the tumors of treated and control animals. Key populations to examine include CD8+ T cells, regulatory T cells (Tregs), and natural killer (NK) cells.
-
Rationale: The efficacy of this compound combinations relies on a productive anti-tumor immune response. A lack of immune cell infiltration or a highly immunosuppressive TME can limit efficacy.
-
Troubleshooting:
-
Consider combination with other agents that can enhance T-cell infiltration, such as certain chemotherapies or radiation.
-
Ensure your tumor model is immunologically "hot" or consider using a model with a higher mutational burden.
-
-
-
Investigate Potential Resistance Mechanisms:
-
IDO1-Independent Tryptophan Depletion: Other enzymes, such as TDO and IDO2, can also catabolize tryptophan. This compound is highly selective for IDO1.
-
IDO1 Non-Catalytic Activity: As mentioned previously, the signaling function of apo-IDO1 may promote tumor growth.[1][2]
-
Tryptophan Restoration Protecting Cancer Cells: Research has suggested that by restoring tryptophan levels, IDO1 inhibitors may inadvertently protect cancer cells from tryptophan-deficiency-induced stress.[3]
-
-
Evaluate the Dosing Schedule of the Combination Partner:
-
Rationale: The timing of administration of this compound and the combination partner can be critical. For example, pre-treating with the checkpoint inhibitor may upregulate IDO1 expression, potentially making the tumor more susceptible to subsequent this compound treatment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, potent, and selective inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound prevents the degradation of tryptophan and the production of kynurenine. This leads to a reversal of the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment, thereby promoting the proliferation and activation of immune cells such as T cells and NK cells.[5][6]
Q2: What are the most common adverse events observed with this compound combinations in clinical trials?
A2: The most common treatment-related adverse events are generally low-grade and include fatigue, rash, pruritus (itching), and nausea.[5][7] In some combination studies, particularly with ipilimumab, elevations in liver enzymes (ALT and AST) have been observed.[8]
Q3: Why did the Phase 3 ECHO-301 trial of this compound in combination with pembrolizumab fail?
A3: The ECHO-301 trial, which evaluated this compound plus pembrolizumab in patients with unresectable or metastatic melanoma, did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone. While the exact reasons are still being investigated, several hypotheses have been proposed:
-
Insufficient IDO1 Inhibition: The dose of this compound used (100 mg twice daily) may not have been sufficient to completely inhibit IDO1 activity in all patients, especially in the context of IFN-γ-driven IDO1 upregulation induced by pembrolizumab.[9]
-
IDO1-Independent Resistance Mechanisms: Other immunosuppressive pathways in the tumor microenvironment may have compensated for the inhibition of IDO1.
-
Non-Catalytic Functions of IDO1: this compound's stabilization of apo-IDO1 may have promoted pro-tumorigenic signaling.[1][2]
-
Patient Selection: The trial did not select patients based on IDO1 expression levels, which could have diluted a potential benefit in a subset of patients.
Q4: What are the key experimental readouts to assess the efficacy of an this compound combination?
A4: Key readouts include:
-
In Vitro:
-
Kynurenine/tryptophan ratio in cell culture supernatant.
-
Immune cell proliferation and cytokine production (e.g., IFN-γ, TNF-α).
-
Cytotoxicity against cancer cells in co-culture assays.
-
-
In Vivo:
-
Tumor growth inhibition.
-
Overall survival.
-
Pharmacodynamic assessment of kynurenine/tryptophan ratio in plasma and tumor.
-
Immunophenotyping of tumor-infiltrating lymphocytes.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 | Reference |
| IDO1 Enzyme Inhibition | 71.8 nM | [4] | |
| Cellular IDO1 Inhibition | Human HeLa cells | ~10 nM | [6] |
| Cellular IDO1 Inhibition | Mouse IDO1-transfected HEK293/MSR cells | 52.4 nM | [6] |
Table 2: Common Treatment-Related Adverse Events (All Grades) with this compound + Pembrolizumab (ECHO-202/KEYNOTE-037 Phase I)
| Adverse Event | Frequency (%) |
| Fatigue | 36% |
| Rash | 36% |
| Arthralgia | 24% |
| Pruritus | 23% |
| Nausea | 21% |
Data from the phase I portion of the ECHO-202/KEYNOTE-037 trial.[5][7]
Table 3: Dose-Limiting Toxicities (DLTs) in this compound Monotherapy and Combination Trials
| Trial | This compound Dose | Combination Agent | DLT Observed |
| First-in-Human Phase I | 300 mg BID | Monotherapy | Grade 3 radiation pneumonitis |
| First-in-Human Phase I | 400 mg BID | Monotherapy | Grade 3 fatigue |
| Phase 1/2 | 300 mg BID | Ipilimumab | Grade 3/4 ALT/AST elevations |
Data from various clinical trials.[8][10]
Experimental Protocols
Protocol 1: In Vitro IDO1 Activity Assay (Cell-Based)
Objective: To measure the inhibitory effect of this compound on IDO1 activity in a cell-based assay.
Materials:
-
HeLa cells (or other IDO1-expressing cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Tryptophan Addition: Add L-tryptophan to a final concentration of 200 µM.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add TCA to the supernatant to a final concentration of 3% (w/v) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. c. Centrifuge to pellet the precipitated protein. d. Transfer the supernatant to a new 96-well plate. e. Add an equal volume of p-DMAB reagent and incubate at room temperature for 10 minutes. f. Measure the absorbance at 480 nm.
-
Data Analysis: Generate a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 of this compound.
Protocol 2: Measurement of Tryptophan and Kynurenine by LC-MS/MS
Objective: To quantify the levels of tryptophan and kynurenine in plasma or cell culture supernatant.
Materials:
-
Plasma or supernatant samples
-
Internal standards (e.g., Kyn-d4, Trp-d5)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. To 100 µL of plasma or supernatant, add an internal standard solution. b. Precipitate proteins by adding TFA. c. Vortex and centrifuge to pellet the proteins. d. Transfer the supernatant to an autosampler vial.
-
LC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase column. b. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Generate standard curves for tryptophan and kynurenine using known concentrations. b. Calculate the concentrations of tryptophan and kynurenine in the samples based on the standard curves and the internal standard signals.
Protocol 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes
Objective: To analyze the composition of immune cells within the tumor microenvironment.
Materials:
-
Tumor tissue
-
Enzymatic digestion buffer (e.g., collagenase, DNase)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, NKp46 for NK cells)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: a. Mechanically dissociate the tumor tissue. b. Digest the tissue with an enzymatic digestion buffer. c. Filter the cell suspension through a cell strainer to remove debris. d. Lyse red blood cells if necessary.
-
Staining: a. Stain the cells with a live/dead stain to exclude non-viable cells. b. Block Fc receptors to prevent non-specific antibody binding. c. Stain with a cocktail of surface marker antibodies. d. For intracellular markers like FoxP3, fix and permeabilize the cells before staining.
-
Flow Cytometry Acquisition: a. Acquire the stained cells on a flow cytometer. b. Set up appropriate compensation controls.
-
Data Analysis: a. Gate on live, single cells. b. Identify different immune cell populations based on their marker expression. c. Quantify the percentage and absolute number of each cell population.
Visualizations
Caption: IDO1 pathway and mechanism of action of this compound.
Caption: A typical experimental workflow for testing this compound combinations.
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
potential mechanisms of acquired resistance to Epacadostat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential acquired resistance to Epacadostat in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and selective oral inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[1][2] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[3][4][5] By inhibiting IDO1, this compound aims to reduce the production of kynurenine, an immunosuppressive metabolite, thereby restoring anti-tumor immune responses.[6][7]
Q2: We are observing a lack of response or diminished efficacy of this compound over time in our cancer cell line/animal model. What are the potential mechanisms of acquired resistance?
Several potential mechanisms of acquired resistance to this compound have been proposed and are active areas of research. These include:
-
Compensatory Upregulation of Alternative Tryptophan Catabolism Pathways: Inhibition of IDO1 may lead to a compensatory increase in the expression and activity of other tryptophan-catabolizing enzymes, primarily tryptophan 2,3-dioxygenase (TDO2) and to a lesser extent, indoleamine 2,3-dioxygenase 2 (IDO2).[3][4][8] This allows the tumor to maintain kynurenine production and the associated immunosuppressive microenvironment.[4]
-
Activation of IDO1's Non-Enzymatic Signaling Functions: Recent evidence suggests that IDO1 possesses signaling functions that are independent of its enzymatic activity.[9][10] this compound, while blocking the catalytic site, may stabilize the IDO1 protein and paradoxically enhance these pro-tumorigenic signaling pathways.[9][10][11]
-
Insufficient Target Inhibition: The concentration of this compound in the tumor microenvironment may be insufficient to achieve complete and sustained inhibition of IDO1.[12][13] This can be due to pharmacokinetic factors or suboptimal dosing.
-
Tumor Heterogeneity and Microenvironment Factors: The expression levels of IDO1, TDO2, and other components of the kynurenine pathway can vary significantly between different tumor types and even within the same tumor.[3] The presence of other immunosuppressive cell types and factors in the tumor microenvironment can also contribute to resistance.
-
Constitutive IDO1 Expression: Some tumors exhibit constitutive (continuous) expression of IDO1, which may represent a form of intrinsic resistance.[6]
-
Aryl Hydrocarbon Receptor (AHR) Signaling: Kynurenine, the product of IDO1/TDO2 activity, is a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that can promote tumor growth and immune suppression.[4][14] Persistent AHR activation can mediate resistance.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in vitro/in vivo.
Potential Cause: Compensatory upregulation of TDO2.
Troubleshooting Steps:
-
Assess TDO2 Expression:
-
Quantitative PCR (qPCR): Measure TDO2 mRNA levels in your this compound-treated resistant cells/tumors and compare them to the parental (sensitive) line. .
-
Western Blot: Analyze TDO2 protein expression in resistant versus sensitive cells/tumors.
-
-
Measure Kynurenine Levels:
-
Use LC-MS/MS to quantify kynurenine and tryptophan levels in cell culture supernatant or tumor interstitial fluid. A persistently high kynurenine/tryptophan ratio despite this compound treatment suggests an alternative source of tryptophan catabolism.
-
-
Experimental Validation:
-
Dual IDO1/TDO2 Inhibition: Treat resistant cells/animals with a combination of this compound and a TDO2 inhibitor. A restored anti-tumor response would support this resistance mechanism. Some studies have used a dual IDO1/TDO2 inhibitor like AT-0174.[15]
-
Experimental Protocol: Western Blot for TDO2 Expression
-
Protein Extraction: Lyse cells or homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TDO2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Issue 2: Continued tumor cell proliferation and immune suppression despite confirmed IDO1 enzymatic inhibition.
Potential Cause: Activation of IDO1's non-enzymatic signaling pathways.
Troubleshooting Steps:
-
Investigate Downstream Signaling:
-
Co-immunoprecipitation (Co-IP): Investigate the interaction of IDO1 with signaling proteins.
-
Western Blot: Analyze the phosphorylation status of key downstream signaling molecules.
-
-
Phenotypic Assays:
-
Assess cell proliferation, migration, and invasion in the presence of this compound. A continued pro-tumorigenic phenotype despite enzymatic inhibition would point towards a signaling role.
-
-
Gene Expression Analysis:
-
Perform RNA sequencing or qPCR to analyze the expression of genes involved in pro-tumorigenic pathways in this compound-treated resistant cells.
-
Experimental Protocol: Co-immunoprecipitation for IDO1 Interaction
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against IDO1 or a potential interacting partner overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against IDO1 and the suspected interacting protein.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 | Reference |
| Enzymatic Assay | 71.8 nM | [2] |
| Cell-based Assay | 10 nM | [2] |
| SKOV-3 Kynurenine Release | 17.63 nM | [9] |
Table 2: Clinical Trial Data for this compound in Combination with Pembrolizumab in Metastatic Melanoma (ECHO-301/KEYNOTE-252)
| Endpoint | This compound + Pembrolizumab | Placebo + Pembrolizumab | Outcome | Reference |
| Progression-Free Survival | Not Met | - | No Improvement | [1] |
| Overall Survival | Not Expected to be Met | - | No Improvement | [1] |
Visualizations
Caption: Potential mechanisms of acquired resistance to the IDO1 inhibitor this compound.
Caption: Workflow to investigate TDO2 upregulation as a resistance mechanism.
Caption: Dual enzymatic and non-enzymatic roles of IDO1 and the effect of this compound.
References
- 1. merck.com [merck.com]
- 2. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 4. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 7. Is There a Clinical Future for IDO1 Inhibitors After the Failure of this compound in Melanoma? | Annual Reviews [annualreviews.org]
- 8. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 10. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Epacadostat Metabolism and Drug-Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the metabolism and potential drug-drug interactions of epacadostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in humans?
A1: The dominant metabolic pathway for this compound is direct O-glucuronidation of the hydroxyamidine moiety to form the M9 metabolite. This reaction is primarily catalyzed by the UDP-glucuronosyltransferase 1A9 (UGT1A9) enzyme.[1]
Q2: Are there other significant metabolites of this compound?
A2: Yes, besides the major glucuronide conjugate M9, two other significant metabolites have been identified in human plasma: M11 and M12. M11 is an amidine metabolite formed through the reduction of this compound by gut microbiota. M12 is a secondary metabolite formed via N-dealkylation of M11, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP3A4, CYP2C19, and CYP1A2.[1]
Q3: Does this compound have a high potential for drug-drug interactions (DDIs)?
A3: Based on in vitro studies, the potential for this compound and its major metabolites (M9, M11, and M12) to cause clinically significant drug-drug interactions by inhibiting major drug transporters such as P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, or OCT2 is considered to be low.[2]
Q4: Is this compound an inhibitor or inducer of cytochrome P450 (CYP) enzymes?
A4: In vitro studies have shown that this compound does not have significant inhibitory or inducing effects on major CYP enzymes.
Q5: Which drug transporters interact with this compound?
A5: this compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It is not a substrate for the hepatic uptake transporters OATP1B1 or OATP1B3.[2]
Troubleshooting Guides
This section provides guidance for common issues encountered during in vitro experiments investigating this compound metabolism and transport.
Issue 1: Low or no formation of the M9 glucuronide metabolite in vitro.
| Possible Cause | Troubleshooting Step |
| Incorrect enzyme source | Ensure you are using a system that expresses active UGT1A9, such as human liver microsomes (HLM) or recombinant human UGT1A9 enzyme. |
| Cofactor degradation | Prepare UDPGA (uridine diphosphate glucuronic acid) solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. |
| Inappropriate pH | The optimal pH for UGT enzymes is typically around 7.4. Verify the pH of your incubation buffer. |
| Low substrate concentration | Increase the concentration of this compound in the incubation. Determine the Michaelis-Menten kinetics (Km and Vmax) to ensure you are using a substrate concentration that allows for detectable metabolite formation. |
| Inhibitor presence | Ensure that no components of your reaction mixture (e.g., vehicle, other compounds) are known inhibitors of UGT1A9. |
Issue 2: High variability in Caco-2 permeability assay results for this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell monolayer integrity | Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity and tight junction formation. Discard any monolayers that do not meet your established TEER criteria. |
| Efflux transporter activity | As this compound is a substrate for P-gp and BCRP, its transport can be influenced by the expression levels of these transporters in your Caco-2 cells. To confirm transporter involvement, perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) and include known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143) as controls. |
| Compound solubility issues | Ensure that this compound is fully dissolved in the transport buffer at the tested concentrations. Poor solubility can lead to inaccurate permeability measurements. |
| Incorrect sampling times | Optimize sampling times to ensure that you are measuring the initial linear rate of transport. |
Issue 3: Difficulty in detecting the M11 metabolite in standard in vitro metabolism systems.
| Possible Cause | Troubleshooting Step |
| Inappropriate in vitro system | The M11 metabolite is formed by the gut microbiota.[1] Therefore, it will not be produced in significant amounts in standard in vitro systems like human liver microsomes or hepatocytes. |
| Experimental approach | To study the formation of M11, an anaerobic incubation system with human fecal homogenates is required to simulate the conditions of the gut microbiome.[1] Alternatively, in vivo studies in animal models with and without antibiotic treatment to suppress gut bacteria can be employed.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's biological activity and metabolism.
Table 1: In Vitro Inhibitory Activity of this compound against IDO1
| Assay System | IC50 (nM) |
| Enzymatic Assay (Human IDO1) | 71.8 |
| Cell-based Assay (HeLa cells) | ~10 |
| Cell-based Assay (SKOV-3 cells) | 17.63 ± 2.26 |
IC50: Half-maximal inhibitory concentration. Data sourced from multiple studies.[3][4][5]
Table 2: this compound and its Metabolites as Transporter Substrates
| Compound | Transporter | Substrate? |
| This compound | P-gp | Yes |
| This compound | BCRP | Yes |
| This compound | OATP1B1 | No |
| This compound | OATP1B3 | No |
| M9 | MRP2 | Likely |
| M9 | BCRP | Likely |
| M9 | MRP3 | Likely |
| M9 | OATP1B1 | Likely |
| M9 | OATP1B3 | Likely |
| M11 | P-gp | No |
| M11 | BCRP | Yes |
| M11 | OATP1B1 | No |
| M11 | OATP1B3 | No |
| M12 | P-gp | No |
| M12 | BCRP | No |
| M12 | OATP1B1 | No |
| M12 | OATP1B3 | No |
Data from in vitro studies.[2][6]
Experimental Protocols
Protocol 1: In Vitro Glucuronidation of this compound using Human Liver Microsomes
Objective: To determine the in vitro formation of the M9 glucuronide metabolite of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in phosphate buffer (pH 7.4) containing HLM (e.g., 0.5 mg/mL) and MgCl₂ (e.g., 5 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (e.g., 2 mM final concentration) and this compound (e.g., 1 µM final concentration).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the M9 metabolite using a validated LC-MS/MS method.
Protocol 2: Caco-2 Cell Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and evaluate its potential for active transport.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Measure the TEER of each monolayer to confirm its integrity.
-
Apical to Basolateral (A-B) Transport: Add this compound (e.g., 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess active efflux.
Visualizations
Caption: Metabolic pathway of this compound in humans.
Caption: Workflow for assessing drug-drug interaction potential.
References
- 1. Roles of UGT, P450, and Gut Microbiota in the Metabolism of this compound in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Interactions of this compound and its Major Metabolites with Human Efflux and Uptake Transporters: Implications for Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Epacadostat Therapy and Predictive Biomarkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epacadostat and investigating predictive biomarkers for treatment response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective oral inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[1][2][3][4] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan into kynurenine.[5][6][7] By inhibiting IDO1, this compound blocks this conversion, leading to a decrease in kynurenine levels and a restoration of local tryptophan concentrations in the tumor microenvironment.[1] This reversal of tryptophan depletion helps to restore the proliferation and activation of various immune cells, including T-cells, NK cells, and dendritic cells, thereby enhancing the anti-tumor immune response.[1][2]
Q2: Why is the kynurenine-to-tryptophan (K/T) ratio a critical biomarker for this compound's pharmacodynamic activity?
The ratio of kynurenine to tryptophan (K/T) in plasma or serum serves as a surrogate marker for in vivo IDO1 enzyme activity.[8] Elevated IDO1 activity in the tumor microenvironment leads to increased tryptophan catabolism, resulting in a higher K/T ratio.[9] Monitoring the K/T ratio allows researchers to assess the pharmacodynamic effect of this compound, as effective IDO1 inhibition is expected to decrease this ratio.[10][11] However, it's important to note that while the K/T ratio is an effective biomarker for target inhibition, its utility for patient selection remains under investigation.[10]
Q3: What are the potential predictive biomarkers to stratify patients for this compound therapy?
Several biomarkers are under investigation to predict which patients are most likely to respond to this compound therapy, particularly in combination with other immunotherapies like anti-PD-1 agents. These include:
-
IDO1 Expression: High expression of IDO1 in tumor cells or immune cells within the tumor microenvironment has been considered a logical predictive biomarker.[12] However, the phase III ECHO-301 trial, which showed no significant benefit of adding this compound to pembrolizumab, found that even in a predominantly IDO1-positive patient population, there was no improved outcome, suggesting IDO1 expression alone may not be a definitive predictive biomarker.[12]
-
Kynurenine/Tryptophan Ratio: As a measure of IDO1 activity, a high baseline K/T ratio could potentially identify patients with a more immunosuppressive tumor microenvironment who might benefit from IDO1 inhibition.[9]
-
Immune Cell Infiltrate: The presence and phenotype of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells, and the absence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), are being explored as potential indicators of a pre-existing anti-tumor immune response that could be enhanced by this compound.[13][14][15]
-
PD-L1 Expression: Given that this compound has been primarily studied in combination with PD-1/PD-L1 inhibitors, the expression of PD-L1 on tumor or immune cells is another important biomarker to consider, as it may indicate a pre-existing but suppressed anti-tumor immune response.[9][16]
Q4: The ECHO-301/KEYNOTE-252 trial failed to meet its primary endpoint. What are the current perspectives on this outcome?
The failure of the phase 3 ECHO-301 trial, which investigated the combination of this compound and pembrolizumab in patients with unresectable or metastatic melanoma, was a significant setback.[4][17] The study did not show an improvement in progression-free survival compared to pembrolizumab alone.[17] Subsequent analyses and perspectives suggest several potential contributing factors:
-
Inadequate Dosing: Retrospective analyses of clinical studies have suggested that the dose of this compound used in the ECHO-301 trial (100 mg twice daily) may have been insufficient to achieve maximal IDO1 inhibition, especially in the context of anti-PD-1 therapy which can increase IDO1 expression.[11][18] Higher doses (≥600 mg twice daily) may be necessary to overcome this.[11]
-
Lack of Predictive Biomarkers: The trial enrolled a broad, unselected patient population. The lack of a robust predictive biomarker to identify patients most likely to benefit from the combination therapy may have diluted any potential treatment effect.[9]
-
Compensatory Mechanisms: Other enzymes, such as tryptophan 2,3-dioxygenase (TDO) and IDO2, can also catabolize tryptophan.[9] Compensatory upregulation of these enzymes could potentially abrogate the effect of IDO1 inhibition.[9]
Troubleshooting Guides
Issue 1: Inconsistent or low IDO1 protein expression detected by immunohistochemistry (IHC).
-
Possible Cause 1: Poor tissue quality or fixation.
-
Troubleshooting: Ensure that tissue samples are promptly fixed in 10% neutral buffered formalin for an appropriate duration (18-24 hours) and properly processed into paraffin-embedded blocks. Suboptimal fixation can lead to antigen degradation.
-
-
Possible Cause 2: Incorrect antibody clone or dilution.
-
Troubleshooting: Verify that the primary antibody clone used is validated for IDO1 detection in your specific tissue type and species. Perform a titration experiment to determine the optimal antibody concentration.
-
-
Possible Cause 3: Inadequate antigen retrieval.
-
Troubleshooting: Optimize the heat-induced epitope retrieval (HIER) protocol. Experiment with different retrieval solutions (e.g., citrate buffer pH 6.0, EDTA buffer pH 9.0) and heating times/temperatures.
-
-
Possible Cause 4: Heterogeneous IDO1 expression.
-
Troubleshooting: Be aware that IDO1 expression can be heterogeneous within a tumor.[19] Analyze multiple regions of the tumor, including the tumor core and the invasive margin, to get a comprehensive assessment of expression.
-
Issue 2: High variability in kynurenine and tryptophan measurements by LC-MS/MS.
-
Possible Cause 1: Sample collection and handling inconsistencies.
-
Troubleshooting: Standardize blood collection procedures (e.g., tube type, time to centrifugation) and sample storage conditions (-80°C). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Matrix effects in mass spectrometry.
-
Troubleshooting: Implement the use of stable isotope-labeled internal standards for both kynurenine and tryptophan to normalize for variations in extraction efficiency and ion suppression/enhancement.[20]
-
-
Possible Cause 3: Inefficient protein precipitation.
-
Troubleshooting: Optimize the protein precipitation step. Ensure complete mixing of the plasma/serum with the precipitation solvent (e.g., trichloroacetic acid, acetonitrile) and adequate centrifugation to remove all protein.
-
Experimental Protocols
Measurement of Kynurenine and Tryptophan by LC-MS/MS
This protocol provides a general framework for the analysis of kynurenine and tryptophan in plasma or serum.
1. Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of an internal standard solution containing deuterated tryptophan (d5-Trp) and deuterated kynurenine (d4-Kyn).[20]
-
Add 200 µL of ice-cold 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds and incubate at 4°C for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column.[20] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.1 | 188.1 |
| Kynurenine | 209.1 | 192.1 |
| d5-Tryptophan | 210.1 | 192.1 |
| d4-Kynurenine | 213.1 | 196.1 |
| Table 1: Example MRM transitions for kynurenine and tryptophan analysis. |
3. Data Analysis:
-
Calculate the peak area ratios of the analyte to its corresponding internal standard.
-
Quantify the concentrations using a standard curve prepared in a similar matrix.
-
Calculate the K/T ratio.
Immunohistochemistry (IHC) for IDO1 and PD-L1
This protocol outlines the key steps for IHC staining. Specific conditions may need to be optimized based on the antibodies and detection systems used.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0 for IDO1; EDTA buffer, pH 9.0 for some PD-L1 clones) and heating in a pressure cooker, steamer, or water bath.[21][22]
3. Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with the primary antibody (anti-IDO1 or anti-PD-L1) at the optimized dilution and incubation time.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Apply the chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
4. Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Coverslip the slides using a permanent mounting medium.
5. Scoring:
-
IDO1: Scoring can be based on the percentage of positive tumor and/or immune cells and the staining intensity.[22]
-
PD-L1: Scoring methodologies vary depending on the antibody clone, tumor type, and therapeutic indication. Common scoring systems include the Tumor Proportion Score (TPS), Combined Positive Score (CPS), and Immune Cell (IC) score.[19]
Visualizations
Signaling Pathway
This compound inhibits the IDO1 enzyme, blocking tryptophan catabolism.
Experimental Workflow
Workflow for analyzing predictive biomarkers for this compound therapy.
Logical Relationship
Relationship between key biomarkers and potential response to this compound.
References
- 1. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 5. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 6. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mass spectrometric measurement of urinary kynurenine-to-tryptophan ratio in children with and without urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 14. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Biomarkers of therapeutic response with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merck.com [merck.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mayocliniclabs.com [mayocliniclabs.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Automated IHC protocols for Anti-PD-L1 [clone 28-8] | Abcam [abcam.com]
- 22. Immunohistochemical Features of Indoleamine 2,3-Dioxygenase (IDO) in Various Types of Lymphoma: A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epacadostat and the Kynurenine/Tryptophan Biomarker
Welcome to the technical support center for researchers utilizing the kynurenine/tryptophan (Kyn/Trp) ratio as a pharmacodynamic biomarker for the IDO1 inhibitor, Epacadostat. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the accurate design, execution, and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using the Kyn/Trp ratio as a biomarker for this compound?
This compound is a potent and selective inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[1][2][3] IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism, converting tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine.[4][5][6][7] In many cancers, IDO1 is overexpressed, leading to depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment.[1][4][8] These metabolic changes suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T cells (Tregs).[1][2] By inhibiting IDO1, this compound is expected to decrease kynurenine production and increase local tryptophan levels, thereby restoring immune function.[2] The Kyn/Trp ratio, therefore, serves as a pharmacodynamic biomarker to measure the extent of IDO1 inhibition by this compound in vivo.[9] A decrease in the Kyn/Trp ratio is indicative of target engagement and inhibition of IDO1 activity.
Q2: What are the primary limitations of using the plasma Kyn/Trp ratio as a biomarker for this compound's efficacy?
While the plasma Kyn/Trp ratio is a useful indicator of systemic IDO1 inhibition, it has several critical limitations that can affect its correlation with clinical efficacy:
-
Contribution of other enzymes: Tryptophan is also metabolized by two other enzymes: indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO).[10][3][11] this compound is highly selective for IDO1 and has little to no activity against IDO2 or TDO.[10][3] Therefore, the Kyn/Trp ratio in plasma can be influenced by the activity of these other enzymes, which may be upregulated in certain cancers or inflammatory conditions, thus confounding the interpretation of IDO1-specific inhibition by this compound.[11][12]
-
Discrepancy between systemic and intratumoral levels: The plasma Kyn/Trp ratio reflects systemic tryptophan metabolism and may not accurately represent the metabolic changes occurring within the tumor microenvironment.[13] Compensatory mechanisms or differential expression of tryptophan-catabolizing enzymes within the tumor can lead to a disconnect between peripheral and local biomarker modulation.
-
Non-enzymatic functions of IDO1: IDO1 possesses non-enzymatic signaling functions that are independent of its catalytic activity.[10][3][7][13] These signaling activities, which can also contribute to immune suppression, are not captured by the Kyn/Trp ratio.[3] this compound, being a competitive inhibitor of the catalytic site, may not affect these non-enzymatic functions and, in some contexts, might even enhance them.[3]
-
Off-target effects of this compound: Some studies suggest that tryptophan-related IDO inhibitors, due to their structural similarity to tryptophan metabolites, may have off-target effects, such as activating the Aryl hydrocarbon receptor (AhR).[1][11] AhR activation is a downstream event of kynurenine signaling and can be immunosuppressive.[11] This could potentially counteract the benefits of IDO1 inhibition.
-
Impact on cancer cells: Tryptophan depletion can be detrimental not only to immune cells but also to cancer cells. By restoring tryptophan levels, IDO1 inhibitors like this compound might inadvertently protect cancer cells from tryptophan-deficiency-induced stress.[14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No significant change in plasma Kyn/Trp ratio after this compound treatment, despite in vitro evidence of activity. | 1. Insufficient drug exposure: The dose of this compound may be too low to achieve adequate target inhibition in vivo.[15] 2. High TDO or IDO2 activity: Other enzymes are contributing significantly to kynurenine production.[11][12] 3. Rapid drug metabolism: Individual patient variability in drug metabolism can lead to lower than expected plasma concentrations of this compound. | 1. Review dosing regimen: Ensure the administered dose is consistent with preclinical and clinical data showing target engagement.[9] Consider dose-escalation studies if appropriate. 2. Measure TDO and IDO2 expression/activity: Assess the contribution of other enzymes in your model system or patient samples. Consider dual IDO1/TDO inhibitors if TDO is a significant contributor.[13] 3. Pharmacokinetic analysis: Measure plasma concentrations of this compound to confirm adequate drug exposure. |
| Significant decrease in plasma Kyn/Trp ratio, but no observed anti-tumor effect. | 1. Dominant non-enzymatic IDO1 signaling: The immunosuppressive effects are primarily driven by the signaling function of IDO1, which is not affected by this compound.[3][13] 2. Tumor microenvironment is not solely dependent on IDO1-mediated suppression: Other immune escape mechanisms are at play. 3. Systemic vs. intratumoral discrepancy: While systemic IDO1 is inhibited, intratumoral IDO1 activity remains high, or other local factors are preventing an effective anti-tumor immune response.[13] 4. Off-target activation of AhR: this compound may be activating the immunosuppressive AhR pathway.[1][11] | 1. Investigate IDO1 signaling: Assess the phosphorylation status of IDO1's ITIM domains and downstream signaling events. 2. Characterize the tumor immune microenvironment: Analyze the presence of other immunosuppressive cells and checkpoint molecules. Combination therapies might be necessary. 3. Measure intratumoral Kyn/Trp ratio: If feasible, analyze tumor biopsies or aspirates to assess local IDO1 inhibition. 4. Evaluate AhR activation: Measure the expression of AhR target genes in relevant cell populations. |
| High variability in baseline Kyn/Trp ratio between subjects. | 1. Dietary differences: Tryptophan is an essential amino acid obtained from the diet.[16] 2. Underlying inflammatory conditions: Inflammation can induce IDO1 expression and increase the Kyn/Trp ratio.[7] 3. Gut microbiota composition: The gut microbiome can influence tryptophan metabolism.[7] 4. Genetic factors: Polymorphisms in genes encoding tryptophan-metabolizing enzymes can affect their activity. | 1. Standardize diet: If possible, control for dietary intake of tryptophan in preclinical studies. In clinical settings, record dietary information. 2. Monitor inflammatory markers: Measure baseline levels of inflammatory cytokines (e.g., IFN-γ) to assess for underlying inflammation. 3. Consider microbiome analysis: In preclinical models, co-housing or using littermate controls can help minimize microbiome-related variability. 4. Stratify subjects: In clinical trials, consider stratifying patients based on baseline Kyn/Trp ratio or relevant genetic markers. |
| Inconsistent results in Kyn/Trp measurements. | 1. Sample handling and storage issues: Tryptophan and kynurenine can be unstable if not handled and stored properly. 2. Analytical method variability: Issues with the LC-MS/MS method, such as matrix effects or improper calibration. | 1. Standardize sample processing: Follow a strict protocol for blood collection, processing to plasma, and storage at -80°C. Avoid repeated freeze-thaw cycles. 2. Validate analytical method: Thoroughly validate the LC-MS/MS method for linearity, precision, accuracy, and stability according to established guidelines. Use stable isotope-labeled internal standards for both kynurenine and tryptophan. |
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Assay Type | System | IC50 | Reference |
| Enzymatic Assay | Recombinant Human IDO1 | ~10 nM | [2] |
| Cell-based Assay | IFN-γ stimulated HeLa cells | ~75 nM | [2] |
| In Vivo Pharmacodynamic Model | Human allogeneic lymphocyte co-culture | ~70 nM | [6] |
Table 2: Summary of this compound Phase I Clinical Trial Data (Selected Doses)
| This compound Dose | Number of Patients | Mean Change in Plasma Kyn/Trp Ratio | Reference |
| 50 mg BID | 3 | >80% reduction | [9] |
| 100 mg BID | 7 | >90% reduction | [9] |
| 300 mg BID | 7 | >90% reduction | [9] |
Experimental Protocols
Measurement of Kynurenine and Tryptophan in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and reagents.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing stable isotope-labeled kynurenine (e.g., Kyn-d4) and tryptophan (e.g., Trp-d5).
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tryptophan: Q1 m/z 205.1 -> Q3 m/z 188.1
-
Kynurenine: Q1 m/z 209.1 -> Q3 m/z 192.1
-
Tryptophan-d5 (IS): Q1 m/z 210.1 -> Q3 m/z 192.1
-
Kynurenine-d4 (IS): Q1 m/z 213.1 -> Q3 m/z 196.1 (Note: These are example transitions and should be optimized for your specific instrument.)
-
-
3. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using known concentrations of kynurenine and tryptophan standards.
-
Determine the concentration of kynurenine and tryptophan in the samples by interpolating their peak area ratios on the calibration curve.
-
Calculate the Kyn/Trp ratio.
Visualizations
Caption: IDO1 Signaling Pathway and Point of this compound Intervention.
Caption: Experimental Workflow for Kyn/Trp Ratio Measurement.
Caption: Logical Relationship of Kyn/Trp Ratio Limitations.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unexpected side effect sabotages immunotherapy | Netherlands Cancer Institute [nki.nl]
- 4. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QUANTIFICATION OF TRYPTOPHAN TRANSPORT AND METABOLISM IN LUNG TUMORS USING POSITRON EMISSION TOMOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Perspective on Challenges and Issues in Biomarker Development and Drug and Biomarker Codevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy [mdpi.com]
- 15. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tumor Heterogeneity in Response to Epacadostat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IDO1 inhibitor, Epacadostat, in the context of tumor heterogeneity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue/Question | Possible Cause | Recommended Action |
| Variable response to this compound in preclinical models of the same cancer type. | 1. Inter- and Intra-tumoral Heterogeneity: Different models may have varying degrees of IDO1 expression, different subclones with unique molecular profiles, or diverse tumor microenvironments (TMEs)[1]. 2. Compensatory Pathways: Upregulation of other tryptophan-catabolizing enzymes like IDO2 or TDO2 can bypass IDO1 inhibition[2][3]. 3. Non-catalytic IDO1 Signaling: this compound may not inhibit the non-enzymatic, pro-tumorigenic signaling functions of IDO1[4][5][6]. | 1. Characterize Your Models: Perform comprehensive molecular and histological profiling of your preclinical models. This should include IDO1 expression analysis by immunohistochemistry (IHC), assessment of immune cell infiltration, and sequencing to identify different subclones. 2. Assess Compensatory Pathways: Measure the expression of IDO2 and TDO2 in your models. Consider using dual or pan-inhibitors if these pathways are active[7]. 3. Investigate Non-catalytic Functions: Explore downstream signaling pathways associated with the non-catalytic functions of IDO1, such as the PI3K/AKT pathway[5][6]. |
| Conflicting results between IDO1 expression (IHC) and IDO1 activity (Kyn/Trp ratio). | 1. Post-translational Regulation: IDO1 protein may be present but enzymatically inactive due to post-translational modifications or lack of heme cofactor[5]. 2. Contribution from Other Enzymes: The measured kynurenine may be produced by IDO2 or TDO2, which are not inhibited by this compound[3]. 3. Systemic vs. Local IDO1 Activity: Plasma Kyn/Trp ratio reflects systemic tryptophan metabolism, which may not accurately represent the IDO1 activity within the tumor microenvironment[8]. | 1. Correlate with Clinical Outcome: Analyze if either IDO1 expression or the Kyn/Trp ratio correlates better with treatment response in your models. 2. Measure Intratumoral Kyn/Trp: If technically feasible, measure the kynurenine and tryptophan concentrations directly within the tumor tissue to get a more accurate assessment of local IDO1 activity. 3. Consider Both as Biomarkers: Both IDO1 expression and the Kyn/Trp ratio can provide valuable, albeit different, information. Use them in conjunction to build a more complete picture of the IDO1 pathway status. |
| Lack of this compound efficacy despite high IDO1 expression in the tumor. | 1. Insufficient Drug Exposure: The concentration of this compound at the tumor site may be insufficient to achieve complete IDO1 inhibition[9]. 2. "Cold" Tumor Microenvironment: The tumor may lack sufficient T-cell infiltration for an effective anti-tumor immune response, even with IDO1 inhibition[2]. 3. Resistance Mechanisms: The tumor may have developed resistance to this compound through various mechanisms, including alterations in the IFN-γ signaling pathway or upregulation of other immune checkpoints[1][10]. | 1. Verify Target Engagement: Measure the Kyn/Trp ratio in plasma and, if possible, in the tumor after treatment to confirm that this compound is inhibiting IDO1 activity. Consider dose-escalation studies in your preclinical models. 2. Profile the TME: Characterize the immune cell infiltrate in your tumors. Consider combination therapies with agents that can promote T-cell infiltration to turn "cold" tumors "hot"[2]. 3. Investigate Resistance: Analyze downstream signaling pathways and the expression of other immune checkpoint molecules in your resistant models. Combination with other immunotherapies might be necessary[11]. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective oral inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme[4][12]. IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. By inhibiting IDO1, this compound prevents the conversion of tryptophan to kynurenine. This leads to a decrease in kynurenine levels and an increase in tryptophan levels within the tumor microenvironment. The reduction in kynurenine, an immunosuppressive metabolite, and the restoration of tryptophan levels can enhance the proliferation and activity of effector T cells and natural killer (NK) cells, and reduce the number and function of regulatory T cells (Tregs), thereby restoring anti-tumor immunity[5][6][12].
2. How does tumor heterogeneity affect the response to this compound?
Tumor heterogeneity, the presence of distinct subpopulations of cancer cells within a tumor, can significantly impact the efficacy of this compound in several ways:
-
Variable IDO1 Expression: Different subclones within a tumor may express varying levels of IDO1. Subclones with low or no IDO1 expression will not be directly affected by this compound and may continue to proliferate[1].
-
Diverse Tumor Microenvironments: Heterogeneity can lead to different microenvironments within the same tumor, with some regions being more immunosuppressive or having lower immune cell infiltration than others. This can limit the effectiveness of an immune-based therapy like this compound[1][13].
-
Emergence of Resistance: Tumor heterogeneity provides a reservoir of cells with different genetic and epigenetic characteristics. Under the selective pressure of this compound treatment, resistant subclones may emerge and lead to treatment failure[1].
3. What are the key biomarkers to assess this compound's activity?
The primary biomarkers for assessing this compound's pharmacodynamic activity and potential efficacy are:
-
IDO1 Expression: Measured by immunohistochemistry (IHC) in tumor tissue. It indicates the presence of the drug's target.
-
Kynurenine to Tryptophan (Kyn/Trp) Ratio: Measured in plasma or serum by methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS)[14][15][16][17][18]. A decrease in this ratio after treatment indicates successful inhibition of IDO1 enzymatic activity[8][19].
4. What were the key findings from the ECHO-301 trial and what are the potential explanations for its outcome?
The Phase 3 ECHO-301 trial, which evaluated the combination of this compound and the anti-PD-1 antibody pembrolizumab in patients with unresectable or metastatic melanoma, did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone[12]. Potential reasons for this outcome include:
-
Insufficient IDO1 Inhibition: The dose of this compound used in the trial may not have been sufficient to achieve complete and sustained inhibition of IDO1 activity in all patients.
-
Compensatory Pathways: Other tryptophan-catabolizing enzymes, such as TDO2, may have compensated for the inhibition of IDO1, maintaining an immunosuppressive tumor microenvironment[2].
-
Non-catalytic Functions of IDO1: this compound only inhibits the enzymatic activity of IDO1. Recent studies suggest that IDO1 also has non-catalytic signaling functions that can promote tumor growth and immune evasion, which would not be affected by this compound[4][5][6].
-
Patient Selection: The trial did not select patients based on biomarkers that might predict a better response to IDO1 inhibition.
Quantitative Data Summary
Table 1: Clinical Trial Data for this compound in Combination with Pembrolizumab (ECHO-202/KEYNOTE-037) [20]
| Tumor Type | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Melanoma | 7 | 57% | 86% |
| Renal Cell Carcinoma (RCC) | 5 | 40% | 80% |
Experimental Protocols
Protocol 1: Immunohistochemical Staining for IDO1 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol is adapted from published methodologies for the immunohistochemical detection of IDO1 in FFPE tissue sections[21][22][23][24][25][26].
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Target Retrieval Solution, pH 9)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide)
-
Protein block solution (e.g., normal goat serum)
-
Primary antibody: Anti-IDO1 antibody (e.g., mouse monoclonal)
-
HRP-conjugated secondary antibody (e.g., anti-mouse)
-
DAB chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides with peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Protein Block:
-
Incubate slides with protein block solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IDO1 antibody to its optimal concentration in antibody diluent.
-
Incubate slides with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with the DAB chromogen substrate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Scoring:
-
IDO1 expression is typically scored based on the intensity of the staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells. A composite score can be generated by multiplying the intensity and percentage scores[21][26].
Protocol 2: Measurement of Kynurenine and Tryptophan in Plasma/Serum by HPLC
This protocol provides a general framework for the simultaneous measurement of kynurenine and tryptophan in plasma or serum using HPLC with UV detection, based on established methods[14][15][17].
Materials:
-
Plasma or serum samples
-
Trichloroacetic acid (TCA) or perchloric acid for protein precipitation
-
Mobile phase (e.g., 15 mmol/L sodium acetate buffer with 5% acetonitrile, pH 4.8)
-
Kynurenine and tryptophan standards
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 100 µL of 10% TCA or 5% perchloric acid.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of kynurenine and tryptophan in a protein-free matrix (e.g., mobile phase or water).
-
Process the standards in the same way as the samples if they are prepared in a protein-containing matrix.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and the appropriate mobile phase.
-
Set the UV detector to the appropriate wavelengths for detecting kynurenine (e.g., 360 nm) and tryptophan (e.g., 280 nm)[17].
-
Inject the prepared samples and standards onto the column.
-
Run the HPLC method to separate kynurenine and tryptophan.
-
-
Data Analysis:
-
Integrate the peak areas for kynurenine and tryptophan in the chromatograms of the standards and samples.
-
Generate a standard curve by plotting the peak areas of the standards against their known concentrations.
-
Use the standard curve to determine the concentrations of kynurenine and tryptophan in the samples.
-
Calculate the Kyn/Trp ratio.
-
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound in PDX models.
References
- 1. Tumor heterogeneity reshapes the tumor microenvironment to influence drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 6. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Overcomes Cetuximab Resistance in Colorectal Cancer by Targeting IDO-Mediated Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 12. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 13. Frontiers | Microenvironment-Driven Dynamic Heterogeneity and Phenotypic Plasticity as a Mechanism of Melanoma Therapy Resistance [frontiersin.org]
- 14. A modified HPLC method improves the simultaneous determination of plasma kynurenine and tryptophan concentrations in patients following maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of tryptophan, kynurenine, kynurenic acid and two monoamines in rat plasma by HPLC-ECD/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preliminary results from a Phase I/II study of this compound (incb024360) in combination with pembrolizumab in patients with selected advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Analysis of indoleamine 2-3 dioxygenase (IDO1) expression in breast cancer tissue by immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genomeme.ca [genomeme.ca]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Immunohistochemical Profiling of IDO1 and IL4I1 in Head and Neck Squamous Cell Carcinoma: Interplay for Metabolic Reprogramming? [mdpi.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Improving Patient Selection for Future Epacadostat Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving patient selection for future clinical trials of the IDO1 inhibitor, Epacadostat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, potent, and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] By catalyzing the conversion of tryptophan to kynurenine, IDO1 depletes tryptophan and produces metabolites that suppress the proliferation and activation of immune cells, particularly T cells, creating an immunosuppressive tumor microenvironment.[4][6][7][8] this compound competitively and reversibly binds to IDO1, blocking its enzymatic activity.[1] This inhibition is intended to restore tryptophan levels and reduce immunosuppressive kynurenine, thereby enhancing the anti-tumor immune response.[9][10]
Q2: Why did the Phase III ECHO-301 trial of this compound in combination with Pembrolizumab fail?
The ECHO-301 trial, which evaluated this compound plus the anti-PD-1 antibody Pembrolizumab in patients with unresectable or metastatic melanoma, was terminated because it did not meet its primary endpoint of improving progression-free survival compared to Pembrolizumab alone. Several factors may have contributed to this failure:
-
Inadequate Dosing: Evidence suggests that the dose of this compound used in the trial (100 mg twice daily) may not have been sufficient to achieve maximal and sustained inhibition of IDO1 activity in all patients.[11][12] Studies have indicated that higher doses might be necessary to effectively suppress kynurenine levels.
-
Patient Selection: The trial did not prospectively select patients based on biomarkers that might predict response to IDO1 inhibition.[13] It is likely that only a subset of patients with specific tumor and immune characteristics would benefit from this combination therapy.
-
Compensatory Pathways: Tumors may utilize alternative pathways to maintain an immunosuppressive microenvironment. The enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2) can also catabolize tryptophan.[14][15] Upregulation of TDO or IDO2 could potentially compensate for the inhibition of IDO1 by this compound, leading to treatment resistance.[14][16]
Q3: What are the most promising biomarkers for selecting patients for future this compound trials?
Several biomarkers are being investigated to better identify patients who are most likely to respond to this compound therapy:
-
IDO1 Expression: High expression of IDO1 in the tumor microenvironment is a logical prerequisite for response to an IDO1 inhibitor.[4][5][6] Immunohistochemistry (IHC) can be used to assess IDO1 protein levels in tumor and immune cells.
-
Kynurenine/Tryptophan (Kyn/Trp) Ratio: The ratio of kynurenine to tryptophan in plasma or serum serves as a pharmacodynamic biomarker of IDO1 activity.[5][6][7] A high baseline Kyn/Trp ratio may indicate a tumor microenvironment that is highly dependent on the IDO1 pathway, and a significant reduction in this ratio upon treatment could indicate effective target engagement.
-
PD-L1 Expression: Co-expression of PD-L1 and IDO1 may identify a subset of tumors with a highly immunosuppressive phenotype that could be susceptible to combination therapy with this compound and a PD-1/PD-L1 inhibitor.
-
TDO and IDO2 Expression: Assessing the expression of TDO and IDO2 in tumors could help identify patients who might be resistant to IDO1 monotherapy due to compensatory tryptophan catabolism.[14][15]
Troubleshooting Guides
IDO1 Activity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in enzymatic assay | Reagent contamination; Autoxidation of assay components; Non-specific reduction of the detection reagent. | Use fresh, high-purity reagents. Prepare fresh buffers for each experiment. Include a "no enzyme" control to determine background signal. Consider adding a detergent like Triton X-100 (0.01%) to prevent compound aggregation.[17] |
| Low or no IDO1 activity detected in cell-based assay | Insufficient IDO1 induction; Low cell viability; Inappropriate cell line. | Ensure optimal concentration and incubation time with IFN-γ for IDO1 induction (e.g., 100 ng/mL for 24 hours for SKOV-3 cells).[18] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm cell health. Use a cell line known to express functional IDO1 upon stimulation (e.g., SKOV-3, HeLa).[18][19] |
| High variability between replicate wells | Pipetting errors; Inconsistent cell seeding density; Edge effects in the microplate. | Use calibrated pipettes and practice proper pipetting technique. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, or fill them with sterile buffer to maintain humidity. |
| Compound appears more potent in cellular vs. enzymatic assay | Off-target effects; Differences in the reducing environment of the cell compared to the enzymatic assay. | Investigate potential off-target effects of the compound. Be cautious in interpreting the mechanism of action solely based on cellular data.[17] |
Kynurenine/Tryptophan Measurement by HPLC/LC-MS
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution | Inappropriate mobile phase composition or gradient; Column degradation. | Optimize the mobile phase pH and organic solvent concentration. Use a new column or a column with a different stationary phase. |
| Low signal intensity | Inefficient protein precipitation; Sample degradation; Low analyte concentration. | Optimize the protein precipitation method (e.g., trichloroacetic acid, acetonitrile).[20] Keep samples on ice and protected from light during processing.[21] Consider a sample concentration step if analyte levels are below the limit of detection. |
| Matrix effects in LC-MS/MS | Co-eluting endogenous compounds from plasma or cell culture media suppressing or enhancing ionization. | Use stable isotope-labeled internal standards for both kynurenine and tryptophan to normalize for matrix effects.[20] Optimize the sample preparation to remove interfering substances (e.g., solid-phase extraction). |
| Inconsistent results | Sample handling and storage issues; Incomplete protein removal. | Process samples consistently and store them at -80°C. Ensure complete protein precipitation and centrifugation to remove all proteinaceous material.[21] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Reference(s) |
| Enzymatic Assay | Recombinant Human IDO1 | 71.8 ± 17.5 | [2][3] |
| Cell-Based Assay | HeLa cells | ~10 | [2][3] |
| Cell-Based Assay | Mouse IDO1-transfected HEK293/MSR cells | 52.4 ± 15.7 | [3] |
| Cell-Based Assay | P1.HTR mouse mastocytoma cells | 54.46 ± 11.18 | [8] |
| Cell-Based Assay | SKOV-3 ovarian cancer cells | 17.63 ± 2.26 | [22] |
Table 2: Summary of Selected Clinical Trial Data for this compound Combinations
| Trial | Cancer Type | Combination Therapy | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference(s) |
| ECHO-202/KEYNOTE-037 (Phase I/II) | Melanoma | This compound + Pembrolizumab | 57% | 86% | [23][24] |
| ECHO-202/KEYNOTE-037 (Phase I/II) | Renal Cell Carcinoma (RCC) | This compound + Pembrolizumab | 40% | 80% | [23][24] |
| Phase II | Advanced Sarcoma | This compound + Pembrolizumab | 3% | - | [13] |
Experimental Protocols
Cell-Based IDO1 Activity Assay
This protocol is adapted from methodologies used for screening IDO1 inhibitors in a cellular context.[18][19]
-
Cell Seeding: Plate a suitable human cancer cell line with inducible IDO1 expression (e.g., SKOV-3) in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[18]
-
IDO1 Induction: Add human interferon-gamma (IFNγ) to a final concentration of 100 ng/mL to induce IDO1 expression and incubate for 24 hours at 37°C and 5% CO2.[18]
-
Compound Treatment: Remove the cell culture medium and replace it with fresh medium containing serial dilutions of this compound or test compounds. Include a vehicle control (e.g., DMSO). Incubate for 24 hours.
-
Kynurenine Measurement:
-
Collect 140 µL of the cell culture supernatant.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge at 2500 rpm for 10 minutes to pellet the precipitated protein.[19]
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent).
-
Measure the absorbance at 480 nm.[19]
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC50 value for this compound.
Measurement of Kynurenine and Tryptophan in Plasma by HPLC
This protocol provides a general workflow for the simultaneous measurement of kynurenine and tryptophan in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution (e.g., stable isotope-labeled kynurenine and tryptophan).
-
Precipitate proteins by adding a precipitating agent such as trichloroacetic acid or acetonitrile.[20]
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the proteins.[25]
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[20]
-
Detection:
-
UV detection: Kynurenine can be detected at approximately 360 nm, and tryptophan at around 280 nm.[19]
-
Fluorescence detection: Tryptophan is naturally fluorescent (e.g., excitation at 285 nm, emission at 365 nm).
-
Mass Spectrometry (MS) detection is highly sensitive and specific.
-
-
-
Data Analysis:
-
Generate standard curves for both kynurenine and tryptophan using known concentrations.
-
Quantify the analytes in the plasma samples by comparing their peak areas (normalized to the internal standard) to the standard curves.
-
Calculate the Kyn/Trp ratio.
-
Dual Immunohistochemistry (IHC) for IDO1 and PD-L1
This protocol outlines a general procedure for the simultaneous detection of IDO1 and PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation (First Target - e.g., IDO1): Incubate with a primary antibody against IDO1 at the optimized dilution.
-
Detection (First Target): Use a polymer-based detection system with an enzyme (e.g., horseradish peroxidase - HRP) and a chromogen that produces a distinct color (e.g., DAB - brown).
-
Elution or Denaturation (Optional, depending on the method): In some protocols, the first antibody-detection complex is removed or denatured before proceeding to the second staining.
-
Primary Antibody Incubation (Second Target - e.g., PD-L1): Incubate with a primary antibody against PD-L1 at the optimized dilution.
-
Detection (Second Target): Use a different detection system with a different enzyme (e.g., alkaline phosphatase - AP) and a chromogen that produces a contrasting color (e.g., Fast Red - red).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Interpretation: Evaluate the staining for both IDO1 and PD-L1, noting the cellular localization (membrane, cytoplasm) and the co-expression patterns in tumor and immune cells.
Visualizations
References
- 1. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kynurenine and tryptophan as surrogate immune suppression tumor biomarkers - Immusmol [immusmol.com]
- 8. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Valuable insights from the this compound plus pembrolizumab clinical trials in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase 2 study of this compound and pembrolizumab in patients with advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 15. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 16. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. oncotarget.com [oncotarget.com]
- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preliminary results from a Phase I/II study of this compound (incb024360) in combination with pembrolizumab in patients with selected advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
exploring alternative combination strategies after Epacadostat trial failures
This technical support center is designed for researchers, scientists, and drug development professionals exploring alternative combination strategies after the clinical trial failures of the IDO1 inhibitor, Epacadostat. It provides troubleshooting guides and frequently asked questions in a Q&A format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What were the primary design and endpoints of the ECHO-301 trial, and why did it fail?
The pivotal Phase 3 ECHO-301/KEYNOTE-252 trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of the IDO1 inhibitor this compound in combination with the PD-1 inhibitor pembrolizumab versus pembrolizumab plus placebo. The trial enrolled over 700 patients with unresectable or metastatic melanoma.[1][2]
The dual primary endpoints were Progression-Free Survival (PFS) and Overall Survival (OS).[1][3] Secondary endpoints included Objective Response Rate (ORR), safety, and tolerability.[1][3] The trial was stopped prematurely because an external Data Monitoring Committee review determined it did not meet the primary endpoint of improving PFS in the overall population compared to pembrolizumab monotherapy.[1] There was no significant difference in median PFS between the combination arm (4.7 months) and the placebo arm (4.9 months).[2][4]
Several factors are hypothesized to have contributed to this failure:
-
Lack of Patient Stratification: The trial enrolled a broad "all-comer" population without selecting for patients with specific biomarkers, such as high IDO1 expression, who might have been more likely to benefit.[1]
-
Insufficient Target Inhibition: The this compound dose of 100 mg twice daily may not have been sufficient to achieve complete and sustained inhibition of IDO1 activity within the tumor microenvironment in all patients.[5] Pharmacokinetic data from earlier trials showed that this dose achieved 70% IDO1 inhibition in only about half of the patients.[5]
-
Compensatory Pathways: Tumors may have utilized compensatory mechanisms to maintain an immunosuppressive microenvironment. Selective inhibition of IDO1 could lead to the upregulation of other tryptophan-catabolizing enzymes like Tryptophan 2,3-dioxygenase (TDO) or IDO2.[6]
-
Complexity of Immune Evasion: Targeting only the IDO1 and PD-1 pathways may be insufficient to overcome the numerous redundant immunosuppressive mechanisms present in the tumor microenvironment.
Q2: What are the most promising alternative combination strategies for IDO1 inhibitors currently under investigation?
Research has shifted towards more mechanistically synergistic and biomarker-guided combinations. Key strategies include:
-
Combination with CTLA-4 Inhibitors: Preclinical studies in melanoma mouse models have shown that combining IDO1 inhibition with CTLA-4 blockade leads to superior therapeutic effects and enhanced CD8+ T cell proliferation compared to either agent alone.[7][8] This combination targets two distinct immune checkpoint pathways.
-
Combination with Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and promoting an inflammatory microenvironment. Preclinical studies combining IDO1 inhibitors like navoximod or NLG919 with paclitaxel or doxorubicin in melanoma and breast cancer models have demonstrated synergistic antitumor effects without increasing toxicity.[9][10][11]
-
Dual IDO1/TDO Inhibition: To counteract the potential for TDO to compensate for IDO1 blockade, dual inhibitors are being developed. In preclinical models of platinum-resistant lung cancer, a dual IDO1/TDO2 inhibitor suppressed tumor growth more effectively than a selective IDO1 inhibitor alone.[6]
-
Targeting Downstream Effectors: An alternative to directly inhibiting the IDO1 enzyme is to block the immunosuppressive effects of its primary metabolite, kynurenine. This involves developing antagonists for the Aryl Hydrocarbon Receptor (AhR), a transcription factor activated by kynurenine that mediates many of its immunosuppressive functions.[12]
-
Combination with CAR-T Cell Therapy: Recent preclinical studies in gastrointestinal cancer models show that IDO1 inhibition can enhance the efficacy of CAR-T cell therapy by overcoming kynurenine-mediated metabolic suppression, leading to improved CAR-T cell function and tumor killing.[13]
Troubleshooting Guides for Experiments
Q1: My in vitro co-culture experiment is not showing increased T-cell activation after adding an IDO1 inhibitor. What are some common pitfalls?
This is a frequent issue. Here are several factors to troubleshoot:
-
Insufficient IDO1 Expression: The tumor or antigen-presenting cells (APCs) used must express functional IDO1. Expression is often low at baseline and requires induction with interferon-gamma (IFNγ).
-
Inhibitor Potency and Concentration: Confirm the IC50 of your inhibitor in a cell-free enzymatic assay before moving to cell-based assays. Ensure the concentration used in the co-culture is sufficient to inhibit the induced IDO1 activity.
-
T-cell Activation Signal: T-cells must receive an adequate primary activation signal (e.g., via anti-CD3/CD28 antibodies or PHA/PMA) for the immunosuppressive effects of the IDO1 pathway to be apparent and reversible.[14]
-
Kynurenine Measurement: Directly measure kynurenine levels in the supernatant (e.g., via HPLC or ELISA) to confirm that your inhibitor is effectively reducing its production by the target cells.
-
Cell Viability: High concentrations of some inhibitors can be toxic to T-cells, confounding the results. Run a viability assay (e.g., CellTiter-Glo) in parallel to ensure the observed effects are not due to compound toxicity.[14][15]
Experimental Protocol: IDO1-Mediated T-Cell Suppression Assay
This protocol is designed to assess the ability of an IDO1 inhibitor to rescue T-cell activation from suppression by IDO1-expressing cancer cells.
1. Preparation of IDO1-Expressing Target Cells: a. Plate an IDO1-inducible cancer cell line (e.g., SKOV-3 ovarian cancer cells) in a 96-well flat-bottom plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[14] b. Induce IDO1 expression by adding 100 ng/mL of recombinant human IFNγ to the culture medium and incubate for 24-48 hours.
2. T-Cell Co-culture and Inhibition: a. Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for T-cells if desired. b. After the IFNγ induction period, remove the medium from the cancer cells. c. Add fresh medium containing your IDO1 inhibitor at various serial dilutions. Include a vehicle (e.g., DMSO) control. d. Add T-cells (e.g., Jurkat T-cell line or primary T-cells) to the wells at an effector-to-target ratio of 5:1 or 10:1.[14] e. Add a T-cell activation stimulus, such as 1.6 µg/mL phytohemagglutinin (PHA) and 1 µg/mL phorbol 12-myristate 13-acetate (PMA).[14]
3. Incubation and Analysis: a. Co-culture the cells for 48-72 hours at 37°C and 5% CO₂. b. Primary Readout (Kynurenine Levels): After 48 hours, collect the supernatant and measure kynurenine concentration to confirm IDO1 inhibition. c. Secondary Readout (T-Cell Activation/Proliferation): i. Activation Markers: Harvest cells, stain for T-cell surface markers (e.g., CD69, CD25), and analyze by flow cytometry. ii. Proliferation (CFSE Assay): For primary T-cells, label with CFSE prior to co-culture. After 72 hours, harvest and analyze CFSE dilution by flow cytometry.[16] iii. Cytokine Production: Measure levels of IFNγ or IL-2 in the supernatant by ELISA as an indicator of T-cell effector function.[17]
Q2: My in vivo syngeneic mouse model shows no synergistic anti-tumor effect when combining an IDO1 inhibitor with another immunotherapy. How can I troubleshoot the experimental design?
Lack of synergy in in vivo models can stem from multiple issues related to the model itself, dosing, or analysis.
-
Tumor Model Selection: The chosen tumor cell line (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma) must express IDO1, or be capable of inducing it in response to an inflammatory microenvironment. Verify IDO1 expression in the tumor in vivo via IHC or Western blot.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen (dose and frequency) for your IDO1 inhibitor must be sufficient to maintain target engagement in the tumor.
-
Action: Collect plasma and tumor tissue at various time points after dosing to measure drug concentration and the kynurenine/tryptophan ratio. The goal is a sustained reduction in this ratio.[9]
-
-
Immune Status of the Model: The tumor model must be immunogenic enough to elicit a baseline anti-tumor T-cell response that can be amplified by the combination therapy. "Cold" tumors with poor T-cell infiltration may not be suitable.
-
Timing of Treatment: The timing of administration can be critical. IDO1 is often upregulated as a resistance mechanism to other immunotherapies. Consider starting the IDO1 inhibitor concurrently with or shortly after the partner immunotherapy.
-
Tumor Microenvironment Analysis: At the study endpoint, harvest tumors and analyze the immune infiltrate by flow cytometry or IHC. Look for increases in the CD8+/Treg ratio, activated (e.g., Granzyme B+) CD8+ T-cells, and a reduction in myeloid-derived suppressor cells (MDSCs).
Quantitative Data from Preclinical Studies
Table 1: Efficacy of Alternative IDO1 Inhibitor Combination Strategies in Preclinical Models
| Combination Strategy | Tumor Model | Key Quantitative Findings | Reference |
| IDO1i + Chemotherapy | B16-F10 Melanoma (mice) | Tumor Growth Inhibition: Combination of NLG919 (100 mg/kg) + Paclitaxel (10 mg/kg) resulted in ~80% tumor growth inhibition vs. ~40% for Paclitaxel alone. | [9] |
| IDO1i + Chemotherapy | 4T1 Breast Cancer (mice) | Synergy: Combination of Navoximod + Doxorubicin synergistically controlled tumor growth. | [11] |
| IDO1i + CTLA-4 Blockade | B16 Melanoma (mice) | Tumor Rejection: Combination of IDO blockade with anti-CTLA-4 resulted in significant tumor rejection and enhanced therapeutic efficacy compared to monotherapy. | [10] |
| Dual IDO1/TDO2i + PD-1 Blockade | Cisplatin-Resistant Lung Cancer (humanized mice) | Tumor Growth Suppression: Dual inhibitor AT-0174 + anti-PD1 significantly suppressed tumor growth more than IDO1i + anti-PD1. | [6] |
| IDO1i + CAR-T Cells | Gastric Cancer Xenograft (mice) | Enhanced Cytotoxicity: IDO1 inhibitors (1-MT or this compound) significantly increased CAR-T cell-mediated tumor cell lysis in vitro and suppressed tumor growth in vivo. | [13] |
Visualizations: Pathways and Workflows
Caption: Workflow of the ECHO-301/KEYNOTE-252 clinical trial design and its ultimate failure to meet primary endpoints.
Caption: The IDO1 pathway depletes tryptophan and produces kynurenine, leading to T-cell suppression and immune evasion.
Caption: A typical experimental workflow for testing IDO1 inhibitor combination therapies in a syngeneic mouse tumor model.
References
- 1. merck.com [merck.com]
- 2. This compound plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incyte Announces First Patient Treated In ECHO-301 Phase 3 Study - BioSpace [biospace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Combined Therapy of CTLA-4 and IDO - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 9. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. IDO Inhibition Facilitates Antitumor Immunity of Vγ9Vδ2 T Cells in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IDO1 Inhibitors: Epacadostat, Indoximod, and Linrodostat
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor-induced immune suppression. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic shift impairs the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction.
This guide provides a comparative overview of three prominent IDO1 inhibitors that have been in clinical development: Epacadostat, Indoximod, and Linrodostat. We will delve into their distinct mechanisms of action, present comparative preclinical data, and outline the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Three Inhibitors
The three inhibitors, while all targeting the IDO1 pathway, exhibit fundamentally different mechanisms of action.
This compound (INCB24360) is a potent and selective, orally available, reversible, and competitive inhibitor of the IDO1 enzyme.[1][2][3] It directly binds to the active site of the IDO1 enzyme, blocking the conversion of tryptophan to N-formylkynurenine.[4] Its high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO) minimizes off-target effects.[1][3]
Indoximod (1-Methyl-D-tryptophan) , in contrast, is not a direct inhibitor of the IDO1 enzyme.[5] It is a tryptophan mimetic that acts downstream of IDO1.[5] Indoximod is thought to reverse the immunosuppressive effects of tryptophan depletion by activating the mTORC1 signaling pathway, which is normally inhibited under low tryptophan conditions.[5] Additionally, it may modulate the function of the aryl hydrocarbon receptor (AhR), a transcription factor activated by kynurenine.[5]
Linrodostat (BMS-986205) is a potent, selective, and orally available inhibitor of IDO1.[6][7] Unlike this compound, Linrodostat is an irreversible inhibitor, forming a covalent bond with the IDO1 enzyme.[6] This leads to a sustained inhibition of enzymatic activity. It has shown no inhibitory activity against murine IDO2 or TDO2.[8]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, Indoximod, and Linrodostat from various preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, these values should be interpreted with caution.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Inhibitor | Target | Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Citation(s) |
| This compound | IDO1 | Enzymatic Assay | Recombinant Human IDO1 | 71.8 | [1][3] |
| IDO1 | Cellular Assay | HeLa cells | ~10 | [1][3] | |
| IDO1 | Cellular Assay | SK-OV-3 cells | 8.1 - 17.63 | [9][10] | |
| Mouse IDO1 | Cellular Assay | Mouse IDO1-transfected HEK293/MSR cells | 52.4 | [11] | |
| Indoximod | IDO1 Pathway | N/A (Indirect inhibitor) | N/A | Not Applicable | [5] |
| Linrodostat | IDO1 | Cellular Assay | IDO1-HEK293 cells | 1.1 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile of IDO1 Inhibitors
| Inhibitor | Selectivity for IDO1 over IDO2 | Selectivity for IDO1 over TDO | Citation(s) |
| This compound | >1000-fold | >1000-fold | [1][3] |
| Indoximod | More selective for IDO2 | Weak inhibitor of TDO | [1] |
| Linrodostat | No activity against murine IDO2 | No activity against TDO2 | [8] |
Signaling Pathways and Experimental Workflows
To understand the broader biological context and the methodologies for evaluating these inhibitors, the following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow for comparing IDO1 inhibitors.
Caption: IDO1 signaling pathway and points of intervention.
Caption: Workflow for preclinical comparison of IDO1 inhibitors.
Experimental Protocols
The evaluation of IDO1 inhibitors relies on a series of well-established in vitro and cell-based assays. Below are detailed methodologies for key experiments.
IDO1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Methodology:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5), and the test inhibitor.
-
Procedure: a. The reaction is typically performed in a 96-well plate format. b. A reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase is prepared. c. The test inhibitor is serially diluted and added to the wells. d. Recombinant IDO1 enzyme is added to each well and incubated with the inhibitor for a predefined period. e. The enzymatic reaction is initiated by the addition of L-tryptophan. f. The plate is incubated at 37°C for a specified time (e.g., 60 minutes). g. The reaction is stopped by adding trichloroacetic acid (TCA). h. The mixture is then heated to convert N-formylkynurenine to kynurenine.
-
Data Analysis: The concentration of kynurenine is measured spectrophotometrically at a wavelength of approximately 480 nm after reacting with Ehrlich's reagent (p-dimethylaminobenzaldehyde). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular IDO1 Inhibition Assay
Objective: To measure the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa or SK-OV-3 cancer cells, is commonly used.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. To induce IDO1 expression, cells are treated with interferon-gamma (IFN-γ) for 24-48 hours. c. The culture medium is then replaced with fresh medium containing various concentrations of the test inhibitor. d. The cells are incubated with the inhibitor for a specified period (e.g., 24-72 hours). e. The supernatant is collected to measure the concentration of kynurenine.
-
Data Analysis: Kynurenine levels in the supernatant are quantified, typically by HPLC or a colorimetric method as described in the enzymatic assay. The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the functional consequence of IDO1 inhibition on T-cell proliferation in a co-culture system.
Methodology:
-
Cells: Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are used. One set of PBMCs is used to generate dendritic cells (DCs), which are then stimulated with IFN-γ to induce IDO1 expression. The other set of PBMCs serves as the source of responder T cells.
-
Procedure: a. IDO1-expressing DCs are co-cultured with responder T cells in the presence of various concentrations of the test inhibitor. b. The co-culture is incubated for 4-5 days. c. T-cell proliferation is measured using methods such as [3H]-thymidine incorporation or CFSE dilution assays.
-
Data Analysis: The extent to which the inhibitor restores T-cell proliferation in the presence of IDO1-expressing DCs is quantified.
Conclusion
This compound, Indoximod, and Linrodostat represent three distinct approaches to targeting the immunosuppressive IDO1 pathway. This compound and Linrodostat are direct enzymatic inhibitors, with the former being reversible and the latter irreversible, while Indoximod functions through an indirect, downstream mechanism. The preclinical data highlight the high potency of direct inhibitors like Linrodostat and this compound in enzymatic and cellular assays. The choice of inhibitor for therapeutic development has been influenced by these differing mechanisms, with the initial clinical enthusiasm for IDO1 inhibition being tempered by the results of late-stage clinical trials.[12][13] Nevertheless, the ongoing research into these and other IDO1 inhibitors underscores the continued interest in this pathway as a valid target in cancer immunotherapy. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and comparison of novel IDO1-targeting agents.
References
- 1. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 2. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IDO1 Inhibitors: Epacadostat vs. BMS-986205
A Detailed Examination of Preclinical Efficacy, Mechanism of Action, and Clinical Outcomes for Researchers and Drug Development Professionals.
The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism, has been a focal point in cancer immunotherapy. By blocking IDO1, the aim is to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses. This guide provides a comparative overview of two prominent IDO1 inhibitors, Epacadostat (INCB024360) and BMS-986205 (Linrodostat), presenting their preclinical and clinical data, experimental methodologies, and the signaling pathways they target.
Mechanism of Action and Preclinical Potency
Both this compound and BMS-986205 are potent and selective inhibitors of the IDO1 enzyme.[1][2] IDO1 catalyzes the conversion of tryptophan to kynurenine, leading to tryptophan depletion and the accumulation of kynurenine metabolites.[3] This process suppresses the proliferation and activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thus allowing tumors to evade immune surveillance.[2][4] By inhibiting IDO1, these drugs aim to restore tryptophan levels and reduce kynurenine, thereby reactivating the anti-tumor immune response.[3]
Preclinical studies have demonstrated the potency of both inhibitors. BMS-986205 has been described as a more potent inhibitor than this compound, with a greater reduction in kynurenine levels observed in preclinical models.[5][6]
Table 1: In Vitro Potency of this compound and BMS-986205
| Compound | Assay Type | IC50 | Selectivity | Reference |
| This compound | HeLa cell-based assay | 7.4 nM | >1,000-fold vs. IDO2/TDO | [7][8] |
| Enzymatic assay | 10 nM | >1,000-fold vs. IDO2/TDO | [1][2] | |
| IFN-γ induced whole blood assay | 125 nM | >1,000-fold vs. IDO2/TDO | [7][8] | |
| BMS-986205 | IDO1-HEK293 cell-based assay | 1.1 nM | Selective vs. TDO | [9][10] |
| Enzymatic assay | 1.7 nM | Selective vs. TDO | [10] |
dot
Caption: IDO1 signaling pathway in the tumor microenvironment.
Comparative Clinical Efficacy
Both this compound and BMS-986205 have been evaluated in numerous clinical trials, primarily in combination with immune checkpoint inhibitors. While early phase trials showed promising results for both drugs, the outcomes of later-stage studies have been disappointing, leading to a significant shift in the landscape of IDO1 inhibitor development.
Table 2: Key Clinical Trial Data for this compound and BMS-986205
| Trial Identifier | Drug Combination | Cancer Type | Phase | Key Findings | Reference |
| ECHO-301/KEYNOTE-252 | This compound + Pembrolizumab | Unresectable or Metastatic Melanoma | III | Did not meet primary endpoint of improving progression-free survival compared to pembrolizumab alone. | [11][12] |
| ECHO-202/KEYNOTE-037 | This compound + Pembrolizumab | Advanced Solid Tumors | I/II | Showed promising anti-tumor activity in multiple tumor types, including a 55% ORR in melanoma. | [13][14] |
| ECHO-204 | This compound + Nivolumab | Multiple Advanced Solid Tumors | I/II | Demonstrated durable clinical responses in melanoma and head and neck cancer. | [15] |
| CA017-003 | BMS-986205 + Nivolumab | Advanced Cancers | I/IIa | Showed anti-tumor activity, particularly in bladder cancer (32% ORR). | [16][17] |
| CA017-078 | BMS-986205 + Nivolumab + Chemotherapy | Muscle-Invasive Bladder Cancer | III | Halted based on emerging data on the IDO pathway. | [12][18] |
The failure of the Phase III ECHO-301 trial for this compound was a major setback for the field and led to the discontinuation of many other IDO1 inhibitor trials, including pivotal studies of BMS-986205.[12]
Experimental Protocols
In Vitro IDO1 Inhibition Assay (General Protocol)
A common method to assess the in vitro potency of IDO1 inhibitors involves a cell-based assay using a human cell line that expresses IDO1, such as HeLa or SKOV-3 cells.
-
Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.
-
IDO1 Induction: To induce IDO1 expression, cells are typically stimulated with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).
-
Inhibitor Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound or BMS-986205) for a defined incubation period.
-
Kynurenine Measurement: The supernatant from each well is collected, and the concentration of kynurenine is measured. This is often done using a colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde (PDAB), or by using liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kynurenine production inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: In Vitro IDO1 Inhibition Assay Workflow.
In Vivo Tumor Model (General Protocol)
The in vivo efficacy of IDO1 inhibitors is often evaluated in syngeneic mouse tumor models.
-
Tumor Implantation: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are subcutaneously inoculated with a tumor cell line known to express or induce IDO1 (e.g., B16-F10 melanoma, CT26 colon carcinoma).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: The IDO1 inhibitor (this compound or BMS-986205) is administered orally at a specified dose and schedule. In combination therapy studies, a checkpoint inhibitor (e.g., anti-PD-1 antibody) is typically administered via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, blood and tumor tissue can be collected to measure kynurenine and tryptophan levels to assess target engagement.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.
dot
References
- 1. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 3. fortislife.com [fortislife.com]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. merck.com [merck.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Bristol Myers Squibb - Clinical Trial Data for Combination of this compound and Opdivo® (nivolumab) Demonstrate Durable Clinical Responses in Patients with Melanoma and Head and Neck Cancer [news.bms.com]
- 16. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]
- 17. | BioWorld [bioworld.com]
- 18. cancerresearchuk.org [cancerresearchuk.org]
head-to-head comparison of selective IDO1 inhibitors in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. This guide provides a detailed head-to-head comparison of three prominent selective IDO1 inhibitors—Epacadostat, Linrodostat (BMS-986205), and Navoximod—based on available preclinical data.
Mechanism of Action and Signaling Pathway
IDO1 inhibitors primarily function by blocking the enzymatic activity of IDO1, thereby preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine. This restores T cell proliferation and function within the tumor microenvironment. However, the precise binding mechanisms of these inhibitors differ, which can influence their potency and selectivity. This compound is a competitive inhibitor that binds to the heme-group in the catalytic center of IDO1. In contrast, Linrodostat binds to the apo-form of the enzyme, competing with heme for the active site.[1] Navoximod is a noncompetitive inhibitor.[2]
Below is a diagram illustrating the IDO1 signaling pathway and the points of intervention by these inhibitors.
Caption: IDO1 pathway and inhibitor mechanisms.
In Vitro Potency and Selectivity
The in vitro potency of IDO1 inhibitors is a key determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) in both biochemical (enzyme-based) and cell-based assays. Selectivity against related enzymes such as IDO2 and tryptophan 2,3-dioxygenase (TDO) is also crucial to minimize off-target effects.
| Inhibitor | Assay Type | Species | IC50 (nM) | Selectivity | Reference |
| This compound | Enzyme-based | Human | 71.8 | >1000-fold vs. IDO2/TDO | [3] |
| Cell-based (HeLa) | Human | ~10 | >1000-fold vs. IDO2/TDO | [3] | |
| Cell-based (SKOV-3) | Human | 15.3 | - | [4] | |
| Linrodostat (BMS-986205) | Cell-based (SKOV-3) | Human | 9.5 | Highly selective for IDO1 | [4] |
| Navoximod | Enzyme-based | - | - | Weak inhibitor of TDO | [2] |
| Cell-based | - | 75-90 | - | [2] |
Preclinical In Vivo Efficacy
The in vivo efficacy of IDO1 inhibitors is evaluated in various preclinical tumor models, often in syngeneic mice. Key pharmacodynamic markers include the reduction of kynurenine levels in plasma and tumor tissue, and the ultimate therapeutic outcome is measured by tumor growth inhibition.
| Inhibitor | Animal Model | Tumor Type | Key Findings | Reference |
| This compound | CT26 syngeneic mice | Colon Carcinoma | Dose-dependent tumor growth control (up to 57%); significant reduction of kynurenine in plasma, tumor, and lymph nodes (78-87%). | [5] |
| B16F10 syngeneic mice | Melanoma | Enhanced antitumor effects when combined with anti-CTLA4 or anti-PD-L1 antibodies. | [6] | |
| Linrodostat (BMS-986205) | Human SKOV3 xenograft | Ovarian Cancer | Dose-dependent reduction in tumor kynurenine. | [7] |
| Navoximod | B16F10 syngeneic mice | Melanoma | Markedly enhanced anti-tumor responses to vaccination (~95% reduction in tumor volume). | [6] |
Pharmacokinetic Properties in Preclinical Models
The pharmacokinetic (PK) profile of an IDO1 inhibitor influences its dosing regimen and overall exposure. Key parameters include half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
| Inhibitor | Species | Dose | T1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| This compound | Mouse | - | 2.4-3.9 | - | - | - | [3] |
| SHR9146 (IDO1/TDO dual inhibitor) | Mouse | 20-80 mg/kg (oral) | 1.586 | 19.8 | 3.427 | 54.2 | [8] |
| Compound DX-03-12 (Novel IDO1 inhibitor) | Mouse | 60 mg/kg (oral) | ~4.6 | ~36% of hepatic blood flow | - | ~96 | [9] |
Note: Direct head-to-head PK data for this compound, Linrodostat, and Navoximod in the same preclinical study is limited in the provided search results. Data for other IDO1 inhibitors are included for comparative context.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are outlines of common methodologies used to evaluate IDO1 inhibitors.
In Vitro IDO1 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
-
Materials: Recombinant human IDO1 enzyme, L-tryptophan (substrate), reaction buffer, and test compounds.
-
Procedure:
-
The inhibitor is incubated with the IDO1 enzyme in the reaction buffer.
-
The reaction is initiated by the addition of L-tryptophan.
-
The formation of N-formylkynurenine, the product of the IDO1-catalyzed reaction, is measured over time, often by absorbance at 321 nm.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based IDO1 Inhibition Assay
-
Objective: To assess the potency of an inhibitor in a cellular context where factors like cell permeability can be evaluated.
-
Cell Line: Typically, a human cancer cell line that expresses IDO1 upon stimulation, such as HeLa or SKOV-3 cells.
-
Procedure:
-
Cells are seeded in microplates and stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Cells are then treated with various concentrations of the test inhibitor.
-
After an incubation period, the supernatant is collected, and the concentration of kynurenine is measured, often by LC-MS/MS or a colorimetric assay.
-
IC50 values are determined based on the reduction in kynurenine production.[4]
-
In Vivo Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of an IDO1 inhibitor in a living organism.
-
Animal Model: Commonly, syngeneic mouse models (e.g., BALB/c or C57BL/6 mice) are used, where a murine tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) is implanted.
-
Procedure:
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
The IDO1 inhibitor is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, plasma and tumor tissues are collected to measure tryptophan and kynurenine levels as a pharmacodynamic readout.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.[10]
-
Below is a diagram illustrating a typical experimental workflow for evaluating selective IDO1 inhibitors.
References
- 1. oncolines.com [oncolines.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Epacadostat's On-Target Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epacadostat (INCB024360) is a potent and highly selective oral inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. The therapeutic rationale behind its development lies in reversing the immunosuppressive tumor microenvironment created by the upregulation of IDO1. This guide provides an objective comparison of this compound with other IDO1 inhibitors, supported by experimental data, to aid researchers in evaluating its on-target effects in vivo.
Mechanism of Action: Targeting the Kynurenine Pathway
IDO1 is a key enzyme in the catabolism of the essential amino acid tryptophan, converting it to kynurenine.[1] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and accumulation of kynurenine and its metabolites. This metabolic shift suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), ultimately allowing cancer cells to evade immune surveillance.[1][2]
This compound competitively and reversibly binds to the heme cofactor of the IDO1 enzyme, effectively blocking its catalytic activity.[3][4] This inhibition is intended to restore local tryptophan levels and reduce kynurenine concentrations, thereby reactivating anti-tumor immune responses.[5]
In Vivo On-Target Effects: A Comparative Analysis
The primary pharmacodynamic marker for IDO1 inhibition in vivo is the reduction of kynurenine levels in plasma and tumor tissue. The following tables summarize key preclinical and clinical data for this compound and two other notable IDO1 inhibitors, Navoximod (GDC-0919) and Linrodostat (BMS-986205).
Table 1: Preclinical In Vivo Pharmacodynamic Comparison of IDO1 Inhibitors
| Parameter | This compound (INCB024360) | Navoximod (GDC-0919) | Linrodostat (BMS-986205) |
| Animal Model | CT26 tumor-bearing mice | B16F10 tumor-bearing mice | Human SKOV-3 xenografts in mice |
| Dosage | 100 mg/kg, twice daily | Single oral administration | 5, 25, and 125 mg/kg, once daily for 5 days |
| Kynurenine Reduction (Plasma) | Significant reduction | ~50% reduction | Dose-dependent reduction |
| Kynurenine Reduction (Tumor) | Significant reduction | ~50% reduction | Dose-dependent reduction |
| Immune Cell Modulation | Increased T/NK cell proliferation, expanded CD86 high DCs, suppressed Tregs in vitro[3] | Enhanced anti-tumor responses of T cells to vaccination[6] | Restored T-cell proliferation in mixed-lymphocyte reaction in vitro[7] |
| Tumor Growth Inhibition | Up to 57% tumor growth control in a dose-dependent manner[8] | Dramatic reduction in tumor volume when combined with vaccination[6] | Not explicitly stated in the provided search results |
| Selectivity | >1,000-fold for IDO1 over IDO2 and TDO[3] | IDO1/TDO inhibitor[4] | Selective for IDO1 over IDO2 and TDO2[9] |
| Reference(s) | [3][5][8] | [4][6][10] | [7][9][11] |
Table 2: Clinical Pharmacodynamic Comparison of IDO1 Inhibitors
| Parameter | This compound (INCB024360) | Navoximod (GDC-0919) | Linrodostat (BMS-986205) |
| Clinical Setting | Advanced solid malignancies | Recurrent advanced solid tumors | Advanced solid tumors or hematologic malignancies |
| Dosage | ≥100 mg twice daily | Up to 800 mg twice daily | Not explicitly stated in the provided search results |
| Kynurenine Reduction (Plasma) | Near maximal inhibition (>80-90%) at doses ≥100 mg BID[12] | Transiently decreased plasma kynurenine[13] | Reduces kynurenine production[9] |
| Key Clinical Trial | ECHO-301/KEYNOTE-252 (Phase 3)[14][15] | Phase Ia study (NCT02048709)[13][16] | Phase 1/2 study in combination with nivolumab[9] |
| Clinical Outcome (as monotherapy) | Stable disease in 7 of 52 patients[12] | Stable disease in 8 of 22 efficacy-evaluable patients[13] | Not explicitly stated in the provided search results |
| Noteworthy Combination Trial Results | Failed to meet primary endpoint in combination with pembrolizumab in melanoma (ECHO-301)[14][15] | Investigated in combination with other agents[16] | Investigated in combination with nivolumab and ipilimumab[9] |
| Reference(s) | [12][14][15] | [13][16] | [9][17] |
Experimental Protocols
Protocol 1: Measurement of Kynurenine and Tryptophan in Plasma/Tissue by LC-MS/MS
This protocol provides a general workflow for the quantification of kynurenine and tryptophan, key pharmacodynamic markers of IDO1 inhibition.
-
Sample Preparation:
-
For plasma samples, aliquot 100 µL into a test tube.[18]
-
For tissue samples, homogenize the tissue and perform protein extraction.
-
Add an internal standard solution containing deuterated tryptophan (Trp-d5) and kynurenine (Kyn-d4) to each sample, calibrator, and quality control sample.[18]
-
Precipitate proteins by adding trifluoroacetic acid (TFA) or cold methanol containing formic acid, followed by vortexing and centrifugation.[18][19]
-
Transfer the supernatant to an autosampler vial for analysis.[18]
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample into the LC-MS/MS system.[18]
-
Perform chromatographic separation using a C18 reversed-phase column with a gradient elution.[20][21]
-
Utilize a tandem mass spectrometer set to monitor the specific mass-to-charge ratios (m/z) for tryptophan, kynurenine, and their deuterated internal standards.[20]
-
-
Data Analysis:
-
Quantify the concentrations of tryptophan and kynurenine by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve.
-
Calculate the kynurenine/tryptophan ratio as a key indicator of IDO1 activity.
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol outlines the key steps for isolating and analyzing immune cell populations within the tumor microenvironment.
-
Tumor Dissociation:
-
Harvest tumors from mice and place them in cold PBS.[22]
-
Mechanically dissociate the tumor tissue into a single-cell suspension using a gentleMACS Dissociator or by mincing with scalpels.[23][24]
-
Enzymatically digest the tissue fragments using a tumor dissociation kit (e.g., containing collagenase and DNase).[23]
-
-
Leukocyte Isolation:
-
Antibody Staining:
-
Flow Cytometry Analysis:
Visualizing Key Processes
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo validation of IDO1 inhibitors.
Conclusion
This compound demonstrates potent and selective inhibition of the IDO1 enzyme, leading to a significant reduction in kynurenine levels in vivo. While preclinical studies showed promising anti-tumor activity, the failure of the Phase 3 ECHO-301 trial in combination with pembrolizumab highlights the complexities of translating these on-target effects into clinical benefit.[14][15] A retrospective analysis suggested that higher doses of this compound might be necessary to overcome the increase in kynurenine induced by anti-PD-1 therapy.[26]
Comparing this compound with other IDO1 inhibitors like Navoximod and Linrodostat reveals differences in their selectivity, potency, and clinical development trajectories. This guide provides a framework for researchers to design and interpret in vivo studies aimed at validating the on-target effects of IDO1 inhibitors and understanding their potential in cancer immunotherapy. Careful consideration of dosing, combination strategies, and comprehensive pharmacodynamic and immune monitoring will be crucial for the future development of this class of drugs.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Is There a Clinical Future for IDO1 Inhibitors After the Failure of this compound in Melanoma? | Annual Reviews [annualreviews.org]
- 3. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merck.com [merck.com]
- 15. onclive.com [onclive.com]
- 16. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 20. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimized protocol for immunophenotyping of melanoma and tumor-bearing skin from mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. content.noblelifesci.com [content.noblelifesci.com]
- 24. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Comparison: Epacadostat Versus Dual IDO1/TDO Inhibitors in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective IDO1 inhibitor, Epacadostat, with the emerging class of dual IDO1/TDO inhibitors. This report synthesizes preclinical and clinical data to evaluate their respective mechanisms of action, efficacy, and therapeutic potential in the landscape of cancer immunotherapy.
The tryptophan (Trp) catabolism pathway has been identified as a critical mechanism of immune evasion in cancer. Two key enzymes, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), initiate the breakdown of tryptophan into kynurenine (Kyn). This process depletes the local microenvironment of tryptophan, an essential amino acid for T-cell proliferation and function, and produces immunosuppressive kynurenine metabolites. Consequently, inhibiting these enzymes has emerged as a promising strategy to restore anti-tumor immunity.
This compound (INCB024360), a highly potent and selective inhibitor of IDO1, was a frontrunner in this therapeutic class. However, its failure to meet primary endpoints in the pivotal Phase III ECHO-301 trial, when combined with the anti-PD-1 antibody pembrolizumab in patients with unresectable or metastatic melanoma, has prompted a re-evaluation of targeting the tryptophan catabolism pathway.[1] One of the leading hypotheses for this clinical setback is the potential for compensatory upregulation of TDO activity in the tumor microenvironment, thereby sustaining an immunosuppressive state. This has led to the development of dual IDO1/TDO inhibitors, designed to block both key enzymes in the pathway and potentially offer a more complete and durable reversal of tryptophan-mediated immune suppression.
This guide will delve into a detailed comparison of this compound and representative dual IDO1/TDO inhibitors, presenting available data on their biochemical potency, preclinical efficacy, and clinical performance.
Mechanism of Action: A Tale of Two Strategies
This compound is a reversible and competitive inhibitor of the IDO1 enzyme.[2] It exhibits high selectivity for IDO1 over TDO and IDO2, with a reported IC50 of approximately 10 nM in cell-based assays and 71.8 nM in enzymatic assays.[2] Its mechanism is centered on blocking the conversion of tryptophan to kynurenine specifically by IDO1, which is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment.
Dual IDO1/TDO inhibitors, on the other hand, are designed to simultaneously block both enzymes responsible for the initial and rate-limiting step of tryptophan catabolism. The rationale behind this dual-targeting approach is to prevent the potential for TDO to compensate for the inhibition of IDO1, a phenomenon that has been observed in preclinical models.[3][4] By inhibiting both enzymes, these agents aim to achieve a more profound and sustained reduction in kynurenine levels and a more robust restoration of anti-tumor T-cell activity. Several dual inhibitors, such as M4112, HTI-1090 (SHR9146), and AT-0174, have entered preclinical and clinical development.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and selected dual IDO1/TDO inhibitors.
Table 1: In Vitro Potency of IDO1/TDO Inhibitors
| Compound | Target(s) | IC50 (IDO1) | IC50 (TDO) | Selectivity | Reference(s) |
| This compound | IDO1 | ~10 nM (cell-based) | >10,000 nM | >1000-fold for IDO1 | [2] |
| AT-0174 | IDO1/TDO | 0.17 µM | 0.25 µM | Dual | [3] |
| Compound 44 | IDO1/TDO | 9.7 nM | 47 nM | Dual | [5] |
| TD34 | IDO1/TDO | ~40 µM (IDO1 cell line) | ~40 µM (TDO2 cell line) | Dual | [6] |
Table 2: Summary of Clinical Trial Data
| Compound | Phase | Cancer Type(s) | Key Findings | Reference(s) |
| This compound | Phase III (ECHO-301) | Unresectable or Metastatic Melanoma | Combination with pembrolizumab did not improve progression-free survival or overall survival compared to pembrolizumab alone. | [1] |
| M4112 | Phase I | Advanced Solid Tumors | Well-tolerated, but no significant reduction of plasma kynurenine at steady state. Best overall response was stable disease in 60% of patients. | [7] |
| HTI-1090 (SHR9146) | Phase I | Advanced Solid Tumors | Combination with an anti-PD-1 antibody (with or without apatinib) showed an acceptable safety profile and promising anti-tumor activity. ORR of 21.4% (with apatinib) and 33.3% (without apatinib). | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of IDO1 and TDO inhibitors.
In Vitro IDO1/TDO Enzyme Activity Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 or TDO.
Materials:
-
Purified recombinant human IDO1 or TDO enzyme
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the purified IDO1 or TDO enzyme to the wells.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[9]
Cell-Based IDO1/TDO Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 or TDO activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3) or TDO (e.g., A172).[6]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test inhibitor.
-
Reagents for kynurenine detection (as in the enzyme assay).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For IDO1 assays, treat the cells with IFN-γ to induce enzyme expression.
-
Add the test inhibitor at various concentrations to the cells.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using the same method as the enzyme assay (TCA and Ehrlich's reagent).
-
Calculate the percent inhibition of kynurenine production and determine the IC50 value.[4][10]
Discussion and Future Perspectives
The clinical failure of this compound has underscored the complexities of targeting the tryptophan catabolism pathway. While highly selective for IDO1, its inability to overcome potential compensatory mechanisms, such as TDO upregulation, may have limited its efficacy. Dual IDO1/TDO inhibitors offer a rational approach to address this limitation by providing a more comprehensive blockade of the pathway.
Preclinical data for several dual inhibitors are promising, demonstrating potent inhibition of both enzymes and, in some cases, superior anti-tumor activity compared to selective IDO1 inhibition in in vivo models.[3] However, the clinical data for dual inhibitors are still in early stages. The Phase I trial of M4112 showed good tolerability but did not achieve a sustained reduction in plasma kynurenine levels, highlighting the challenges in translating preclinical findings to the clinic.[7] In contrast, early results for HTI-1090 in combination with an immune checkpoint inhibitor are more encouraging, suggesting that this dual inhibitor may have a more favorable pharmacokinetic and pharmacodynamic profile.[8]
The development of robust and standardized assays for evaluating both IDO1 and TDO activity is critical for the continued investigation of these inhibitors. The protocols outlined in this guide provide a framework for such evaluations.
Key considerations for the future development of IDO1/TDO inhibitors include:
-
Patient Selection: Identifying biomarkers to select patients most likely to benefit from IDO1/TDO inhibition will be crucial. This may include assessing the expression levels of both IDO1 and TDO in tumor biopsies.
-
Combination Strategies: As with many immunotherapies, the future of IDO1/TDO inhibitors likely lies in combination with other agents, such as immune checkpoint inhibitors, chemotherapy, or other targeted therapies.
-
Pharmacokinetics and Pharmacodynamics: Optimizing the dosing and schedule of these inhibitors to achieve sustained target engagement in the tumor microenvironment will be essential for clinical success.
References
- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 3. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance of IDO1 and PD-1/PD-L1 Inhibition: A Comparative Guide to Epacadostat Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of the IDO1 inhibitor Epacadostat with PD-1/PD-L1 inhibitors. We delve into the clinical data, underlying mechanisms, and experimental approaches that have defined this combination therapy's journey from promising preclinical results to pivotal clinical trials.
The rationale for combining this compound with PD-1/PD-L1 inhibitors is rooted in their complementary mechanisms of action within the tumor microenvironment. Tumor cells often exploit the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway to create an immunosuppressive milieu. IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[1][2] This depletion of tryptophan and accumulation of kynurenine suppresses the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs), effectively shielding the tumor from immune attack.[1][3] this compound, a potent and selective oral inhibitor of the IDO1 enzyme, aims to reverse this immunosuppression.[3][4]
Concurrently, tumor cells can express Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells, inducing T-cell exhaustion and apoptosis. PD-1/PD-L1 inhibitors, such as pembrolizumab and nivolumab, block this interaction, reinvigorating the anti-tumor T-cell response. The combination of this compound and a PD-1/PD-L1 inhibitor is therefore hypothesized to create a more robust and durable anti-tumor immune response by tackling two distinct immunosuppressive mechanisms simultaneously.
Clinical Performance: A Tale of Two Phases
Early phase clinical trials of this compound in combination with PD-1 inhibitors showed promising results, particularly in patients with advanced melanoma. However, the subsequent Phase 3 trial, ECHO-301/KEYNOTE-252, did not meet its primary endpoint, tempering initial enthusiasm and prompting a deeper investigation into the complexities of this therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from major clinical trials investigating this compound in combination with PD-1 inhibitors.
Table 1: Efficacy of this compound in Combination with Pembrolizumab (ECHO-202/KEYNOTE-037)
| Indication | Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) |
| Advanced Melanoma | This compound + Pembrolizumab | 22 | 55% | - | - | - |
| NSCLC | This compound + Pembrolizumab | - | - | - | - | - |
| Renal Cell Carcinoma | This compound + Pembrolizumab | - | - | - | - | - |
| Urothelial Carcinoma | This compound + Pembrolizumab | - | - | - | - | - |
| SCCHN | This compound + Pembrolizumab | - | - | - | - | - |
| Endometrial Adenocarcinoma | This compound + Pembrolizumab | - | - | - | - | - |
Data from the Phase 1 portion of the trial showed encouraging antitumor activity across multiple tumor types.[4]
Table 2: Efficacy of this compound in Combination with Nivolumab (ECHO-204)
| Indication | Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) |
| Advanced Melanoma (treatment-naïve) | This compound (100mg or 300mg) + Nivolumab | 40 | 63% | 2 | 23 | 88% |
| SCCHN (previously treated) | This compound (100mg or 300mg) + Nivolumab | 31 | 23% | 1 | 6 | 61% |
Responses in melanoma and SCCHN were observed regardless of PD-L1 expression.[5]
Table 3: Efficacy of this compound in Combination with Pembrolizumab in Advanced Melanoma (ECHO-301/KEYNOTE-252 - Phase 3)
| Treatment Arm | Number of Patients (n) | Median Progression-Free Survival (PFS) | 12-Month PFS Rate | Objective Response Rate (ORR) |
| This compound + Pembrolizumab | ~350 | 4.7 months | 37% | 34.2% |
| Placebo + Pembrolizumab | ~350 | 4.9 months | 37% | 31.5% |
The addition of this compound to Pembrolizumab did not result in a statistically significant improvement in PFS compared to Pembrolizumab alone.
Table 4: Safety Profile of this compound in Combination with PD-1 Inhibitors (Pooled Data from ECHO-202 & ECHO-204)
| Adverse Event (AE) Grade | This compound + Pembrolizumab (ECHO-202) | This compound + Nivolumab (ECHO-204) |
| Any Grade Treatment-Related AEs | 84% | - |
| Grade 3/4 Treatment-Related AEs | 24% | - |
| Most Common AEs (≥20%) | Fatigue (36%), Rash (36%), Arthralgia (24%), Pruritus (23%), Nausea (21%) | - |
| AEs leading to discontinuation | 11% | - |
| Treatment-related deaths | 0 | 0 |
The combination of this compound and PD-1 inhibitors was generally well-tolerated, with a safety profile consistent with that of PD-1 inhibitor monotherapy.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Phase 1/2 study of this compound in combination with durvalumab in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Epigenetic therapy to enhance therapeutic effects of PD-1 inhibition in therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Tale of Two Trials: A Comparative Analysis of ECHO-202 and ECHO-301
A deep dive into the clinical trials of epacadostat and pembrolizumab combination therapy for advanced melanoma, offering researchers, scientists, and drug development professionals a comprehensive comparison of their design, outcomes, and implications for future immuno-oncology research.
The landscape of cancer therapy has been revolutionized by the advent of immune checkpoint inhibitors. A key strategy to enhance their efficacy has been the combination with other immunomodulatory agents. One such agent, this compound, an inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, showed initial promise in combination with the anti-PD-1 antibody pembrolizumab. This report provides a detailed comparative analysis of the pivotal clinical trials that defined the trajectory of this combination: the Phase 1/2 ECHO-202 trial and the subsequent Phase 3 ECHO-301 trial, with a focus on their melanoma cohorts.
Executive Summary
The ECHO-202 trial, a Phase 1/2 study, generated considerable optimism with its encouraging response rates and progression-free survival data in patients with advanced melanoma receiving the this compound-pembrolizumab combination. However, the much larger, randomized, and placebo-controlled Phase 3 ECHO-301 trial failed to confirm these promising findings. The addition of this compound to pembrolizumab did not result in a statistically significant improvement in progression-free survival or overall survival compared to pembrolizumab alone. This stark contrast in outcomes underscores the critical importance of robust, late-stage clinical trials in validating early-phase signals and highlights the complexities of targeting the tumor microenvironment.
Experimental Protocols
A clear understanding of the methodologies employed in these trials is crucial for interpreting their divergent results. The following tables provide a detailed comparison of the key experimental protocols for the melanoma cohorts of the ECHO-202 and ECHO-301 trials.
Patient and Trial Characteristics
| Feature | ECHO-202 (Melanoma Cohort) | ECHO-301 |
| ClinicalTrials.gov ID | NCT02178722 | NCT02752074 |
| Phase | 1/2 | 3 |
| Study Design | Open-label, non-randomized | Randomized, double-blind, placebo-controlled |
| Patient Population | Unresectable or metastatic melanoma | Unresectable Stage III or IV melanoma |
| Prior Treatment | Patients previously treated with anti-PD-1 or anti-CTLA-4 therapies were excluded.[1][2] | Treatment-naive for advanced or metastatic disease (prior BRAF/MEK therapy allowed for BRAF V600-mutant patients).[3] |
| Sample Size | 63 patients in the advanced melanoma cohort.[1] | Over 700 patients. |
| ECOG Performance Status | 0 or 1 | 0 or 1. |
Treatment Regimen
| Component | ECHO-202 (Melanoma Cohort) | ECHO-301 |
| This compound Arm | This compound (various doses, including 100 mg BID) + Pembrolizumab (2 mg/kg or 200 mg Q3W).[1][4] | This compound (100 mg BID) + Pembrolizumab (200 mg Q3W).[3] |
| Control Arm | No control arm | Placebo + Pembrolizumab (200 mg Q3W).[3] |
| Treatment Duration | Until disease progression or unacceptable toxicity. | Up to 2 years.[3] |
Endpoints and Assessments
| Aspect | ECHO-202 (Melanoma Cohort) | ECHO-301 |
| Primary Endpoints | To evaluate the safety and efficacy of the combination.[1] | Progression-Free Survival (PFS) and Overall Survival (OS). |
| Secondary Endpoints | Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR).[1] | Objective Response Rate (ORR), safety, and tolerability. |
| Tumor Assessment | RECIST v1.1 | RECIST v1.1 and irRECIST (by central review). |
| Stratification Factors | Not applicable (non-randomized) | PD-L1 expression (positive vs. negative/indeterminate) and BRAF mutation status. |
Quantitative Data Presentation
The efficacy and safety data from the two trials are summarized in the tables below for direct comparison.
Efficacy Results in Advanced Melanoma
| Efficacy Endpoint | ECHO-202 (Melanoma Cohort) | ECHO-301 (this compound + Pembrolizumab Arm) | ECHO-301 (Placebo + Pembrolizumab Arm) |
| Objective Response Rate (ORR) | 56% (n=35/63).[1] | 34.2%. | 31.5%. |
| Complete Response (CR) | 14% (n=9/63).[1] | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. |
| Partial Response (PR) | 41% (n=26/63).[1] | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. |
| Disease Control Rate (DCR) | 71% (n=45/63).[1] | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. |
| Median Progression-Free Survival (PFS) | 12.4 months.[1] | 4.7 months.[3] | 4.9 months.[3] |
| 12-Month PFS Rate | 52%.[1] | 37%. | 37%. |
| Median Overall Survival (OS) | Not reached at the time of analysis. | Not reached at the time of analysis. | Not reached at the time of analysis. |
| 12-Month OS Rate | Not explicitly reported in the provided search results. | 74%. | 74%. |
Safety Summary: Treatment-Related Adverse Events (TRAEs)
| Adverse Event Profile | ECHO-202 (Melanoma Cohort) | ECHO-301 (this compound + Pembrolizumab Arm) | ECHO-301 (Placebo + Pembrolizumab Arm) |
| Any Grade TRAEs | Most common (≥10%): rash (46%), fatigue (43%), pruritus (29%), arthralgia (17%).[1] | Not detailed in the provided search results. | Not detailed in the provided search results. |
| Grade ≥3 TRAEs | 20% of patients.[1] | 21.8%. | 17.0%. |
| Most Common Grade ≥3 TRAEs | Increased lipase (6%), rash (5%).[1] | Increased lipase was the most common. | Not detailed in the provided search results. |
| TRAEs Leading to Discontinuation | 6% (n=4).[1] | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. |
| Treatment-Related Deaths | None reported.[1] | None reported. | None reported. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Mechanism of Action: this compound and Pembrolizumab
Caption: Combined inhibition of IDO1 by this compound and PD-1 by pembrolizumab to enhance anti-tumor immunity.
ECHO-301 Trial Workflow
Caption: Simplified workflow of the ECHO-301 clinical trial from patient screening to data analysis.
Discussion and Conclusion
The divergent outcomes of the ECHO-202 and ECHO-301 trials offer critical lessons for the field of immuno-oncology. The initial promising results from the single-arm, non-randomized ECHO-202 study were not replicated in the robust, placebo-controlled setting of ECHO-301. This discrepancy highlights the potential for bias in early-phase trials and the indispensable role of Phase 3 studies in confirming therapeutic benefit.
Several factors may have contributed to the failure of ECHO-301. It is possible that the patient population in ECHO-202 was inadvertently selected for characteristics that favored a positive outcome. The open-label design of ECHO-202 could have also introduced unconscious bias in response assessment. Furthermore, the lack of a control arm in ECHO-202 made it difficult to definitively attribute the observed efficacy to the combination rather than to the known activity of pembrolizumab alone.
The ECHO-301 trial, with its rigorous design, provided a clear answer: the addition of this compound to pembrolizumab did not improve outcomes in patients with unresectable or metastatic melanoma. The safety profile of the combination was manageable and generally consistent with pembrolizumab monotherapy, suggesting that the lack of efficacy was not due to prohibitive toxicity.
References
- 1. merck.com [merck.com]
- 2. onclive.com [onclive.com]
- 3. Top advances of the year: Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incyte Release: Additional Phase I Data From ECHO-202 Reinforce Durability Of Response In Patients With Treatment-Naive Advanced Or Metastatic Melanoma Treated With this compound In Combination With Keytruda (Pembrolizumab) - BioSpace [biospace.com]
Evaluating Epacadostat: A Comparative Guide to Clinical Trial Endpoints in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Epacadostat, a first-in-class indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, was a promising agent in the landscape of cancer immunotherapy. The rationale for its development hinged on the role of the IDO1 enzyme in promoting an immunosuppressive tumor microenvironment. By inhibiting IDO1, this compound was designed to restore anti-tumor immune responses, particularly in combination with checkpoint inhibitors. This guide provides a comparative analysis of the clinical trial data for this compound, focusing on the key efficacy endpoints of Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR), and contrasts its performance with alternative therapeutic strategies.
The IDO1 Signaling Pathway and this compound's Mechanism of Action
The IDO1 enzyme is a critical regulator of immune responses. It catabolizes the essential amino acid tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), ultimately leading to immune tolerance of the tumor. This compound was developed to inhibit this enzymatic activity, thereby reversing the immunosuppressive effects and enhancing the efficacy of other immunotherapies, such as PD-1 inhibitors.
Caption: IDO1 Pathway and this compound's Mechanism.
Clinical Efficacy of this compound: The ECHO-301/KEYNOTE-252 Trial
The pivotal phase 3 ECHO-301/KEYNOTE-252 trial was designed to evaluate the efficacy and safety of this compound in combination with the anti-PD-1 antibody pembrolizumab versus pembrolizumab monotherapy in patients with unresectable or metastatic melanoma.[1][2] The results of this trial were highly anticipated but ultimately disappointing, as the addition of this compound to pembrolizumab did not demonstrate a statistically significant improvement in the primary endpoints of PFS and OS.[1][3]
Table 1: Efficacy Endpoints from the ECHO-301/KEYNOTE-252 Trial [2][4]
| Endpoint | This compound + Pembrolizumab (n=354) | Placebo + Pembrolizumab (n=352) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 4.7 months | 4.9 months | 1.00 (0.83-1.21) | 0.517 |
| 12-month PFS Rate | 37% | 37% | - | - |
| Median Overall Survival (OS) | Not Reached | Not Reached | 1.13 (0.86-1.49) | 0.807 |
| 12-month OS Rate | 74% | 74% | - | - |
| Objective Response Rate (ORR) | 34.2% | 31.5% | - | - |
Comparison with an Alternative IDO1 Inhibitor: Indoximod
Indoximod is another orally administered IDO1 pathway inhibitor. While a direct head-to-head phase 3 trial against this compound is not available, data from a phase 2 single-arm trial investigating indoximod in combination with pembrolizumab in advanced melanoma patients showed promising results.[3][5] It is important to note that cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and other factors.
Table 2: Efficacy of Indoximod plus Pembrolizumab in Advanced Melanoma (Phase 2) [5][6]
| Endpoint | Indoximod + Pembrolizumab (n=89) |
| Median Progression-Free Survival (PFS) | 12.4 months (95% CI 6.4 to 24.9) |
| Objective Response Rate (ORR) | 51% |
| Complete Response (CR) Rate | 20% |
| Disease Control Rate (DCR) | 70% |
Experimental Protocols
A standardized approach to evaluating clinical trial endpoints is crucial for the accurate assessment of a drug's efficacy. The following outlines the key methodologies used in the trials discussed.
Tumor Response Assessment: RECIST 1.1
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard guideline for assessing changes in tumor burden in clinical trials.[1][7]
-
Target Lesions : Up to five of the largest measurable lesions (maximum of two per organ) are selected for measurement.[7] Measurable lesions are defined as those with a longest diameter of at least 10 mm (or 15 mm in the short axis for lymph nodes).[1]
-
Response Categories :
-
Complete Response (CR) : Disappearance of all target lesions.
-
Partial Response (PR) : At least a 30% decrease in the sum of the longest diameters of target lesions.
-
Progressive Disease (PD) : At least a 20% increase in the sum of the longest diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.
-
Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to be classified as PD.[1]
-
Caption: RECIST 1.1 Experimental Workflow.
Logical Comparison of Clinical Outcomes
The disparate outcomes between the phase 3 trial of this compound and the phase 2 trial of indoximod, both in combination with a PD-1 inhibitor for advanced melanoma, highlight the complexities of drug development and the nuances of targeting the IDO1 pathway. While the ECHO-301 trial's failure was a significant setback for the field, the data from the indoximod trial suggest that IDO1 pathway inhibition may still hold therapeutic potential, warranting further investigation into patient selection biomarkers and optimal combination strategies.
Caption: Logical Comparison of Clinical Outcomes.
References
- 1. youtube.com [youtube.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. project.eortc.org [project.eortc.org]
Navigating the Safety Landscape of IDO1 Inhibitor Combination Therapies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of different Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor combination therapies. It includes a summary of quantitative safety data from key clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and study workflows.
The inhibition of the IDO1 enzyme, a key regulator of immune tolerance, has been a promising strategy in oncology, particularly in combination with other immunotherapies like checkpoint inhibitors. The rationale lies in overcoming tumor-induced immunosuppression to enhance anti-tumor immune responses. However, the clinical development of IDO1 inhibitors has been met with mixed results, underscoring the importance of understanding their safety profiles in combination regimens. This guide synthesizes safety data from clinical trials of prominent IDO1 inhibitors—epacadostat, indoximod, navoximod, and linrodostat—when combined with checkpoint inhibitors or chemotherapy.
Comparative Safety Profiles of IDO1 Inhibitor Combinations
The safety of IDO1 inhibitor combination therapies is a critical consideration in their clinical development. The following table summarizes the key safety findings from various clinical trials, focusing on treatment-related adverse events (TRAEs), grade ≥3 TRAEs, and dose-limiting toxicities (DLTs).
| IDO1 Inhibitor | Combination Agent(s) | Trial Identifier | Most Common Treatment-Related Adverse Events (Any Grade) | Grade ≥3 Treatment-Related Adverse Events | Dose-Limiting Toxicities (DLTs) / Key Safety Notes |
| This compound | Pembrolizumab | ECHO-202/KEYNOTE-037 | Fatigue (36%), Rash (36%), Arthralgia (24%), Pruritus (23%), Nausea (21%)[1][2][3] | 24% of patients; most common were rash, increased lipase, and increased amylase[1][2][3] | MTD not reached. 11% of patients discontinued due to TRAEs.[1][2][3] |
| Ipilimumab | NCT01604889 | Rash (50%), Pruritus (28%), Alanine aminotransferase elevation (28%), Aspartate aminotransferase elevation (24%)[4][5][6] | Unacceptable rates of grade 3/4 ALT/AST elevations with this compound 300 mg BID.[4] | Most common DLT was AST/ALT elevation. This compound doses ≥100 mg BID were not further explored due to hepatotoxicity.[4] | |
| Durvalumab | ECHO-203 (NCT02318277) | Fatigue (30.7%), Nausea (21.0%), Decreased appetite (13.1%), Pruritus (12.5%), Maculopapular rash (10.8%), Diarrhea (10.2%)[7][8] | 21% of patients had a grade ≥3 AE.[9] | One DLT of grade 3 rash was reported at the 300 mg BID this compound dose.[9] | |
| Indoximod | Pembrolizumab | Phase II (NLG2103) | Side effects were similar to what was expected from single-agent pembrolizumab.[10][11][12] | Not specified in detail, but the combination was reported to be well-tolerated.[10][11][12] | The recommended phase II dose of indoximod (1200 mg BID) could be used without adjustments for toxicity. 21% discontinued due to TRAEs, most commonly rash, transaminitis, or elevated lipase and amylase.[10] |
| Chemotherapy (Docetaxel) | Phase I | Fatigue (58.6%), Anemia (51.7%), Hyperglycemia (48.3%), Infection (44.8%), Nausea (41.4%)[10] | DLTs included grade 3 dehydration, hypotension, mucositis, and grade 5 enterocolitis.[10] | The combination was generally well-tolerated with no increase in expected toxicities.[10] | |
| Chemotherapy (Idarubicin + Cytarabine) | NCT02835729 | Most frequent grade ≥3 non-hematologic AEs were febrile neutropenia (60%), hypoxia (16%), atrial fibrillation (12%), pneumonia (12%), hypocalcemia (12%), and hypotension (12%).[13][14] | No regimen-limiting toxicities were observed.[2][13][14] | The combination was well-tolerated.[2][13][14] | |
| Navoximod | Atezolizumab | NCT02471846 | Fatigue (22%), Rash (22%), Chromaturia (20%)[15][16][17] | 22% of patients experienced grade ≥3 TRAEs, with the most common being rash (9%).[15] | MTD was not reached. One DLT of Grade 3 sepsis syndrome was reported at the 200 mg dose.[15] |
| Monotherapy | NCT02048709 | Fatigue (59%), Cough (41%), Decreased appetite (41%), Pruritus (41%), Nausea (36%), Vomiting (27%)[18][19][20] | 9% of patients had grade ≥3 AEs related to navoximod.[18][19] | One DLT of Grade 4 lower gastrointestinal hemorrhage was reported.[18][19] | |
| Linrodostat (BMS-986205) | Nivolumab ± Ipilimumab | NCT02658890 | Not detailed in the provided search results. | Rates of grade 3/4 AEs were 50.1% to 63.4%.[21][22][23] | MTD of linrodostat was 200 mg daily. DLTs were primarily immune-related AEs. Increased hepatotoxicity was observed at the 200 mg and 400 mg doses.[21][23] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the clinical evaluation process, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for assessing the safety of IDO1 inhibitor combination therapies.
Experimental Protocols
The safety and tolerability of IDO1 inhibitor combination therapies are primarily assessed in Phase I and Phase II clinical trials. The following outlines a generalized experimental protocol based on the methodologies of the cited studies.
Study Design: Most initial studies are open-label, dose-escalation (Phase I) and dose-expansion (Phase II) trials.[1][2][3][4][10][13][15][21][22][23][24] The Phase I portion typically follows a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[13][14][15][24] The Phase II portion further evaluates the safety and preliminary efficacy in specific tumor types.[10][11][12]
Patient Population: Eligible patients are typically adults (≥18 years) with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies.[1][2][3][15][24][25][26] Key exclusion criteria often include prior treatment with IDO inhibitors or checkpoint inhibitors (in certain cohorts), active autoimmune disease, and untreated central nervous system metastases.[24][25][26]
Treatment Regimens:
-
IDO1 Inhibitors: Administered orally, typically twice daily (BID) or once daily. Doses are escalated in cohorts during the Phase I part of the study.[1][2][3][4][5][6][21][22][23]
-
Checkpoint Inhibitors: Administered intravenously at standard doses and schedules (e.g., pembrolizumab 200 mg every 3 weeks, nivolumab 240 mg every 2 weeks or 480 mg every 4 weeks, ipilimumab 3 mg/kg every 3 weeks, atezolizumab 1200 mg every 3 weeks, durvalumab 10 mg/kg every 2 weeks).[1][2][3][4][5][6][9][10][11][12][21][22][23][25]
-
Chemotherapy: Administered according to standard protocols (e.g., docetaxel, or idarubicin and cytarabine for AML).[10][13][14]
Safety Assessments:
-
Adverse Events (AEs): Monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose-Limiting Toxicities (DLTs): Defined as specific treatment-related toxicities occurring within the first cycle of treatment that are considered unacceptable.
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis.
-
Physical Examinations: Including vital signs and performance status assessments.
Efficacy Assessments: Tumor responses are typically evaluated every 6-9 weeks using Response Evaluation Criteria in Solid Tumors (RECIST) or immune-related response criteria (irRC).
Conclusion
The safety profiles of IDO1 inhibitor combination therapies vary depending on the specific IDO1 inhibitor and the combination agent. Generally, when combined with anti-PD-1/PD-L1 checkpoint inhibitors, the toxicity profiles appear manageable and are often similar to those of the checkpoint inhibitors alone, with fatigue and rash being common adverse events.[9][10][11][12] However, combinations with anti-CTLA-4 antibodies, such as this compound with ipilimumab, have shown increased rates of immune-related adverse events, particularly hepatotoxicity, requiring careful dose consideration.[4] The combination of IDO1 inhibitors with chemotherapy also appears to be feasible, though the specific adverse event profile is influenced by the chemotherapeutic agent used.[10][13][14]
While the initial promise of IDO1 inhibition has been tempered by the results of some Phase III trials, ongoing research and a deeper understanding of the safety and patient selection biomarkers will be crucial in determining the future role of this therapeutic strategy in oncology. The data presented in this guide can aid researchers and drug developers in designing safer and more effective clinical trials for the next generation of IDO1 inhibitor combination therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Phase 1/2 study of this compound in combination with ipilimumab in patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1/2 study of this compound in combination with durvalumab in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. snu.elsevierpure.com [snu.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A phase I study of indoximod in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pharmacodynamic Biomarkers for Epacadostat and Other IDO1 Inhibitors
This guide provides a comprehensive comparison of pharmacodynamic (PD) biomarkers for assessing the activity of Epacadostat and other indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. It is intended for researchers, scientists, and drug development professionals working in immuno-oncology. The guide details the mechanism of action of IDO1 inhibitors, key biomarkers for evaluating their in-vivo activity, and presents comparative data for this compound and its alternatives.
Introduction to this compound and the IDO1 Pathway
This compound is an investigational, highly potent, and selective oral inhibitor of the IDO1 enzyme.[1] IDO1 is a critical immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[2] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of kynurenine. This metabolic shift suppresses the proliferation and activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[2][3] By inhibiting IDO1, this compound aims to reverse this immunosuppressive effect, restore anti-tumor immune responses, and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1]
Pharmacodynamic Biomarkers of IDO1 Inhibition
The primary pharmacodynamic biomarkers for assessing the biological activity of IDO1 inhibitors like this compound are direct measurements of the substrate and product of the enzymatic reaction:
-
Tryptophan (Trp): The substrate for the IDO1 enzyme. Inhibition of IDO1 is expected to prevent its depletion.
-
Kynurenine (Kyn): The product of IDO1-mediated tryptophan catabolism. Effective IDO1 inhibition leads to a significant reduction in kynurenine levels.
-
Kynurenine/Tryptophan (Kyn/Trp) Ratio: This ratio is often used as a surrogate marker for IDO1 enzyme activity. A decrease in this ratio indicates target engagement and inhibition of the pathway.
These biomarkers are typically measured in plasma or serum, and in some studies, within tumor biopsies to assess target engagement directly in the tumor microenvironment.
Comparison of IDO1 Inhibitors
Several small molecule inhibitors targeting IDO1 have been developed. This guide focuses on this compound and compares it with other clinical-stage alternatives, Navoximod (GDC-0919) and Linrodostat (BMS-986205).
Table 1: In Vitro Potency of Selected IDO1 Inhibitors
| Compound | Target | Mechanism of Action | Biochemical IC50 (Human IDO1) | Cellular IC50 (Human IDO1) | Selectivity vs. TDO |
| This compound (INCB024360) | IDO1 | Competitive | ~72 nM[4] | ~10-12 nM (HeLa cells)[1][5] | >1000-fold[4] |
| Navoximod (GDC-0919) | IDO1 | Non-competitive | ~45 nM[5] | ~83 nM (HeLa cells)[5] | ~20-fold[1] |
| Linrodostat (BMS-986205) | IDO1 | Irreversible | Not reported | 1.1 nM (HEK293 cells) | Highly selective |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. TDO: Tryptophan 2,3-dioxygenase, another enzyme that catabolizes tryptophan.
Clinical Pharmacodynamic Data
The validation of these biomarkers has been a key component of the clinical development of IDO1 inhibitors. The following table summarizes the observed pharmacodynamic effects of this compound and its alternatives in early-phase clinical trials.
Table 2: Pharmacodynamic Effects of IDO1 Inhibitors in Clinical Trials
| Drug | Dose | Study Population | Key Pharmacodynamic Findings |
| This compound | ≥100 mg BID | Advanced solid malignancies | Near maximal (>80-90%) inhibition of IDO1 activity, as measured by reductions in plasma kynurenine levels and the Kyn/Trp ratio.[6] |
| Navoximod | 400-800 mg BID | Advanced solid tumors | Transiently decreased plasma kynurenine from baseline.[7] Reductions in the Kyn/Trp ratio of up to approximately 50%.[8] |
| Linrodostat | 100-200 mg QD | Advanced cancers | Substantial reduction in serum kynurenine (>60% mean reduction).[4] |
BID: Twice daily. QD: Once daily.
Signaling and Experimental Workflow Diagrams
To visualize the biological context and the process of biomarker validation, the following diagrams are provided.
Caption: IDO1 pathway and mechanism of this compound action.
Caption: Workflow for pharmacodynamic biomarker validation.
Experimental Protocols
Measurement of Plasma Kynurenine and Tryptophan
The quantification of kynurenine and tryptophan in plasma or serum is most commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
1. Sample Preparation:
-
A small volume of human plasma (e.g., 100 µL) is aliquoted.
-
Internal standards (deuterated kynurenine and tryptophan, such as Kyn-d4 and Trp-d5) are added to the plasma sample to account for variability in sample processing and analysis.
-
Proteins in the plasma are precipitated by adding an acid, such as trifluoroacetic acid (TFA).
-
The sample is centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing the analytes and internal standards, is collected for analysis.
2. LC-MS/MS Analysis:
-
The prepared supernatant is injected into an LC-MS/MS system.
-
The compounds are separated based on their physicochemical properties using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
Following separation, the analytes are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for kynurenine, tryptophan, and their respective internal standards, allowing for precise quantification.
3. Data Analysis:
-
Calibration curves are generated using standards of known concentrations.
-
The concentrations of kynurenine and tryptophan in the plasma samples are determined by comparing their peak areas to those of the internal standards and interpolating from the calibration curves.
-
The Kyn/Trp ratio is then calculated from the determined concentrations.
Discussion and Conclusion
The measurement of plasma kynurenine and the Kyn/Trp ratio has been established as a robust and reliable method for demonstrating the in-vivo pharmacodynamic activity of IDO1 inhibitors. Clinical data from studies of this compound, Navoximod, and Linrodostat consistently show a dose-dependent reduction in these biomarkers, confirming target engagement.
Despite promising early-phase PD and clinical activity data, the combination of this compound with the PD-1 inhibitor pembrolizumab failed to meet its primary endpoint in a large Phase 3 trial in melanoma (ECHO-301). This outcome has led to a re-evaluation of the therapeutic strategy of IDO1 inhibition. One hypothesis for the trial's failure is that the doses of this compound used, while sufficient to reduce plasma kynurenine, may not have been high enough to achieve complete and sustained IDO1 inhibition within the tumor microenvironment, especially in the context of combination with a PD-1 inhibitor which can increase interferon-gamma and subsequently IDO1 expression.
Future development of IDO1 inhibitors will likely require a more sophisticated biomarker strategy, potentially including the assessment of intratumoral kynurenine levels and the evaluation of compensatory pathways such as TDO. The validation of pharmacodynamic biomarkers remains a cornerstone of this effort, providing critical information on dose selection and biological activity to guide the design of future clinical trials.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of Epacadostat: A Comparative Meta-Analysis of IDO1 Inhibition in Oncology
A deep dive into the clinical trial landscape of Epacadostat and its alternatives reveals a cautionary tale in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Despite promising early-phase results, the failure of this compound in a pivotal Phase III trial prompted a re-evaluation of the therapeutic strategy for targeting the kynurenine pathway in cancer immunotherapy.
This compound (INCB024360) is an orally available, potent, and selective inhibitor of the IDO1 enzyme.[1][2] IDO1 is a key metabolic enzyme that catalyzes the conversion of the essential amino acid tryptophan into kynurenine.[3][4] In the tumor microenvironment, the overexpression of IDO1 and the subsequent accumulation of kynurenine lead to the suppression of effector T-cell and natural killer (NK) cell function, and the promotion of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune destruction.[2][4][5] The inhibition of IDO1 was therefore hypothesized to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of the IDO1 enzyme, blocking the catabolism of tryptophan.[1][2] This leads to a decrease in kynurenine levels and a restoration of local tryptophan concentrations within the tumor microenvironment. The intended immunological consequences include the enhanced proliferation and activation of various immune cells such as dendritic cells, NK cells, and T-lymphocytes, alongside increased interferon-gamma (IFN-γ) production and a reduction in tumor-associated Tregs.[2][6]
However, recent studies have unveiled a more complex mechanism of action. This compound has been shown to stabilize the apo-form of the IDO1 protein, which, independent of its enzymatic activity, can transduce a pro-tumorigenic signaling pathway in certain cancer cells.[3][4] This non-enzymatic function of IDO1 may contribute to the unexpected outcomes observed in clinical trials.
Clinical Trial Performance: A Comparative Overview
This compound was evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents, most notably checkpoint inhibitors targeting the PD-1/PD-L1 axis. While early phase studies showed promising response rates, the landmark Phase III ECHO-301/KEYNOTE-252 trial, which combined this compound with the anti-PD-1 antibody pembrolizumab in patients with unresectable or metastatic melanoma, failed to meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[2][5][7] This unexpected result led to the termination of most other ongoing Phase III trials of this compound.
Table 1: Selected Clinical Trials of this compound Combination Therapies
| Trial Identifier | Combination Partner | Cancer Type(s) | Phase | Key Findings |
| ECHO-301/KEYNOTE-252 | Pembrolizumab | Unresectable or Metastatic Melanoma | III | Did not meet primary endpoint of improving progression-free survival over pembrolizumab alone.[2][5][7] |
| ECHO-202/KEYNOTE-037 | Pembrolizumab | Advanced Solid Tumors | I/II | Showed encouraging and durable antitumor activity in multiple tumor types, including melanoma, NSCLC, and renal cell carcinoma.[8] |
| ECHO-204 | Nivolumab | Advanced Solid Tumors | I/II | Demonstrated durable clinical responses in patients with melanoma and head and neck cancer.[7][9] |
| ECHO-203 | Durvalumab | Metastatic Solid Tumors | I/II | The combination was generally well-tolerated, but the objective response rate was low.[10] |
| ECHO-110 | Atezolizumab | Previously Treated Advanced NSCLC | I | Well-tolerated, but clinical activity was limited.[11] |
| NCT01604889 | Ipilimumab | Advanced Melanoma | I | Demonstrated clinical and pharmacologic activity and was generally well-tolerated at doses ≤50 mg BID.[12] |
Comparison with Alternative IDO1 Inhibitors
Several other IDO1 inhibitors have been in clinical development, though none have reached the advanced stages that this compound did before its pivotal trial failure.
Table 2: Comparison of this compound with Other IDO1 Inhibitors
| Inhibitor | Mechanism | Key Clinical Findings |
| This compound (INCB024360) | Potent and selective reversible competitive inhibitor of IDO1.[2] | Showed initial promise in combination with checkpoint inhibitors but failed in a Phase III melanoma trial.[2][5][7] A retrospective analysis suggested that higher doses might be needed for maximal effect.[13][14] |
| Indoximod | Indirectly inhibits the IDO1 pathway by reversing mTORC1 inhibition induced by tryptophan depletion.[2] | As a single agent, it was well-tolerated and produced stable disease in some patients with advanced solid tumors.[2][6] |
| BMS-986205 | IDO1 inhibitor. | In a Phase I/II study in combination with nivolumab, it showed a significant reduction in intratumoral kynurenine. Efficacy results have not been fully reported.[2] |
Experimental Protocols: A Look at the Methodology
The clinical trials involving this compound followed rigorous protocols to assess safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy.
ECHO-202/KEYNOTE-037 (Phase I/II)
-
Objective: To determine the safety, tolerability, and recommended Phase II dose of this compound in combination with pembrolizumab, and to assess preliminary anti-tumor activity.
-
Patient Population: Patients with various advanced solid tumors.
-
Treatment Regimen: this compound was administered orally twice daily at escalating doses (25, 50, 100, and 300 mg) in combination with a standard intravenous dose of pembrolizumab (200 mg every 3 weeks).[8]
-
Assessments: Safety was monitored through the evaluation of adverse events (AEs). Efficacy was assessed by objective response rate (ORR) according to RECIST v1.1. Pharmacodynamic assessments included measuring plasma kynurenine and tryptophan levels.[8]
ECHO-301/KEYNOTE-252 (Phase III)
-
Objective: To evaluate the efficacy and safety of this compound plus pembrolizumab compared with placebo plus pembrolizumab in patients with unresectable or metastatic melanoma.
-
Patient Population: Treatment-naive patients with unresectable or metastatic melanoma.
-
Treatment Regimen: Patients were randomized to receive either this compound (100 mg orally twice daily) plus pembrolizumab or placebo plus pembrolizumab.
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.
Conclusion and Future Directions
The journey of this compound underscores the complexities of translating promising preclinical data and early clinical signals into late-stage clinical success. The failure of the ECHO-301 trial has cast a shadow over the field of IDO1 inhibition, leading to a significant downturn in the clinical development of this class of drugs.[2][7]
Several hypotheses have been proposed for this failure, including insufficient dose selection, the non-enzymatic pro-tumorigenic signaling of the IDO1 apo-protein, and the possibility that IDO1 is not a universally critical immune escape mechanism across all cancers and patients.[3][4][13]
Future research in this area will need to focus on a deeper understanding of the dual enzymatic and non-enzymatic roles of IDO1, the development of more robust biomarkers to identify patient populations most likely to benefit from IDO1 inhibition, and potentially the exploration of next-generation inhibitors with different binding modes or the ability to degrade the IDO1 protein entirely. While the story of this compound serves as a cautionary tale, the targeting of metabolic pathways in the tumor microenvironment remains a compelling strategy in cancer immunotherapy.
References
- 1. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 2. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 3. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 4. This compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is There a Clinical Future for IDO1 Inhibitors After the Failure of this compound in Melanoma? | Annual Reviews [annualreviews.org]
- 8. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incyte Release: Clinical Trial Data For Combination Of this compound And Opdivo (Nivolumab) Demonstrate Durable Clinical Responses In Patients With Melanoma And Head And Neck Cancer - BioSpace [biospace.com]
- 10. Phase 1/2 study of this compound in combination with durvalumab in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 study of this compound in combination with atezolizumab for patients with previously treated advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Epacadostat
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like epacadostat is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols mitigates the risk of exposure and ensures compliance with regulatory standards governing pharmaceutical waste. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the safety and handling requirements for this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
| Parameter | Value | Significance for Disposal |
| Chemical Formula | C₁₁H₁₃BrFN₇O₄S | Understanding the chemical nature helps in assessing potential reactions with other waste materials. |
| Physical Form | Crystalline solid | Solid waste should be handled to minimize dust generation. |
| Known Hazards | Harmful if swallowed. | Ingestion is a primary route of exposure. Appropriate personal protective equipment (PPE) is essential to prevent accidental ingestion. |
| Storage | Store in accordance with information listed on the product insert. | Proper storage prevents degradation and accidental release. Expired or unused material must be disposed of as hazardous waste. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | Standard laboratory PPE should be worn to prevent skin and eye contact during handling and disposal. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with other pharmaceutical waste, is governed by local, state, and federal regulations. The fundamental principle is to prevent its release into the environment.
Methodology:
-
Waste Identification and Segregation:
-
All materials that have come into direct contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Empty vials or containers that held the compound.
-
Contaminated labware (e.g., spatulas, weigh boats, pipette tips).
-
Contaminated Personal Protective Equipment (PPE) such as gloves and disposable lab coats.
-
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
-
-
Containerization of Waste:
-
Solid Waste: Place all solid waste contaminated with this compound, including unused powder, contaminated labware, and PPE, into a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used.
-
Labeling: The hazardous waste container must be labeled in accordance with your institution's and local regulations. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
-
-
Disposal Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink or drain. This is to prevent the contamination of water systems[1].
-
Do Not Dispose in Regular Trash: this compound and contaminated materials should not be disposed of in the regular trash.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. These professionals are trained to handle and dispose of pharmaceutical waste in compliance with all applicable regulations, which typically involves incineration at a permitted facility.
-
-
Decontamination of Work Surfaces:
-
After handling and packaging this compound for disposal, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) that may have come into contact with the compound.
-
Use an appropriate cleaning agent, such as a detergent solution followed by a rinse with water and then a final wipe-down with 70% ethanol or another suitable laboratory disinfectant.
-
All cleaning materials (e.g., wipes, paper towels) used for decontamination should also be disposed of as hazardous waste.
-
Experimental Protocols
The general procedure followed by such facilities is:
-
Collection and Transportation: Segregated and properly labeled hazardous pharmaceutical waste is collected by trained personnel and transported to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: The waste is incinerated at high temperatures (typically >850°C) in a controlled environment to ensure complete combustion and destruction of the chemical compounds.
-
Emission Control: The incineration process includes robust flue gas cleaning systems to remove and neutralize any harmful byproducts of combustion before they are released into the atmosphere.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
